3-Hydroxyquinoline-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-hydroxyquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-6-4-8-7(10(13)14)2-1-3-9(8)11-5-6/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEWWTDUGZSNJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 3-Hydroxyquinoline-5-carboxylic acid
An In-depth Technical Guide to the Synthesis of 3-Hydroxyquinoline-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of scientifically-grounded strategies for the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Lacking a single, established protocol in surveyed literature, this document presents two plausible and robust synthetic pathways, designed by applying fundamental principles of quinoline chemistry. The guide delves into the mechanistic rationale behind each proposed route, offering detailed, step-by-step experimental protocols. It is intended for an audience of researchers, organic chemists, and drug development professionals, providing the necessary technical depth to enable the practical synthesis of this target molecule.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, quinolines functionalized with hydroxyl and carboxylic acid moieties exhibit a wide range of biological activities. This compound combines these key functional groups, making it a valuable target for synthetic exploration.
The synthesis of this molecule presents a unique challenge due to the specific arrangement of its substituents. A successful strategy must address two primary challenges:
-
Regiocontrol of the Carboxylic Acid: Ensuring the carboxylic acid is positioned at the C5 position of the quinoline ring.
-
Installation of the Hydroxyl Group: Introducing a hydroxyl group specifically at the C3 position.
This guide proposes two distinct, logical synthetic strategies to achieve this target, as illustrated below.
Caption: High-level overview of the two proposed synthetic strategies.
Strategy A focuses on constructing the quinoline ring from a precursor that already contains the C5-carboxylic acid, using a reaction that inherently generates the C3-hydroxyl group. Strategy B involves the initial synthesis of a quinoline-5-carboxylic acid scaffold, followed by a regioselective hydroxylation at the C3 position.
Strategy A: Ring Formation with Concurrent Hydroxylation via Modified Conrad-Limpach Synthesis
This approach is predicated on the reaction of a substituted aniline with a malonic ester derivative. The use of 3-aminobenzoic acid as the starting aniline ensures the correct placement of the carboxylic acid group, while the malonic ester provides the three-carbon unit that will form the pyridine ring, including the C3-hydroxy (or keto tautomer) functionality.
Mechanistic Rationale
The Conrad-Limpach and related Knorr syntheses involve the condensation of anilines with β-ketoesters or malonic esters.[1][2] By reacting 3-aminobenzoic acid with diethyl malonate, we can form a β-aminoacrylate intermediate. Subsequent thermal cyclization via intramolecular Friedel-Crafts acylation, followed by tautomerization, is expected to yield the desired 4-hydroxy-2-quinolone structure, which can be considered a tautomer or isomer of the target molecule. A final hydrolysis step would yield the carboxylic acid. The key to this pathway is the regioselectivity of the initial cyclization.
The electrophilic cyclization onto the benzene ring of the 3-aminobenzoic acid intermediate can occur at either the C2 or C6 position (ortho to the amine).
-
Cyclization at C6: Leads to the desired 5-carboxy quinoline derivative.
-
Cyclization at C2: Leads to the isomeric 7-carboxy quinoline derivative.
The carboxylic acid group is an electron-withdrawing, meta-directing group, which deactivates the ring towards electrophilic substitution. The amino group is a powerful activating, ortho-, para-directing group. The cyclization is therefore directed by the amino group. Steric hindrance at the C2 position from the adjacent carboxylic acid may favor cyclization at the less hindered C6 position, potentially leading to a higher yield of the desired 5-carboxy isomer.[3]
Sources
3-Hydroxyquinoline-5-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 3-Hydroxyquinoline-5-carboxylic Acid: Structure, Properties, and Therapeutic Potential
Introduction
The quinoline scaffold is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic value. The fusion of a benzene ring with a pyridine ring creates a unique electronic and steric environment, making it a cornerstone in medicinal chemistry. When functionalized with hydroxyl (-OH) and carboxylic acid (-COOH) groups, the resulting hydroxyquinoline carboxylic acid framework gains additional chemical versatility, including enhanced solubility, hydrogen bonding capability, and potent metal-chelating properties. These features are instrumental in mediating a wide array of biological activities, from antimicrobial to anticancer and enzyme inhibition.[1][2][3]
This technical guide provides a comprehensive overview of a specific, yet less-explored isomer: This compound . While its close relatives, such as the 8-hydroxy and 4-hydroxy isomers, have been more extensively studied, this guide aims to consolidate the available information and provide expert-driven insights into the structure, properties, synthesis, and potential applications of the 3-hydroxy-5-carboxylic acid derivative. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the untapped potential of this molecule.
Molecular Structure and Identification
The fundamental identity of this compound is defined by its unique arrangement of functional groups on the quinoline core. The hydroxyl group at position 3 and the carboxylic acid at position 5 dictate its chemical behavior and potential for biological interactions.
Caption: A representative workflow for the synthesis of quinoline carboxylic acids.
Representative Synthetic Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for similar compounds and requires experimental optimization.
-
Step 1: Condensation. To a solution of 3-amino-5-formylbenzoic acid (1.0 eq) in ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of piperidine. Reflux the mixture for 4-6 hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. Remove the solvent under reduced pressure. The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to 240-260 °C for 30-60 minutes to induce thermal cyclization.
-
Step 3: Hydrolysis & Purification. After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration. The crude product is then subjected to hydrolysis with aqueous sodium hydroxide, followed by acidification with HCl to precipitate the final carboxylic acid.
-
Step 4: Recrystallization. The final product, this compound, can be purified by recrystallization from a suitable solvent system like ethanol/water or DMF.
Characterization
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of protons and carbons. Expected spectra can be estimated by comparison with similar structures. [4][5]* Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid, the phenolic O-H, and C=O stretches.
-
Melting Point Analysis: To assess purity.
Potential Biological Activity and Applications
The hydroxyquinoline carboxylic acid scaffold is a rich source of bioactive molecules. By drawing parallels with its isomers, we can formulate strong hypotheses about the therapeutic potential of this compound.
Mechanism of Action: Metal Chelation
A primary mechanism of action for many hydroxyquinolines is their ability to chelate essential metal ions, such as iron (Fe), zinc (Zn), and copper (Cu). [6][7]By sequestering these ions, the compounds can disrupt vital metalloenzyme functions within pathogenic cells or alter metal-dependent signaling pathways, leading to antimicrobial or anticancer effects.
Caption: The role of metal chelation in the biological activity of hydroxyquinolines.
Potential as an Enzyme Inhibitor
The structural isomer 8-hydroxyquinoline-5-carboxylic acid , also known as IOX1, is a well-characterized inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. [8][9]These enzymes, including histone demethylases and prolyl hydroxylases, are critical regulators of epigenetics and cellular responses to hypoxia. The ability of IOX1 to inhibit these enzymes stems from its structural mimicry of 2-oxoglutarate and its capacity to chelate the active-site Fe(II) ion.
Given the structural similarity, it is highly plausible that This compound could also function as an inhibitor of this or other enzyme families. Its unique substitution pattern may confer different selectivity and potency profiles, making it a compelling candidate for screening against various enzymatic targets, such as protein kinases, where other quinoline carboxylic acids have shown activity. [10]
Antimicrobial and Anticancer Potential
The broader class of quinoline derivatives has demonstrated significant antibacterial, antifungal, and anticancer activities. [3][11]* Antibacterial: Quinolones disrupt bacterial DNA replication by inhibiting enzymes like DNA gyrase. The hydroxyquinoline scaffold can also act via membrane disruption or metal sequestration. [12]* Anticancer: The anticancer effects can be attributed to multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and the disruption of signaling pathways critical for tumor growth. [11]
Future Directions and Conclusion
This compound represents an under-explored area within the well-established field of quinoline chemistry. While its properties and activities can be inferred from related compounds, its unique structural arrangement warrants direct investigation.
Key areas for future research include:
-
Development of an Optimized Synthesis: A robust and scalable synthetic route is the first step toward enabling thorough biological evaluation.
-
Comprehensive Physicochemical Profiling: Experimental determination of properties such as pKa, solubility, and lipophilicity is crucial for understanding its drug-like potential.
-
Broad Biological Screening: The compound should be systematically screened against a diverse panel of bacterial and fungal strains, cancer cell lines, and key enzyme targets, particularly 2OG-dependent oxygenases and protein kinases.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives will help elucidate the key structural features required for potency and selectivity.
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biological activity of 3-Hydroxyquinoline-5-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 3-Hydroxyquinoline-5-carboxylic Acid Derivatives
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class, derivatives of this compound are emerging as a versatile and potent group of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. We delve into their significant anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics, offering insights into structure-activity relationships and future research trajectories.
The this compound Scaffold: A Privileged Core
Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, is a "privileged scaffold" in drug discovery.[1] Its rigid structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding, metal chelation) make it an ideal framework for designing molecules that can bind to diverse biological targets. The addition of hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 3- and 5-positions, respectively, imparts specific physicochemical properties that are critical for biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid group, typically ionized at physiological pH, can form strong ionic interactions and contribute to water solubility. This unique combination of functional groups often plays a pivotal role in the molecular recognition of enzymes and receptors.
Synthetic Pathways and Methodologies
The synthesis of functionalized quinolines is a well-established field, with several named reactions providing access to the core structure. However, the specific regiochemistry of this compound derivatives requires tailored synthetic strategies.
General Synthetic Workflow
A common approach involves the construction of the quinoline ring system from acyclic precursors, followed by functional group manipulations. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a classic method for producing quinoline-4-carboxylic acids, which can serve as precursors.[1] Subsequent modifications are then required to achieve the desired 3-hydroxy-5-carboxy substitution pattern.
Caption: Generalized synthetic workflow for this compound derivatives.
A Spectrum of Biological Activities
Derivatives based on the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. Their activity is often linked to their ability to inhibit key enzymes or chelate metal ions essential for pathological processes.[2]
Anticancer Activity
The antiproliferative properties of these derivatives are among their most extensively studied attributes. They have shown efficacy against a range of cancer cell lines, often with mechanisms involving the inhibition of critical signaling pathways.
Mechanism of Action: A key mechanism involves the inhibition of protein kinases, which are crucial for cancer cell growth and survival. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[3] Other studies point towards the inhibition of Epidermal Growth Factor Receptor (EGFR), a well-known target in oncology.[1] The planar quinoline ring can intercalate into DNA, while the functional groups can interact with enzymes like topoisomerases, further contributing to their cytotoxic effects.
Caption: Simplified pathway of EGFR inhibition by 3-hydroxyquinoline derivatives.
Quantitative Data: The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrazolo-quinoline-4-carboxylic acid deriv. | Protein Kinase CK2 (enzymatic) | 0.65 - 18.2 | [3] |
| 2-aminoquinoline-3-carboxylic acid deriv. | Protein Kinase CK2 (enzymatic) | 0.65 - 18.2 | [3] |
| 3-hydroxyquinoline derivatives | HepG2 (Hepatocellular Carcinoma) | 7.7 - 14.2 (µg/ml) | [1] |
| 3-hydroxyquinoline derivatives | HCT116 (Colon Carcinoma) | 7.7 - 14.2 (µg/ml) | [1] |
| Acetylene deriv. of 8-hydroxyquinoline-5-sulfonamide | C-32 (Melanoma), A549 (Lung) | Comparable to Cisplatin | [4] |
| Acetylene deriv. of 8-hydroxyquinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to Cisplatin | [4] |
Antimicrobial Activity
The quinoline core is famously present in many antibacterial agents (e.g., fluoroquinolones). This compound derivatives continue this legacy, showing activity against a variety of pathogens, including multidrug-resistant strains.[4][5]
Mechanism of Action: The antimicrobial action is often attributed to the chelation of essential metal ions (like Fe²⁺ or Zn²⁺) required for bacterial enzyme function.[2] This disrupts cellular processes and inhibits growth. Additionally, these compounds can target bacterial DNA topoisomerases, preventing DNA replication and repair, a mechanism shared with fluoroquinolones.[6]
Quantitative Data: Antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound Type | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |
| Acetylene deriv. of 8-hydroxyquinoline-5-sulfonamide (3c) | MRSA (Methicillin-resistant S. aureus) | Comparable to Oxacillin | - | [4] |
| 1-alkoxy-4-oxo-3-quinolinecarboxylic acid | Gram-negative bacteria | Comparable to N-ethyl analogs | - | [7] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 5 | - | [6] |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 24 | - | [6] |
Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases. Certain quinoline carboxylic acids have demonstrated potent anti-inflammatory effects, rivaling classical nonsteroidal anti-inflammatory drugs (NSAIDs).[8][9]
Mechanism of Action: A primary mechanism is the suppression of inflammatory pathways in immune cells like macrophages. In response to stimuli like lipopolysaccharide (LPS), macrophages produce inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) via activation of the NF-κB pathway.[9][10] Quinoline derivatives can inhibit these processes, reducing the inflammatory cascade.[8][10]
Caption: Inhibition of the LPS-induced NF-κB inflammatory pathway.
Quantitative Data: The anti-inflammatory effect can be measured by the IC₅₀ value for the inhibition of LPS-induced inflammatory markers.
| Compound Type | Assay | IC₅₀ | Comparison | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable | vs. Indomethacin | [8][9] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable | vs. Indomethacin | [8][9] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to evaluate these compounds must be robust. Below are representative protocols for assessing the core biological activities.
Protocol: In Vitro Anticancer MTT Assay
This protocol assesses the effect of a compound on the metabolic activity and viability of cancer cells.
-
Cell Culture: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered properly before treatment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: In Vitro Antibacterial MIC Determination
This protocol determines the lowest concentration of a compound that inhibits visible bacterial growth.
-
Bacterial Preparation: Inoculate a bacterial strain (e.g., S. aureus) into a suitable broth and incubate until it reaches the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5x10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. Causality: This visual endpoint is a standardized and reliable indicator of growth inhibition.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU count after incubation is the MBC.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of new therapeutic agents. The existing body of research clearly demonstrates its potential in oncology, infectious diseases, and inflammatory disorders. The dual functionality of the hydroxyl and carboxylic acid groups provides a strong basis for potent biological activity, often through mechanisms like kinase inhibition and metal chelation.
Future research should focus on:
-
Lead Optimization: Systematically modifying the quinoline core with various substituents to improve potency, selectivity, and pharmacokinetic properties (ADME).
-
Mechanism Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets for promising compounds.
-
In Vivo Studies: Validating the in vitro efficacy and safety of lead candidates in relevant animal models of cancer, infection, and inflammation.
-
Hybrid Molecules: Combining the quinoline scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities.[6]
By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this privileged chemical scaffold.
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The Ascending Profile of 3-Hydroxyquinoline-5-carboxylic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1][2] Within this privileged heterocyclic family, the strategic placement of hydroxyl and carboxylic acid functionalities can profoundly influence physicochemical properties and pharmacological effects. This guide provides an in-depth technical exploration of 3-Hydroxyquinoline-5-carboxylic acid, a molecule of growing interest for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical attributes, and burgeoning biological applications, offering field-proven insights and detailed methodologies to empower further investigation.
The Strategic Importance of the 3-Hydroxyquinoline Carboxylic Acid Moiety
The quinoline core, a fusion of a benzene and a pyridine ring, is a key pharmacophore found in numerous natural and synthetic bioactive compounds.[1] The introduction of a hydroxyl group at the 3-position and a carboxylic acid at the 5-position creates a unique electronic and structural landscape. The 3-hydroxy group can act as a hydrogen bond donor and acceptor, and its acidity is influenced by the nitrogen atom in the quinoline ring. The 5-carboxylic acid group, an electron-withdrawing substituent, not only provides a handle for further chemical modification but also enhances water solubility and can serve as a crucial interaction point with biological targets.[3] This combination of functional groups positions this compound and its derivatives as promising candidates for a range of therapeutic areas.
Synthetic Pathways to the 3-Hydroxyquinoline Core
The synthesis of substituted quinolines is a well-established field, with several named reactions providing versatile routes to this scaffold. While direct synthesis of this compound is not extensively detailed in readily available literature, established methods for constructing the quinoline ring and introducing the required functionalities can be logically adapted.
A plausible and efficient synthetic approach involves a domino condensation-cyclization-ring opening reaction, starting from readily available precursors.[4] One such strategy is the acid-catalyzed reaction of a substituted aniline with a suitable coumarin derivative.[4]
Experimental Protocol: A Generalizable Synthesis of Substituted 3-Carboxyquinolines[4]
This protocol outlines a rapid and efficient, acid-catalyzed, one-pot synthesis of substituted 3-carboxyquinoline derivatives at room temperature.
Materials:
-
4-Chloro-3-formylcoumarin
-
Substituted anilines
-
30% H₂SO₄ in methanol
-
Methanol
Procedure:
-
In a round-bottom flask, combine 4-Chloro-3-formylcoumarin (1.0 mmol) and the desired substituted aniline (1.0 mmol).
-
Add 30% H₂SO₄ in methanol to the mixture.
-
Stir the reaction mixture at room temperature for 5-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product will precipitate.
-
Filter the solid product and wash thoroughly with cold methanol.
-
Characterize the final product using NMR, IR, and Mass spectrometry.
Causality Behind Experimental Choices:
-
Acid Catalysis: The use of 30% H₂SO₄ in methanol facilitates the domino Schiff base condensation, followed by cyclization and aromatization, and finally, the ring-opening of the coumarin intermediate to yield the quinoline-3-carboxylic acid.[4]
-
Room Temperature Reaction: The efficiency of this methodology at room temperature makes it a practical and energy-efficient approach, avoiding harsh reaction conditions.[4]
-
Domino Reaction: This one-pot approach enhances efficiency by minimizing intermediate workup steps, saving time and resources.[4]
Figure 1. A generalized workflow for the synthesis of 3-carboxyquinolines.
Physicochemical Properties and Spectroscopic Characterization
| Property | Predicted/Analog-Based Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | - |
| Molecular Weight | 189.17 g/mol | [5] |
| Melting Point (°C) | ~268-273 (for 4-hydroxy-3-carboxylic acid isomer) | [6] |
| pKa | Biphasic, with values influenced by both the hydroxyl and carboxylic acid groups. | [7] |
| Solubility | Expected to have enhanced water solubility compared to the parent quinoline due to the presence of the carboxylic acid and hydroxyl groups. | [3] |
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized compounds.
-
¹H and ¹³C NMR Spectroscopy: Will provide detailed information about the proton and carbon environments within the molecule, confirming the substitution pattern on the quinoline ring.[4][8]
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C=N and C=C vibrations of the quinoline core.[4][8]
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.[4]
Biological Activities and Therapeutic Potential
Quinoline derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant effects.[1][2][9] The presence of the 3-hydroxy and 5-carboxylic acid moieties can contribute to or enhance these activities through various mechanisms.
Antimicrobial and Antifungal Activity
The 8-hydroxyquinoline scaffold is a well-known metal chelator, and this property is often linked to its antimicrobial activity.[10][11] While the 3-hydroxy isomer may have different chelating properties, the overall quinoline structure is a good starting point for antimicrobial drug design. The carboxylic acid group can also influence the compound's ability to penetrate bacterial cell walls.
Anticancer Activity
Many quinoline derivatives have demonstrated potent anticancer activity.[1][12] The mechanism of action can vary, but often involves the inhibition of key enzymes like protein kinases or topoisomerases.[12][13] The 3-hydroxy and 5-carboxylic acid groups could potentially interact with the active sites of such enzymes, making this scaffold a promising area for the development of new anticancer agents.
Figure 2. Potential biological targets of this compound.
Antioxidant Activity
Hydroxyquinolines have been investigated for their antioxidant properties.[1][14] The phenolic hydroxyl group can act as a radical scavenger, helping to mitigate oxidative stress, which is implicated in a variety of diseases. The overall electronic properties of the quinoline ring, as modulated by the carboxylic acid group, will influence this antioxidant potential.
Future Directions and Conclusion
This compound represents a promising, yet relatively underexplored, scaffold in medicinal chemistry. The synthetic accessibility of the quinoline core, combined with the versatile functionalities of the hydroxyl and carboxylic acid groups, provides a rich platform for the design and synthesis of new therapeutic agents.
Future research should focus on:
-
Development of specific and high-yield synthetic routes to this compound.
-
Comprehensive biological evaluation of the parent compound and a library of its derivatives against a wide range of therapeutic targets.
-
Structure-activity relationship (SAR) studies to understand how modifications to the quinoline core and the functional groups impact biological activity.
-
Mechanistic studies to elucidate the mode of action of active compounds.
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Biologically important hydroxyquinolines and quinolinecarboxylic acids. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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New Efficient Synthesis of 3-Carboxylquinolines. (n.d.). Retrieved January 20, 2026, from [Link]
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Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. (n.d.). Retrieved January 20, 2026, from [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Retrieved January 20, 2026, from [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Retrieved January 20, 2026, from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). Retrieved January 20, 2026, from [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
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15.4.5 Quinolinones and Related Systems (Update 2022). (n.d.). Retrieved January 20, 2026, from [Link]
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Biological activities of quinoline derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
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Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
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The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). Retrieved January 20, 2026, from [Link]
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The Genesis of a Generation: A Technical Chronicle of the Quinolone Carboxylic Acids
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: From Serendipity to Rational Design
The history of quinolone carboxylic acids is a compelling narrative of scientific inquiry, beginning with a chance observation and evolving into a testament to the power of medicinal chemistry and rational drug design. This guide will navigate the pivotal moments in the discovery and development of this crucial class of antibacterial agents, from the foundational discovery of nalidixic acid to the dawn of the fluoroquinolone era. We will delve into the technical intricacies of their synthesis, the elucidation of their mechanism of action, and the perpetual challenge of antimicrobial resistance, offering field-proven insights for the modern researcher.
Chapter 1: The Serendipitous Spark - The Discovery of Nalidixic Acid
The story of the quinolones begins not with a targeted search for a new antibacterial agent, but as an unexpected byproduct of antimalarial research. In the late 1950s, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his team isolated a peculiar impurity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This compound exhibited modest antibacterial properties, a finding that sparked a new avenue of investigation. This initial lead, a quinolone derivative, was the catalyst for the synthesis of numerous analogs, ultimately leading to the discovery of a related but distinct heterocyclic compound: nalidixic acid, a 1,8-naphthyridine derivative, in 1962.
This pivotal moment underscores a crucial lesson in drug discovery: the importance of meticulous observation and the willingness to pursue unexpected findings. The decision to investigate the antibacterial properties of a synthetic byproduct, rather than discarding it, laid the foundation for an entire class of therapeutics.
The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis
The synthesis of the quinolone core, and by extension, the early quinolone carboxylic acids, heavily relied on established organic chemistry reactions. Among the most significant is the Gould-Jacobs reaction, a versatile method for preparing 4-hydroxyquinolines.[1][2]
The reaction proceeds in a series of steps:
-
Condensation: An aniline reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), through a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of the DEEM. This is followed by the elimination of an alcohol to form a stable anilidomethylenemalonate intermediate.[1][3]
-
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron electrocyclization to form the quinoline ring system.[1][3]
-
Hydrolysis and Decarboxylation: Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, yields the 4-hydroxyquinoline core.[2]
Caption: The Gould-Jacobs reaction pathway for 4-hydroxyquinoline synthesis.
Experimental Protocol: Synthesis of Nalidixic Acid
The synthesis of nalidixic acid itself involves a multi-step process, beginning with the reaction of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate.
Step 1: Synthesis of Diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate (Intermediate 1)
-
In a reaction vessel, combine 2-amino-6-picoline and diethyl ethoxymethylenemalonate.[4]
-
Heat the mixture with stirring. An exothermic reaction will occur.
-
Maintain the reaction at 90°C for a specified period until the reaction is complete (monitored by TLC).[4]
-
Cool the reaction mixture to room temperature to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the finished intermediate.
Step 2: Cyclization to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Intermediate 2)
-
Heat Intermediate 1 in a high-boiling point solvent (e.g., diphenyl ether).
-
The cyclization reaction occurs at elevated temperatures, leading to the formation of the naphthyridine ring system.
-
Cool the reaction mixture and isolate the cyclized product by filtration.
Step 3: Hydrolysis to 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid (Intermediate 3)
-
Suspend Intermediate 2 in an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until the ester hydrolysis is complete.
-
Cool the solution and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Step 4: N-Ethylation to Nalidixic Acid
-
Dissolve Intermediate 3 in a suitable solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate).
-
Add ethyl iodide and heat the mixture to effect the N-alkylation.
-
After the reaction is complete, pour the mixture into water to precipitate the crude nalidixic acid.
-
Recrystallize the crude product from a suitable solvent to obtain pure nalidixic acid.
Chapter 2: The Fluorine Revolution - Emergence of the Fluoroquinolones
While nalidixic acid was a significant breakthrough, its clinical utility was limited by its narrow spectrum of activity (primarily against Gram-negative bacteria) and the rapid development of bacterial resistance. This spurred a new wave of research focused on modifying the quinolone scaffold to enhance its potency and broaden its antibacterial coverage. The most transformative of these modifications was the introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones.
The addition of the fluorine atom and a piperazine ring at the C-7 position were found to be crucial for a broader spectrum of activity and higher intrinsic potency.[5] This strategic modification dramatically improved the drug's penetration into bacterial cells and its interaction with the target enzymes.
Norfloxacin: The First of a New Generation
Norfloxacin, synthesized in the late 1970s, was the first of the "new" quinolones and a significant leap forward. Its synthesis built upon the foundational chemistry of the earlier quinolones.
Experimental Protocol: Synthesis of Norfloxacin
A common synthetic route to norfloxacin starts from 3-chloro-4-fluoroaniline.
Step 1: Synthesis of 3-Chloro-4-fluoroaniline
-
In a reactor, combine 3-chloro-4-fluoronitrobenzene, a reducing agent such as iron powder, ethanol, and water.[6][7]
-
Slowly add hydrochloric acid, allowing the temperature to rise to and be maintained between 80-90°C.[6][7]
-
Continue stirring until the reduction of the nitro group is complete (monitored by TLC or GC).
-
After cooling, extract the 3-chloro-4-fluoroaniline with an organic solvent.
-
Dry the organic extract, remove the solvent, and purify the product by distillation to obtain a white crystalline solid.[7]
Step 2: Gould-Jacobs Reaction to form Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate
-
React 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) in a suitable solvent and heat to initiate condensation.
-
The resulting intermediate is then cyclized at a high temperature in a high-boiling point solvent like diphenyl ether.
Step 3: N-Ethylation
-
The cyclized product is then N-ethylated using an ethylating agent like ethyl iodide in the presence of a base.
Step 4: Nucleophilic Substitution with Piperazine
-
The crucial step in the synthesis of norfloxacin is the nucleophilic substitution of the chlorine atom at the C-7 position with piperazine.[8]
-
The N-ethylated intermediate is heated with an excess of piperazine to yield norfloxacin.[8]
-
The crude norfloxacin is then purified by recrystallization.
Caption: Simplified workflow for the synthesis of Norfloxacin.
Chapter 3: Unraveling the Mechanism - The Inhibition of Bacterial DNA Gyrase
A significant milestone in the development of quinolones was the elucidation of their mechanism of action. These drugs exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (a key target in many Gram-positive bacteria).[9] These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair.
Quinolones function by stabilizing a transient intermediate in the topoisomerase reaction, the cleavage complex, where the DNA is cut. By binding to this complex, the drugs prevent the re-ligation of the DNA strands, leading to an accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterium.[10]
Experimental Protocol: DNA Supercoiling Inhibition Assay
The inhibitory effect of quinolones on DNA gyrase can be assessed using a DNA supercoiling inhibition assay. This in vitro assay measures the ability of a compound to prevent the enzyme from introducing negative supercoils into relaxed circular DNA.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Quinolone compounds of interest
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
On ice, prepare a reaction mixture containing the assay buffer and relaxed pBR322 DNA.
-
Aliquot the reaction mixture into separate tubes.
-
Add varying concentrations of the quinolone compound to the respective tubes. Include a no-drug control and a no-enzyme control.
-
Initiate the reaction by adding a specific amount of DNA gyrase to each tube (except the no-enzyme control).
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).[11]
-
Stop the reaction by adding a stop solution (e.g., containing SDS and a loading dye).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
Interpretation of Results:
-
The no-enzyme control will show a band corresponding to the relaxed plasmid DNA.
-
The no-drug control will show a band corresponding to the supercoiled plasmid DNA, which migrates faster through the gel.
-
In the presence of an effective quinolone inhibitor, the conversion of relaxed DNA to supercoiled DNA will be inhibited. The concentration of the quinolone that inhibits 50% of the supercoiling activity is the IC50 value.
Chapter 4: The Inevitable Challenge - The Rise of Antibiotic Resistance
The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, a significant challenge in clinical practice. Understanding the molecular mechanisms of resistance is crucial for the development of new quinolones that can overcome these resistance mechanisms.
The primary mechanisms of quinolone resistance are:
-
Target-mediated resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance.[2][11] These mutations typically occur in a specific region of the genes known as the quinolone resistance-determining region (QRDR) and alter the drug's binding affinity to the enzyme-DNA complex.[2]
-
Reduced drug accumulation: This can occur through decreased uptake of the drug due to alterations in the bacterial outer membrane proteins or increased efflux of the drug by overexpression of efflux pumps.[11]
-
Plasmid-mediated resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect DNA gyrase from quinolone binding, can also confer resistance.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical parameter for assessing the susceptibility of a bacterial strain to an antibiotic.
Broth Microdilution Method:
-
Prepare a series of twofold dilutions of the quinolone in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]
-
Prepare a standardized inoculum of the bacterial strain to be tested.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[12]
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Data Presentation
Table 1: Evolution of Quinolone Generations and their Antibacterial Spectrum
| Generation | Representative Drug(s) | Primary Spectrum of Activity |
| First | Nalidixic acid | Primarily Gram-negative bacteria (e.g., Enterobacteriaceae), mainly for urinary tract infections.[13] |
| Second | Ciprofloxacin, Norfloxacin | Expanded Gram-negative activity and some activity against Gram-positive bacteria and atypical pathogens.[13] |
| Third | Levofloxacin | Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[9] |
| Fourth | Trovafloxacin | Broad-spectrum activity, including significant activity against anaerobic bacteria. |
Table 2: Impact of gyrA and parC Mutations on Ciprofloxacin MIC in E. coli
| Genotype | Mutation(s) | Ciprofloxacin MIC (µg/mL) | Fold Increase in MIC |
| Wild Type | None | 0.015 | 1 |
| Mutant 1 | gyrA (S83L) | 0.25 | 16.7 |
| Mutant 2 | gyrA (S83L, D87G) | 0.5 | 33.3 |
| Mutant 3 | gyrA (S83L), parC (S80I) | 2 | 133.3 |
| Mutant 4 | gyrA (S83L, D87G), parC (S80I) | 8 | 533.3 |
Data is illustrative and based on findings from multiple studies on the effects of common mutations.[14]
Conclusion: A Legacy of Innovation and a Future of Challenges
The journey of quinolone carboxylic acids, from an accidental discovery to a cornerstone of antibacterial therapy, is a powerful illustration of the scientific process. The continuous cycle of discovery, optimization, and the challenge of resistance has driven decades of innovation in medicinal chemistry. As we face the growing threat of antimicrobial resistance, the lessons learned from the history of quinolones will be invaluable in the quest for the next generation of life-saving therapeutics. The principles of rational drug design, a deep understanding of mechanism of action, and a proactive approach to anticipating and overcoming resistance will continue to guide researchers in this critical field.
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ResearchGate. Gould–Jacobs reaction | Request PDF. Available from: [Link]
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A Technical Guide to Determining the Solubility of 3-Hydroxyquinoline-5-carboxylic Acid
Foreword
For researchers, medicinal chemists, and formulation scientists, understanding the solubility of a compound is a cornerstone of drug discovery and development. Poor solubility can create significant hurdles, leading to unreliable in vitro results, diminished in vivo efficacy, and complex formulation challenges. This guide provides an in-depth exploration of the principles and methodologies for determining the solubility of 3-hydroxyquinoline-5-carboxylic acid, a key heterocyclic compound. By delving into the theoretical underpinnings and providing robust experimental protocols, this document aims to equip scientists with the necessary tools to accurately characterize this molecule and navigate the complexities of its solution behavior. We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a thorough and practical understanding of the science.
Introduction to this compound and its Physicochemical Landscape
This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group imparts a rich and complex chemical character to the molecule, influencing its potential biological activity and, critically, its solubility.
The solubility of this compound is governed by the interplay of its functional groups with the solvent. The quinoline ring system provides a degree of hydrophobicity, while the hydroxyl and carboxylic acid moieties are capable of hydrogen bonding and ionization, which can significantly enhance solubility in polar and aqueous media. The position of these functional groups is also crucial, affecting properties like intramolecular hydrogen bonding, which can, in turn, influence how the molecule interacts with a solvent. For instance, the hydrochloride salt of the related 8-hydroxyquinoline-5-carboxylic acid demonstrates enhanced water solubility compared to its parent compound.[1]
Understanding the compound's pKa (acid dissociation constant) is essential for predicting its solubility in aqueous solutions of varying pH. The carboxylic acid group is acidic, while the quinoline nitrogen can be protonated, and the hydroxyl group can be deprotonated at higher pH values. These ionizable centers mean that the solubility of this compound will be highly pH-dependent.
Theoretical Framework: The Energetics of Dissolution
The process of dissolving a solid solute in a liquid solvent can be conceptually broken down into three energetic steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Cavitation Energy: The energy needed to create a space or cavity in the solvent for the solute molecule to occupy.
-
Solvation Energy: The energy released when the solute molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules.
For dissolution to be favorable, the energy released during solvation must be comparable to or greater than the energy required to overcome the lattice and cavitation energies. The "like dissolves like" principle is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2] Given the polar functional groups of this compound, it is expected to have higher solubility in polar solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[3][4] It is a reliable method, though it can be time-consuming.[2]
Rationale for the Shake-Flask Method
This method is preferred for its direct measurement of the equilibrium state, providing a true representation of the compound's solubility in a given solvent at a specific temperature.[3] The extended incubation period ensures that the dissolution process has reached a steady state.[4][5]
Step-by-Step Protocol for the Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone). The presence of undissolved solid is crucial to ensure saturation.[4]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the undissolved solid.[4][6]
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its solubility.
Visualizing the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Potentiometric Titration for Aqueous Solubility and pKa Determination
For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine not only the intrinsic solubility but also the pKa values.[7][8][9][10] This method relies on monitoring the pH of a solution as a titrant is added.
The Underlying Principle
The solubility of a weak acid or base is highly dependent on pH. Potentiometric titration can be used to determine the intrinsic solubility (the solubility of the neutral form of the compound) by analyzing the pH changes that occur upon precipitation or dissolution.[8]
Experimental Protocol for Potentiometric Titration
-
Sample Preparation: Prepare a suspension of this compound in water or a relevant aqueous buffer.
-
Titration Setup: Place the suspension in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show inflection points that correspond to the pKa values of the ionizable groups. The intrinsic solubility can be calculated from the pH at which the compound precipitates or dissolves completely, using the Henderson-Hasselbalch equation and the law of mass action.[7][10] A double-dosing method can be employed for more precise determination of the intrinsic solubility.[8][10]
Logical Relationship in Potentiometric Analysis
Caption: Interplay of variables in potentiometric solubility analysis.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound:
-
pH: As an ionizable molecule, its solubility in aqueous media will be lowest at its isoelectric point and will increase at pH values where the carboxylic acid is deprotonated or the quinoline nitrogen is protonated.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[2]
-
Solvent Polarity: Due to its polar functional groups, the solubility is expected to be higher in polar solvents like water, alcohols, and DMSO, and lower in non-polar solvents such as hexane.[2]
-
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility.
Predicted Solubility Profile and Data Presentation
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High | pH-dependent | Capable of hydrogen bonding and ionization. |
| Ethanol | High | Soluble | Polar protic solvent, can form hydrogen bonds. |
| Methanol | High | Soluble | Similar to ethanol, a polar protic solvent. |
| DMSO | High | Soluble | Polar aprotic solvent, good H-bond acceptor. |
| Acetone | Medium | Moderately Soluble | Polar aprotic solvent. |
| Hexane | Low | Insoluble | Non-polar solvent, poor interaction with polar groups. |
Conclusion
The solubility of this compound is a critical parameter that dictates its utility in various scientific and pharmaceutical applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and has detailed robust experimental methodologies—the shake-flask method and potentiometric titration—for its accurate determination. By understanding the influence of factors such as pH, temperature, and solvent choice, researchers can effectively characterize this compound and make informed decisions in their experimental designs. The provided protocols serve as a self-validating framework, ensuring that the data generated is both reliable and reproducible, which is paramount for scientific integrity and the successful development of new chemical entities.
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An In-depth Technical Guide to the Quantum Yield of 3-Hydroxyquinoline-5-carboxylic acid
Foreword: Navigating the Uncharted Fluorophore Landscape
In the realm of fluorescence spectroscopy and its applications in drug discovery and cellular imaging, the quantum yield of a fluorophore stands as a paramount parameter, dictating its efficiency and utility. This guide delves into the nuanced world of 3-Hydroxyquinoline-5-carboxylic acid, a molecule of significant interest yet with a sparsely documented photophysical profile. As such, this document deviates from a simple reporting of established data. Instead, it serves as a comprehensive roadmap for the rigorous experimental determination of its quantum yield, grounded in the fundamental principles of fluorescence and tailored for the discerning researcher. We will not only outline the "how" but, more critically, the "why" behind each methodological choice, ensuring a self-validating and robust experimental design.
The Molecular Profile of this compound: A Theoretical Framework
This compound belongs to the quinoline family, a class of N-heterocyclic aromatic compounds known for their diverse applications, including as fluorescent probes. The fluorescence of quinolines is intricately linked to their electronic structure. Generally, N-heterocycles can exhibit weak fluorescence due to the presence of non-bonding electrons, which can lead to increased intersystem crossing and a subsequent decrease in fluorescence quantum yield.[1] However, the photophysical properties of a specific quinoline derivative are profoundly influenced by the nature and position of its substituents.
Our subject molecule is adorned with two key functional groups: a hydroxyl (-OH) group at the 3-position and a carboxylic acid (-COOH) group at the 5-position.
-
The Hydroxyl Group (-OH): As an electron-donating group, the hydroxyl moiety is generally expected to enhance fluorescence. Its presence can lead to excited-state proton transfer (ESPT), a phenomenon that can result in dual fluorescence and a high sensitivity to the solvent environment, particularly in protic solvents.[2]
-
The Carboxylic Acid Group (-COOH): Conversely, the carboxylic acid group is an electron-withdrawing group, which typically decreases or even quenches fluorescence. Its presence also imparts a significant pH sensitivity to the molecule's absorption and emission properties.
The interplay of these opposing electronic influences, coupled with the inherent properties of the quinoline core, makes the a priori prediction of the quantum yield of this compound challenging. This underscores the necessity for empirical determination.
Foundational Principles: Understanding Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
ΦF = (Number of photons emitted) / (Number of photons absorbed)
A higher quantum yield signifies a more efficient fluorophore, resulting in brighter fluorescence emission. The determination of ΦF is crucial for applications where signal intensity is paramount, such as in high-sensitivity bioassays and cellular imaging.
A Comparative Case Study: Insights from 3-Hydroxykynurenic Acid (3-HOKA)
In the absence of direct literature data for our target molecule, we can draw valuable insights from a closely related compound, 3-hydroxykynurenic acid (3-HOKA), a 4-quinolinone derivative. A study on 3-HOKA reported a high fluorescence quantum yield of 0.73 in a phosphate-buffered saline (PBS) solution at pH 7.4. In this environment, the anionic keto form of 3-HOKA exhibits a maximum absorption at 368 nm and a fluorescence peak at 474 nm. The high quantum yield of 3-HOKA suggests that, despite the presence of a carboxylic acid group, the quinolinone core with a hydroxyl group can be highly emissive. This provides a promising outlook for the fluorescence potential of this compound and serves as a valuable benchmark for our experimental investigation.
Experimental Determination of Quantum Yield: A Step-by-Step Protocol
The relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, is the most common and accessible approach for determining ΦF.
Selection of a Suitable Quantum Yield Standard
The choice of the reference standard is critical for the accuracy of the measurement. The ideal standard should have:
-
An absorption and emission profile that overlaps with that of the sample.
-
A high and well-documented quantum yield.
-
Good photostability.
-
Solubility in the same solvent as the sample.
Given the expected spectral properties of a hydroxyquinoline derivative, a suitable standard would be quinine sulfate in 0.5 M H2SO4 (ΦF = 0.54) or a rhodamine dye.[3]
Experimental Workflow
The following diagram illustrates the workflow for the relative quantum yield determination.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Detailed Protocol
-
Solution Preparation:
-
Prepare stock solutions of both this compound and the chosen standard in the desired solvent (e.g., ethanol, PBS at a specific pH).
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. This wavelength should be one at which both the sample and the standard absorb light.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
The data should yield a straight line for both the sample and the standard. Determine the slope of each line (Gradient).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (ΦF(sample)) can be calculated using the following equation:
ΦF(sample) = ΦF(standard) * (Gradientsample / Gradientstandard) * (η2sample / η2standard)
Where:
-
ΦF(standard) is the quantum yield of the standard.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Factors Influencing the Quantum Yield of this compound
The quantum yield of this compound is not an immutable constant. It is expected to be highly sensitive to its environment.
pH
The protonation state of both the quinoline nitrogen and the carboxylic acid group will significantly impact the electronic structure and, consequently, the fluorescence properties. It is anticipated that in acidic solutions, protonation of the nitrogen may enhance fluorescence, while in basic solutions, deprotonation of the carboxylic acid and hydroxyl groups will lead to different fluorescent species. A comprehensive study should involve measuring the quantum yield at various pH values to fully characterize the molecule's behavior.
Solvent Polarity and Hydrogen Bonding
The polarity of the solvent can influence the energy levels of the excited states and the efficiency of non-radiative decay pathways. Protic solvents capable of hydrogen bonding with the hydroxyl and carboxylic acid groups are likely to have a pronounced effect on the quantum yield. A comparative study in a range of solvents with varying polarities and hydrogen-bonding capabilities is recommended.
Potential Applications in Research and Drug Development
A thorough understanding of the quantum yield of this compound will unlock its potential in various applications:
-
Fluorescent Probes: If the quantum yield is found to be sensitive to the local environment (e.g., pH, metal ions), it could be developed as a fluorescent sensor.
-
Cellular Imaging: A high quantum yield would make it a valuable tool for fluorescently labeling and visualizing cellular structures or processes.
-
Drug Discovery: As a fluorescent analog of a biologically active molecule, it could be used in high-throughput screening assays to study drug-target interactions.
Conclusion: A Call for Empirical Exploration
While theoretical considerations and comparisons with related compounds provide a valuable framework, the definitive quantum yield of this compound remains to be experimentally determined. The protocols and principles outlined in this guide provide a robust foundation for researchers to undertake this investigation. The elucidation of its photophysical properties will not only contribute to the fundamental understanding of quinoline fluorescence but also pave the way for its application as a powerful tool in scientific research and drug development.
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Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D. Available from: [Link]
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3-Hydroxykynurenic acid: Physicochemical properties and fluorescence labeling - CONICET. Available from: [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC - NIH. Available from: [Link]
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Introduction: The 3-Hydroxyquinoline Scaffold - A Privileged Fluorophore
An In-depth Technical Guide to the Photophysical Properties of Substituted 3-Hydroxyquinolines
To researchers, scientists, and drug development professionals, the quest for molecular scaffolds with tunable and environmentally sensitive fluorescent properties is perpetual. Among the vast landscape of heterocyclic compounds, the 3-hydroxyquinoline (3-HQ) core stands out as a "privileged" fluorophore.[1][2] Its rigid, planar structure, combined with an intramolecular hydrogen bond, gives rise to fascinating photophysical behaviors, most notably Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] This phenomenon results in a large Stokes shift—the separation between absorption and emission maxima—which is highly desirable for applications in biological imaging and sensing, as it minimizes self-absorption and background interference.[5][6]
This guide provides a comprehensive exploration of the core photophysical principles governing substituted 3-hydroxyquinolines. We will dissect the ESIPT mechanism, investigate how substituent modifications and solvent environments modulate their optical properties, and detail the experimental methodologies required for their characterization. The insights provided herein are designed to empower researchers to rationally design and synthesize novel 3-HQ derivatives with tailored photophysical characteristics for advanced applications.
Part 1: The Heart of the Matter - Excited-State Intramolecular Proton Transfer (ESIPT)
The defining photophysical characteristic of 3-hydroxyquinolines is their propensity to undergo ESIPT.[3][4][7] This ultrafast, photo-induced reaction involves the transfer of the hydroxyl proton to the quinoline nitrogen atom within the same molecule.
Upon absorption of a photon, the ground-state "enol" tautomer (E) is promoted to its first excited singlet state (E). In this excited state, the acidity of the hydroxyl proton donor and the basicity of the quinoline nitrogen acceptor are significantly increased. This drives the rapid transfer of the proton, creating an excited-state "keto" tautomer (K).[8] This process occurs on the femtosecond to picosecond timescale.[9]
Both the excited enol (E) and the excited keto (K) species can relax to their respective ground states via fluorescence, often resulting in a characteristic dual-emission profile.[3][4] The E* emission is a normal, short-wavelength fluorescence with a small Stokes shift. The K* emission, however, is significantly red-shifted, resulting in the characteristically large Stokes shift associated with ESIPT fluorophores.[5]
Caption: Influence of substituents on the photophysics of the 3-HQ core.
Environmental Sensitivity: Solvatochromism
Solvatochromism is the change in the absorption or emission spectrum of a compound when dissolved in different solvents. [10]3-Hydroxyquinoline derivatives often exhibit significant solvatochromism due to changes in their dipole moment upon excitation. [11] The solvent's polarity and its ability to form hydrogen bonds are the most critical properties. [10]* Polar Solvents: Polar solvents can stabilize the more polar excited state (often the K* tautomer) to a greater extent than the ground state, leading to a red-shift in the fluorescence emission.
-
Protic Solvents: Protic solvents (e.g., water, alcohols) can form intermolecular hydrogen bonds with the 3-HQ molecule. This can disrupt the intramolecular hydrogen bond necessary for ESIPT, potentially quenching the tautomer fluorescence and favoring the normal (E*) emission.
This environmental sensitivity is not a drawback; it is a feature that can be exploited. It allows 3-HQ derivatives to act as fluorescent probes for mapping the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes. [2][12]
Summary of Photophysical Data
The following table summarizes typical photophysical properties for illustrative 3-hydroxyquinoline derivatives. Note: These are representative values and can vary significantly with specific substitution patterns and solvent conditions.
| Compound Derivative | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |
| 1,2-dimethyl-3-hydroxyquinolinone | 1,4-Dioxane | 350 | 400 (Normal) 470 (Tautomer) | > 8000 (Tautomer) | 0.65 | 16.8 | [5] |
| 2-phenyl-3HQ derivatives | Various | - | Dual Emission | Large | - | - | [3][4] |
| 7-nicotinoyl-styrylquinoline | Stretched PVA | ~365 | - | - | - | - | [13] |
Part 3: Applications in Research and Development
The unique photophysical properties of substituted 3-HQs make them powerful tools in various scientific domains.
-
Fluorescent Probes for Bio-imaging: Their large Stokes shifts, environmental sensitivity, and often high quantum yields make them ideal for cellular imaging. [2][12]They can be designed to selectively stain organelles like lipid droplets or lysosomes. [2][14]* Chemosensors for Metal Ions: The 3-hydroxy and quinoline nitrogen moieties form a strong chelation site for metal ions. [15][16]Upon binding a metal ion like Zn(II) or Cu(II), the hydroxyl proton is displaced, inhibiting the ESIPT process. [6][8]This typically leads to a dramatic change in the fluorescence output (e.g., a "turn-on" response), enabling the sensitive and selective detection of specific metal ions. [6][17]* Probes for Alzheimer's Disease Research: Specific 8-hydroxyquinoline derivatives have been developed as multifunctional probes for Alzheimer's disease. [14]They can bind to amyloid-beta (Aβ) fibrils, chelate metal ions implicated in plaque formation, and inhibit the formation of reactive oxygen species (ROS). [14]
Part 4: Experimental Protocols
Accurate characterization of photophysical properties is paramount. The following protocols outline standard, self-validating methodologies.
Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)
The quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.
Causality: This method is chosen for its accessibility and accuracy when a suitable standard is available. By measuring both sample and standard under identical conditions (excitation wavelength, slit widths) and keeping absorbance low (<0.05), we minimize instrumental and inner-filter effects, ensuring the ratio of emitted to absorbed photons is accurately compared. [18] Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield whose absorption and emission spectra overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-blue region.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.05 to prevent inner-filter effects. [18]3. Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the chosen excitation wavelength (λex).
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same λex and identical instrument settings (e.g., excitation and emission slit widths).
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is used in the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)
Where Φ is the quantum yield, Grad is the gradient from the plot, and η is the refractive index of the solvent used.
Protocol: Characterization of Solvatochromic Effects
Causality: This protocol systematically evaluates how solvent properties alter the electronic ground and excited states of the fluorophore. By using a range of solvents with varying polarity and hydrogen-bonding capabilities, we can build a comprehensive picture of the 3-HQ derivative's environmental sensitivity.
Methodology:
-
Solvent Selection: Prepare a set of spectroscopic-grade solvents covering a wide range of polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Solution Preparation: Prepare a stock solution of the 3-HQ derivative in a volatile solvent. Prepare final, dilute solutions (concentration ~1-10 µM) in each target solvent by adding a small aliquot of the stock solution and diluting. This minimizes changes in solvent composition.
-
Spectroscopic Measurements: For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λabs) and the fluorescence emission spectrum to determine the emission maximum (λem).
-
Data Analysis:
-
Tabulate λabs and λem for each solvent.
-
Convert wavelengths to wavenumbers (cm⁻¹) for more meaningful energy comparisons.
-
Plot the Stokes shift (in cm⁻¹) against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to create a Lippert-Mataga plot. The slope of this plot can provide information about the change in dipole moment upon excitation.
-
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Unlocking the Therapeutic Promise of 3-Hydroxyquinoline-5-carboxylic Acid: A Technical Guide for Drug Discovery
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 3-Hydroxyquinoline-5-carboxylic acid . While direct extensive research on this molecule is nascent, this document serves as a comprehensive guide for researchers, scientists, and drug development professionals by extrapolating from the well-established pharmacology of related quinoline compounds. We will explore its potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders, supported by proposed mechanisms of action, detailed experimental workflows, and a plausible synthetic strategy. This guide aims to provide a foundational blueprint to stimulate and guide future research into this promising molecule.
The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6] The versatility of the quinoline ring system allows for structural modifications that can fine-tune its biological activity, making it a fertile ground for drug discovery.[7]
Physicochemical Characteristics of this compound
The subject of this guide, this compound, possesses two key functional groups that are anticipated to significantly influence its biological profile: a hydroxyl group at the 3-position and a carboxylic acid group at the 5-position.
-
Structure:
-
Molecular Formula: C₁₀H₇NO₃
-
Key Features: The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carboxylic acid group is a hydrogen bond donor and can exist as a carboxylate anion at physiological pH. These features suggest potential for strong interactions with biological targets. The aromatic system also allows for π-π stacking interactions.
-
-
Potential for Metal Chelation: The presence of the hydroxyl group and the nitrogen atom in the quinoline ring suggests a potential for metal chelation, a property well-documented for other hydroxyquinolines, particularly 8-hydroxyquinoline.[4] This ability to bind metal ions can be a key mechanism in various biological activities.
Potential Therapeutic Applications: An Evidence-Based Exploration
Based on the extensive literature on quinoline derivatives, we can hypothesize several promising therapeutic avenues for this compound.
Anticancer Potential
Quinoline derivatives have demonstrated significant potential as anticancer agents, with several compounds acting through mechanisms such as topoisomerase inhibition and interference with tubulin polymerization.[8]
Hypothesized Mechanism of Action: The planar nature of the quinoline ring could allow this compound to intercalate with DNA, a mechanism observed in other quinoline-based anticancer agents. Furthermore, the hydroxyl and carboxylic acid groups might enable it to act as an inhibitor of key enzymes involved in cancer cell proliferation, such as protein kinases.
Supporting Evidence from Related Compounds: Numerous studies have highlighted the anticancer properties of quinoline derivatives. For instance, certain quinoline carboxylic acid derivatives have shown potent inhibitory activity against insulin-like growth factor receptors (IGFs), which are crucial for cell growth and survival.[1] Additionally, novel 8-hydroxyquinoline derivatives have exhibited significant in vivo antitumor activity.[9] A series of quinoline-5-sulfonamides, structurally related to our target molecule, have also shown promising anticancer activity.[4]
Quantitative Data on Related Quinoline Derivatives:
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinolone (FQ) derivative | SW620 (colorectal) | 3.2 | [7] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (melanoma) | Not specified, but comparable to cisplatin | [4] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular) | ~1.6 (converted from µg/mL) | [9] |
| Novel Quinoline Derivative 91b1 | AGS (gastric) | Lower than Cisplatin | [10] |
Experimental Protocol: In Vitro Anticancer Activity Screening
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous cell line (e.g., HFF-1) for cytotoxicity comparison.
-
MTT Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm to determine cell viability.
-
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
dot
Caption: In Vitro Anticancer Screening Workflow.
Antimicrobial and Antifungal Potential
The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[6][11]
Hypothesized Mechanism of Action: The antimicrobial activity of hydroxyquinolines is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function.[4] By sequestering these ions, this compound could disrupt critical metabolic pathways in bacteria and fungi.
Supporting Evidence from Related Compounds: Studies on quinoline carboxylic acid derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[11] Quinolinequinones have also shown significant activity against clinically resistant Staphylococcus species and Candida fungi.[12] The structural similarity of this compound to these compounds suggests it may possess similar antimicrobial properties.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at the optimal temperature for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Controls: Include a positive control (microbes with no compound) and a negative control (broth only).
dot
Caption: MIC Determination Workflow.
Neuroprotective Potential
Recent studies have highlighted the neuroprotective effects of quinoline derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[3][13]
Hypothesized Mechanism of Action: The neuroprotective effects of quinoline carboxylic acids are often linked to their antioxidant properties and their ability to inhibit key enzymes in the brain, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[14] The 3-hydroxy group in our target molecule could contribute to its radical scavenging ability, while the overall structure may allow for the inhibition of these enzymes.
Supporting Evidence from Related Compounds: Quinoline carboxylic acid derivatives have been identified as potent inhibitors of both MAO-A and MAO-B, as well as AChE.[14] Furthermore, the antioxidant potential of quinoline derivatives has been extensively studied, with some compounds showing greater efficiency than the standard antioxidant Trolox.[13]
Experimental Protocol: In Vitro Neuroprotection Assays
-
Antioxidant Activity (DPPH Assay):
-
Mix different concentrations of this compound with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
-
Enzyme Inhibition Assays (MAO and AChE):
-
Utilize commercially available assay kits to measure the inhibition of recombinant human MAO-A, MAO-B, and AChE.
-
Incubate the enzymes with varying concentrations of the test compound.
-
Add the respective substrates and measure the product formation to determine the inhibitory activity and calculate IC50 values.
-
dot
Caption: Hypothesized Neuroprotective Mechanisms.
Proposed Synthetic Pathway
dot
Caption: Proposed Synthetic Route.
Future Directions and Conclusion
This compound stands as a molecule of significant, albeit largely unexplored, therapeutic potential. The foundational knowledge of the quinoline scaffold, combined with the anticipated contributions of its hydroxyl and carboxylic acid functionalities, provides a strong rationale for its investigation as a novel anticancer, antimicrobial, and neuroprotective agent.
Future research should focus on:
-
Optimized Synthesis: Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for extensive biological evaluation.
-
In-depth Biological Screening: Conducting the proposed in vitro assays to confirm and quantify its activity in the hypothesized therapeutic areas.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related derivatives to identify the key structural features that contribute to its biological activity.
-
In Vivo Studies: Progressing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
This technical guide provides a strategic framework for initiating research into this compound. By leveraging the known pharmacology of the quinoline family, the scientific community can efficiently unlock the therapeutic potential of this promising compound.
References
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1894. [Link][3][13]
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Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. (2018). Medicinal Chemistry, 14(1), 74-85. [Link][14]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Bohrium. [Link][17]
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Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate. [Link][7]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). Molecules, 27(15), 4844. [Link][4]
-
Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (1977). Journal of Medicinal Chemistry, 20(6), 791-796. [Link][11]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4). [Link][1]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(6), 1570. [Link][5]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed. [Link][13]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). Pharmaceuticals, 14(10), 1047. [Link][10]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(23), 7352. [Link][18]
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Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. [Link][19]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(2), 2605-2617. [Link][6]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321. [Link][20]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 76(2), 10-17. [Link][8]
-
Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. (2025). Medicinal Chemistry. [Link][21]
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Biological Activities of Quinoline Derivatives. (2019). ResearchGate. [Link][2]
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THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. (1951). The Journal of Organic Chemistry, 16(8), 1299-1308. [Link][22]
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New Efficient Synthesis of 3-Carboxylquinolines. (2012). SciSpace. [Link][15]
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Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2013). ACS Medicinal Chemistry Letters, 4(2), 170-174. [Link][9]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society, 20, 279-317. [Link][23]
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Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules, 27(20), 6825. [Link][12]
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Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2024). ResearchGate. [Link][24]
-
8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. (2015). Semantic Scholar. [Link][25]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link][26]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PubMed. [Link][27]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014). ResearchGate. [Link][16]
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Methodological & Application
Application Notes & Protocols: 3-Hydroxyquinoline-5-carboxylic Acid as a Versatile Fluorescent Probe
Introduction: Unveiling the Potential of 3-Hydroxyquinoline-5-carboxylic Acid
The quinoline scaffold is a cornerstone in the development of fluorescent probes, prized for its inherent photophysical properties and its capacity for modification to create highly specific and sensitive sensors. Within this family, this compound emerges as a compound of significant interest for researchers in materials science, analytical chemistry, and drug development. Its unique electronic structure, characterized by the interplay between the hydroxyl and carboxylic acid functional groups on the quinoline ring, suggests a rich and responsive fluorescence behavior.
This guide provides a comprehensive overview of this compound, from its fundamental photophysical characteristics and synthesis to detailed protocols for its application as a fluorescent probe. The information presented herein is intended to empower researchers to harness the capabilities of this molecule for their specific analytical needs.
Physicochemical and Fluorescent Properties
This compound is a solid, crystalline compound. While extensive photophysical data for this specific isomer is not broadly published, its properties can be inferred from the well-documented behavior of the hydroxyquinoline class of molecules.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 8-Hydroxyquinoline (for comparison) | Notes |
| Molecular Formula | C₁₀H₇NO₃ | C₉H₇NO | The carboxylic acid group adds to the molecular weight and polarity. |
| Molecular Weight | 189.17 g/mol | 145.16 g/mol | |
| Excitation Max (λex) | Expected in the UV-A range (approx. 320-370 nm) | ~315 nm | The exact wavelength is solvent and pH-dependent. |
| Emission Max (λem) | Expected in the blue-green region (approx. 400-500 nm) | ~520 nm | Significant Stokes shift is a characteristic of this class. |
| Fluorescence | Weakly fluorescent in many solvents | Weakly fluorescent | Fluorescence is highly sensitive to the local environment.[1] |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in water. | Soluble in alcohols, chloroform, and benzene. | The carboxylic acid group may improve aqueous solubility at higher pH. |
The fluorescence of hydroxyquinolines is notably influenced by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule exists in an enol form. Upon excitation, a proton can be transferred from the hydroxyl group to the quinoline nitrogen, forming a transient keto tautomer. This process provides a non-radiative decay pathway, often resulting in weak intrinsic fluorescence.[1][2]
The true power of this compound as a fluorescent probe lies in the modulation of this ESIPT process. Interaction with analytes, particularly metal ions, can inhibit ESIPT, leading to a significant enhancement of fluorescence. This "turn-on" sensing mechanism is highly desirable for its low background signal.
Synthesis of this compound: A Generalized Protocol
While multiple synthetic routes to quinoline carboxylic acids exist, a common and effective approach involves the condensation of an appropriately substituted aniline with a β-keto ester, followed by cyclization. The following protocol is a generalized procedure adapted from established methods for synthesizing similar quinoline derivatives.[3][4]
Figure 1: Generalized workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
3-Aminobenzoic acid
-
Diethyl malonate
-
Polyphosphoric acid (PPA) or Dowtherm A for cyclization
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve 1 equivalent of 3-aminobenzoic acid in a minimal amount of a suitable solvent like ethanol.
-
Add 1.1 equivalents of diethyl malonate to the solution.
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to promote the condensation reaction.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
After the condensation is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting crude intermediate, add polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A.
-
Heat the mixture to a high temperature (typically 200-250°C) for 2-4 hours to effect the intramolecular cyclization. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up and Isolation of the Ester Intermediate:
-
Allow the reaction mixture to cool to room temperature.
-
If PPA was used, carefully pour the mixture onto crushed ice with vigorous stirring. The product will precipitate.
-
If Dowtherm A was used, the product may precipitate upon cooling or after partial removal of the solvent.
-
Filter the crude product and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
-
Saponification (Hydrolysis of the Ester):
-
Dissolve the purified ester intermediate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Remove the ethanol by rotary evaporation.
-
-
Acidification and Final Product Isolation:
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2-3).
-
The this compound will precipitate as a solid.
-
Filter the solid, wash it thoroughly with cold water to remove any remaining salts, and dry it under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
-
Application as a Fluorescent Probe for Metal Ion Detection
A primary application of hydroxyquinoline derivatives is in the detection of metal ions. Chelation of a metal ion by the hydroxyl group and the quinoline nitrogen can rigidify the molecular structure and block the ESIPT pathway, leading to a significant increase in fluorescence intensity.[1][2]
Figure 2: Mechanism of fluorescence enhancement upon metal ion binding.
Protocol 2: General Procedure for Metal Ion Detection
This protocol provides a general framework for using this compound as a "turn-on" fluorescent probe for metal ions. Optimization of parameters such as probe concentration, pH, and incubation time is recommended for specific applications.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO).
-
Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or a suitable buffer.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
96-well microplate (black, clear bottom for fluorescence measurements).
-
Fluorescence microplate reader or a spectrofluorometer.
Procedure:
-
Preparation of Working Solutions:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the chosen buffer. A typical starting concentration is 10 µM.
-
Prepare a series of dilutions of the metal ion stock solutions in the same buffer.
-
-
Experimental Setup:
-
In the wells of a 96-well microplate, add the probe working solution.
-
To each well, add a specific concentration of the metal ion solution. Include a control well with only the probe and buffer (no metal ion).
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature for a period of time to allow for complex formation (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the determined optimum for the probe (an initial scan from 320-370 nm is recommended).
-
Measure the fluorescence emission spectrum (e.g., scanning from 380-600 nm) or the fluorescence intensity at the emission maximum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
For quenching studies, the data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ is the fluorescence intensity in the absence of the quencher, F is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
Figure 3: Experimental workflow for metal ion detection using this compound.
Troubleshooting and Considerations
-
Solubility Issues: If the probe precipitates in aqueous buffers, consider increasing the percentage of a co-solvent like DMSO or ethanol.
-
pH Sensitivity: The protonation state of both the hydroxyl and carboxylic acid groups, as well as the quinoline nitrogen, is pH-dependent. This will affect the probe's fluorescence and its binding to analytes. It is crucial to perform experiments in a well-buffered solution.
-
Interference: Other metal ions or compounds in a complex sample may interfere with the measurement. It is important to assess the selectivity of the probe by testing it against a panel of potential interferents.
-
Photostability: Like many organic fluorophores, this compound may be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize exposure time and use the lowest necessary excitation intensity.
Conclusion
This compound represents a promising and versatile platform for the development of fluorescent probes. Its sensitivity to the local chemical environment, particularly its chelation-enhanced fluorescence with metal ions, makes it a valuable tool for a wide range of analytical applications. The protocols and information provided in this guide serve as a starting point for researchers to explore and adapt this molecule for their specific needs. Further characterization of its photophysical properties and exploration of its applications in areas such as bioimaging and materials science will undoubtedly continue to reveal its full potential.
References
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]
-
LookChem. (2019, July 12). New approaches to the synthesis of selected hydroxyquinolines and their hydroxyquinoline carboxylic acid analogues. Retrieved from [Link]
- Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
- Yeomans, F. E. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 57(8), 1652-1656.
- Zhang, Y., et al. (2018). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 3(10), 13486-13493.
-
PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]
- Cragoe, E. J., Jr., Robb, C. M., & Bealor, M. D. (1953). THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. The Journal of Organic Chemistry, 18(5), 552-559.
- Patil, S. A., et al. (2012). New Efficient Synthesis of 3-Carboxylquinolines.
-
ResearchGate. (2012, October). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]
-
Research & Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
Sources
Application Notes and Protocols for the Use of 3-Hydroxyquinoline-5-carboxylic Acid in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 3-hydroxyquinoline-5-carboxylic acid as a fluorescent chemosensor for the detection of metal ions. While the broader class of hydroxyquinolines, particularly 8-hydroxyquinoline, is well-established in this field, this guide focuses on the specific potential of the 3-hydroxy-5-carboxylic acid isomer. We will delve into the underlying sensing mechanisms, provide generalized experimental protocols for its use, and discuss the expected outcomes based on the known chemistry of related compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this specific molecule for applications in analytical chemistry, environmental monitoring, and biological sensing.
Introduction: The Promise of Hydroxyquinolines in Metal Ion Sensing
Hydroxyquinolines are a class of bicyclic organic compounds that have garnered significant attention for their ability to act as potent chelating agents for a wide array of metal ions.[1][2][3] The presence of a hydroxyl group and a nitrogen atom in the quinoline scaffold creates a bidentate coordination site, enabling the formation of stable complexes with metal cations.[2] This chelating property is often accompanied by a significant change in the molecule's photophysical properties, particularly its fluorescence.[2]
The most extensively studied member of this family is 8-hydroxyquinoline (8-HQ) and its derivatives, which are known to exhibit chelation-enhanced fluorescence (CHEF) or fluorescence quenching upon metal binding.[4][5] This phenomenon forms the basis of their application as highly sensitive and selective fluorescent sensors for various metal ions, including Al³⁺, Zn²⁺, and Fe³⁺.[4][6]
This guide specifically addresses This compound , an isomer of the more common hydroxyquinoline-based sensors. While detailed literature on this specific compound's sensing applications is emerging, its structural similarity to other photoactive hydroxyquinolines suggests a strong potential for analogous functionality. The presence of the carboxylic acid group can enhance water solubility and provide an additional coordination site, potentially influencing its selectivity and sensitivity towards different metal ions.
Principle of Detection: A Mechanistic Overview
The detection of metal ions using this compound is predicated on the modulation of its fluorescence upon chelation. Two primary mechanisms are anticipated to govern this process: Chelation-Enhanced Fluorescence (CHEF) and Fluorescence Quenching.
Chelation-Enhanced Fluorescence (CHEF)
In its free form, this compound is expected to exhibit weak fluorescence. This is often attributed to processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT) that provide non-radiative decay pathways for the excited state. Upon chelation with a suitable metal ion, the molecule's conformational rigidity increases, and these non-radiative pathways can be suppressed. This leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for metal ion detection.
Diagram of the CHEF Mechanism
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Fluorescence Quenching
Conversely, interaction with certain metal ions, particularly paramagnetic species like Cu²⁺ or Fe³⁺, can lead to fluorescence quenching.[5] This "turn-off" sensing mechanism can occur through several processes, including energy transfer from the excited ligand to the metal ion or electron transfer. The formation of a non-fluorescent complex results in a decrease in the observed fluorescence intensity, which is proportional to the concentration of the quenching metal ion.
Diagram of the Fluorescence Quenching Mechanism
Caption: Fluorescence Quenching mechanism.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific metal ion of interest and the experimental setup.
Materials and Reagents
-
This compound (Purity > 98%)
-
Stock solutions of metal salts (e.g., AlCl₃, ZnCl₂, FeCl₃, CuCl₂) of high purity in deionized water or an appropriate buffer.
-
Buffer solutions (e.g., HEPES, Tris-HCl, Acetate buffer) to maintain a constant pH. The optimal pH will depend on the metal ion and should be determined experimentally.[7]
-
Organic solvents (e.g., DMSO, ethanol) for dissolving the ligand.
-
High-purity deionized water.
Preparation of Stock Solutions
-
Ligand Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent like DMSO or ethanol. Due to potential solubility limitations in purely aqueous solutions, a co-solvent system may be necessary.
-
Metal Ion Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mM) of the desired metal salts in deionized water.
-
Working Solutions: Prepare fresh working solutions of the ligand and metal ions by diluting the stock solutions in the chosen buffer.
General Procedure for Fluorescence Measurements
-
Instrument Setup: Use a spectrofluorometer. Determine the optimal excitation and emission wavelengths for the this compound-metal complex by performing excitation and emission scans. Based on related compounds, excitation is likely to be in the UV range (e.g., 300-380 nm) and emission in the visible range (e.g., 400-550 nm).
-
Titration Experiment:
-
To a cuvette containing a fixed concentration of this compound (e.g., 10 µM) in the chosen buffer, add increasing amounts of the metal ion stock solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum.
-
-
Selectivity Study:
-
Prepare a series of solutions, each containing this compound and a different metal ion of interest at a fixed concentration.
-
Measure the fluorescence intensity of each solution to assess the selectivity of the sensor.
-
To evaluate interference, measure the fluorescence response of the sensor to the primary target metal ion in the presence of other potentially interfering ions.
-
Data Analysis
-
Binding Stoichiometry: A Job's plot can be used to determine the stoichiometry of the ligand-metal complex. This involves varying the mole fraction of the ligand and metal ion while keeping the total concentration constant and monitoring the fluorescence intensity.
-
Detection Limit: The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve (fluorescence intensity vs. metal ion concentration) in the low concentration range.
Expected Performance and Data Presentation
While specific performance data for this compound is not extensively published, we can anticipate its characteristics based on the behavior of other hydroxyquinoline derivatives. The following table summarizes the expected performance parameters for the detection of various metal ions.
| Metal Ion | Expected Sensing Mechanism | Potential Excitation (nm) | Potential Emission (nm) | Anticipated Selectivity |
| Al³⁺ | CHEF ("Turn-on") | ~370 | ~480 | High |
| Zn²⁺ | CHEF ("Turn-on") | ~365 | ~510 | Moderate to High |
| Fe³⁺ | Fluorescence Quenching ("Turn-off") | ~350 | ~450 | High |
| Cu²⁺ | Fluorescence Quenching ("Turn-off") | ~350 | ~450 | High |
Note: The excitation and emission wavelengths are hypothetical and should be determined experimentally.
Troubleshooting and Method Optimization
-
Solubility Issues: If the ligand or its metal complexes precipitate, consider using a co-solvent system (e.g., water/ethanol or water/DMSO mixture) or adjusting the pH.
-
pH Effects: The protonation state of both the hydroxyl and carboxylic acid groups is pH-dependent, which will significantly affect metal binding. It is crucial to perform experiments over a range of pH values to determine the optimal conditions for sensing a specific metal ion.[7]
-
Interference: The presence of other metal ions can interfere with the detection of the target analyte. Conduct thorough selectivity and interference studies to validate the sensor's performance in complex matrices.
Conclusion
This compound holds considerable promise as a fluorescent chemosensor for metal ion detection. Its structural features suggest that it will exhibit sensitive and selective responses to various metal ions through mechanisms of chelation-enhanced fluorescence or fluorescence quenching. The generalized protocols provided in this guide offer a starting point for researchers to explore the full potential of this compound. Further research is warranted to fully characterize its photophysical properties, optimize detection conditions for specific metal ions, and explore its applications in diverse fields such as environmental analysis and biomedical diagnostics.
References
-
Hydroxyquinolines as Iron Chelators. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 753-758.
-
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
- Bazzicalupi, C., et al. (2020). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution. ACS Omega, 5(47), 30658–30669.
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
- Kumar, M., et al. (2019). Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. Analytical Methods, 11(36), 4616-4623.
- Motekaitis, R. J., & Martell, A. E. (1991). U.S. Patent No. 5,021,567. Washington, DC: U.S.
- Hubert, F., et al. (2004).
- Savić-Gajić, I., & Savić, I. M. (2021). Drug design strategies with metal-hydroxyquinoline complexes.
- Janáková, E., et al. (2021). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. International Journal of Molecular Sciences, 22(23), 12891.
-
Spectrophotometric determination of iron (III) in tap water using 8-hydoxyquinoline as a chromogenic reagent. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
3-(2-Hydroxyphenyl)imidazo[5, 1-a]isoquinoline as Cu(II) sensor, its Cu(II) complex for selective detection of CN– ion and biological compatibility. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Nycz, J. E., et al. (2020).
-
8-Hydroxy-5-quinolinecarboxylic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Ye, M., et al. (1998). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 70(13), 2632–2637.
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
New Application of 2-(4-N-Phenyl-3-thiosemicarbazone)-8-hydroxyquinoline as a Sensor for Relay Recognition of Cu 2+ and Sulfide in Aqueous Solution. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Al-Majedy, Y. K., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4321.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Hydroxyquinolines as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
Synthesis of 3-Hydroxyquinoline-5-carboxylic Acid: An In-Depth Experimental Protocol for Researchers
Introduction: The Significance of the Quinoline Moiety
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the structural core of a wide array of pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of intensive research in the pharmaceutical industry. 3-Hydroxyquinoline-5-carboxylic acid, in particular, represents a key building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the hydroxyl and carboxylic acid functionalities offers versatile handles for further chemical modifications, enabling the exploration of a vast chemical space in the quest for novel drug candidates. This application note details a robust and reliable protocol for the laboratory-scale synthesis of this important intermediate.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a multi-step sequence, commencing with the preparation of a substituted isatin, followed by a condensation reaction to construct the quinoline core, and culminating in a selective decarboxylation. This pathway is chosen for its reliance on well-established and high-yielding reactions, ensuring a practical and efficient synthesis.
Caption: Synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified. Solvents should be dried according to standard laboratory procedures where necessary.
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Sigma-Aldrich | Starting material |
| Chloral hydrate | C₂H₃Cl₃O₂ | 165.40 | Sigma-Aldrich | |
| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Sigma-Aldrich | |
| Sodium sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | |
| Sulfuric acid (conc.) | H₂SO₄ | 98.08 | Fisher Scientific | Corrosive |
| Malonic acid | C₃H₄O₄ | 104.06 | Sigma-Aldrich | |
| Sodium hydroxide | NaOH | 40.00 | Fisher Scientific | Corrosive |
| Hydrochloric acid (conc.) | HCl | 36.46 | Fisher Scientific | Corrosive |
| Ethanol | C₂H₆O | 46.07 | Fisher Scientific | Flammable |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Flammable, Peroxide former |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Protocol
Part 1: Synthesis of 5-Carboxyisatin
The synthesis of the key intermediate, 5-carboxyisatin, is achieved through a Sandmeyer-type reaction starting from 4-aminobenzoic acid. This involves the formation of an isonitrosoacetanilide derivative followed by cyclization in the presence of a strong acid.
Step 1.1: Preparation of Isonitroso-4-carboxacetanilide
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 200 mL of water and 10 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 16.5 g (0.1 mol) of chloral hydrate and 14.0 g (0.2 mol) of hydroxylamine hydrochloride in 100 mL of water.
-
Add the chloral hydrate/hydroxylamine solution dropwise to the cooled 4-aminobenzoic acid solution over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 1 hour. A yellow precipitate will form.
-
Cool the mixture to room temperature and filter the precipitate using a Büchner funnel.
-
Wash the solid with cold water and dry it in a vacuum oven at 60 °C to yield isonitroso-4-carboxacetanilide.
Step 1.2: Cyclization to 5-Carboxyisatin
-
Carefully add 20.8 g (0.1 mol) of the dried isonitroso-4-carboxacetanilide in small portions to 100 mL of concentrated sulfuric acid, preheated to 60 °C, in a 500 mL beaker with stirring.
-
After the addition is complete, heat the mixture to 80 °C and maintain this temperature for 30 minutes. The solution will turn dark.
-
Cool the reaction mixture to room temperature and pour it carefully onto 500 g of crushed ice with vigorous stirring.
-
A red-brown precipitate will form. Allow the mixture to stand for 1 hour to ensure complete precipitation.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper, and dry to obtain 5-carboxyisatin.
Part 2: Synthesis of 3-Hydroxyquinoline-4,5-dicarboxylic acid
This step involves the Pfitzinger reaction, a condensation reaction between an isatin derivative and a compound containing an active methylene group, in this case, malonic acid.
-
In a 250 mL round-bottom flask, prepare a solution of 10.0 g (0.049 mol) of 5-carboxyisatin and 5.6 g (0.054 mol) of malonic acid in 100 mL of 10% aqueous sodium hydroxide.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid, wash with cold water, and dry to yield 3-hydroxyquinoline-4,5-dicarboxylic acid.
Part 3: Selective Decarboxylation to this compound
The final step is a selective decarboxylation at the 4-position of the quinoline ring. This is typically achieved by heating the dicarboxylic acid in a high-boiling point solvent.
-
Place 10.0 g (0.038 mol) of 3-hydroxyquinoline-4,5-dicarboxylic acid in a 100 mL round-bottom flask.
-
Heat the solid in an oil bath to a temperature just above its melting point (around 250-260 °C). The decarboxylation is accompanied by the evolution of carbon dioxide.
-
Maintain the temperature until the gas evolution ceases (typically 1-2 hours).
-
Cool the flask to room temperature. The crude product, this compound, will solidify.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.
Results and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~245-250 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 13.0-14.0 (br s, 1H, COOH), 10.5-11.5 (br s, 1H, OH), 8.8-9.0 (d, 1H), 8.2-8.4 (d, 1H), 7.8-8.0 (t, 1H), 7.4-7.6 (s, 1H) |
| Mass Spectrometry | [M-H]⁻ expected at m/z 188.04 |
Discussion and Mechanistic Insights
The synthesis of 5-carboxyisatin proceeds via the formation of an isonitrosoacetanilide intermediate. The subsequent acid-catalyzed cyclization is a key step in forming the isatin ring system. The Pfitzinger reaction is a powerful method for quinoline synthesis. In this case, the enolate of malonic acid attacks the C3-carbonyl group of the isatin ring, which is opened to an intermediate that then cyclizes and aromatizes to form the quinoline ring. The final decarboxylation step is regioselective due to the electronic properties of the quinoline ring system. The carboxylic acid at the 4-position is more susceptible to thermal decarboxylation than the one at the 5-position.
Safety Precautions
-
This protocol involves the use of corrosive acids (sulfuric acid, hydrochloric acid) and flammable solvents (ethanol, diethyl ether). All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Care should be taken when heating flammable solvents.
-
The decarboxylation step involves heating to high temperatures and the evolution of a gas; ensure the setup is not sealed.
References
-
Friedländer Synthesis: Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
-
Pfitzinger Reaction: Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]
-
Synthesis of Isatin Derivatives: Hewawasam, P., & Meanwell, N. A. (1994). A General Method for the Synthesis of Isatins. Tetrahedron Letters, 35(40), 7303–7306. [Link]
-
Decarboxylation of Carboxylic Acids: Brown, B. R. (1951). The Decarboxylation of Carboxylic Acids. Quarterly Reviews, Chemical Society, 5(2), 131. [Link]
Application Notes & Protocols: 3-Hydroxyquinoline-5-carboxylic Acid in Bioimaging
Foreword: Navigating the Research Frontier
The quinoline scaffold is a cornerstone in the development of fluorescent probes, prized for its versatile synthesis and environment-sensitive photophysical properties.[1] While extensive research has illuminated the bioimaging applications of isomers like 8-hydroxyquinoline (8-HQ), particularly as chemosensors for metal ions, the specific compound 3-Hydroxyquinoline-5-carboxylic acid remains a comparatively underexplored molecule in this domain.[2][3]
This guide, therefore, serves a dual purpose. First, it establishes a foundational understanding based on the well-documented principles of the hydroxyquinoline fluorophore family. Second, it extrapolates from this knowledge to provide detailed, field-proven protocols that can be adapted to investigate and harness the potential of this compound as a novel bioimaging tool. The methodologies presented herein are designed to be self-validating systems, enabling researchers to systematically characterize and apply this promising, yet nascent, probe.
The Hydroxyquinoline Scaffold: A Primer on the Mechanism of Fluorescence
The power of hydroxyquinoline derivatives in bioimaging stems from their remarkable ability to modulate fluorescence in response to their local environment, most notably through interactions with metal ions.[4] The core mechanism often involves a process called Excited-State Intramolecular Proton Transfer (ESIPT) .
In its ground state, the 8-hydroxyquinoline (a close analog) is weakly fluorescent because, upon excitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom within the quinoline ring.[5] This process provides a non-radiative decay pathway, quenching fluorescence.
However, when the molecule chelates a metal ion, this ESIPT pathway is blocked. The coordination with the metal ion prevents the proton transfer, forcing the excited molecule to relax by emitting a photon. This results in a significant "turn-on" fluorescence signal, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[6] This principle is the bedrock of using hydroxyquinolines as sensors for biologically crucial metal ions like Zn²⁺, Mg²⁺, and Al³⁺.[4][7]
For this compound, we can hypothesize a similar potential for metal ion chelation and fluorescence modulation, with the carboxylic acid moiety offering unique advantages for solubility and bioconjugation.
Potential Bioimaging Applications of this compound
Based on the established chemistry of the hydroxyquinoline family, we can project several high-potential applications for the 3-hydroxy-5-carboxylic acid variant. The strategic placement of the carboxylic acid group can enhance aqueous solubility and provides a reactive handle for conjugation to biomolecules, thereby enabling more targeted imaging strategies.
Table 1: Projected Applications and Rationale
| Application Area | Rationale & Scientific Basis | Potential Advantages of 3-Hydroxy-5-Carboxylic Acid |
| Sensing of Intracellular Metal Ions (e.g., Zn²⁺, Fe²⁺) | The hydroxyquinoline core is a potent metal chelator.[2][8] Changes in intracellular metal ion concentrations are linked to numerous signaling pathways and disease states, such as neurological disorders and cancer.[5] | The carboxylic acid group may alter the chelation affinity and selectivity for specific metal ions compared to other isomers. It also enhances water solubility, which is crucial for biological buffer systems. |
| Lysosomal/Acidic Organelle Staining | The quinoline nitrogen is basic and can be protonated in acidic environments. This protonation can significantly alter the molecule's photophysical properties and lead to its accumulation in acidic organelles like lysosomes.[1] | The pKa of the molecule will be influenced by both the hydroxyl and carboxylic acid groups, potentially tuning its pH-sensing range specifically for acidic compartments. |
| Development of Targeted Probes | The carboxylic acid group is a versatile chemical handle for covalent linkage to targeting moieties (e.g., peptides, antibodies, small molecule ligands) via standard carbodiimide chemistry (EDC/NHS). | This allows for the creation of probes that can specifically report on metal ion concentrations or pH changes within distinct subcellular locations or cell types, moving beyond simple staining. |
| Anticancer Drug Tracking | The quinoline scaffold is a core component of many bioactive molecules and anticancer agents.[9][10] A fluorescently tagged version could allow for the visualization of drug uptake, distribution, and accumulation within cancer cells.[9] | The intrinsic fluorescence of the 3-hydroxyquinoline core could allow it to act as a dual-purpose therapeutic and imaging agent ("theranostic"), with the carboxylic acid group aiding in formulation. |
Experimental Workflows & Protocols
The following protocols are designed as robust starting points for researchers looking to validate the utility of this compound in bioimaging.
Workflow 1: Characterization of Metal Ion Sensing
This workflow outlines the steps to determine if and how this compound responds to various biologically relevant metal ions.
Caption: Workflow for characterizing metal ion sensing properties.
Protocol 3.1: Spectroscopic Titration for Metal Ion Selectivity
-
Objective: To assess the change in fluorescence of this compound upon binding to different metal ions.
-
Materials:
-
This compound
-
DMSO (Spectroscopic grade)
-
HEPES or TRIS buffer (e.g., 20 mM, pH 7.4)
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., ZnCl₂, FeCl₂, MgCl₂, CaCl₂, CuCl₂, NiCl₂) in deionized water.
-
-
Methodology:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
In a series of cuvettes, prepare a working solution of the probe (e.g., 10 µM) in your chosen buffer. The final DMSO concentration should be kept low (<1% v/v) to avoid solvent effects.
-
Measure the baseline fluorescence spectrum of the probe solution. Use an excitation wavelength determined from an initial absorbance scan (typically in the UV range, e.g., 330-370 nm for quinolines).[9]
-
To each cuvette (except for the control), add a small aliquot of a different metal ion stock solution to a final concentration of 2-10 equivalents (e.g., 20-100 µM).
-
Incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence spectrum of each solution again.
-
-
Causality & Interpretation: A significant increase in fluorescence intensity upon the addition of a specific metal ion indicates a selective CHEF response.[11] The magnitude of the enhancement reflects the binding affinity and the quantum yield of the resulting complex. Ions that cause a decrease in fluorescence are known as quenchers.
Workflow 2: Live-Cell Imaging Application
This workflow details the process of applying the probe to visualize biological phenomena in living cells.
Caption: General workflow for live-cell fluorescence imaging.
Protocol 3.2: Imaging Intracellular Zinc with this compound
-
Objective: To visualize changes in labile intracellular zinc pools in response to stimulation.
-
Materials:
-
HeLa or MCF-7 cells (or other cell line of interest).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Glass-bottom imaging dishes or plates.
-
This compound stock solution (1 mM in DMSO).
-
Zinc solution: ZnCl₂ or Zinc Pyrithione (ZnPT) for increasing intracellular zinc.
-
Chelator: TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) for decreasing intracellular zinc.
-
HBSS or PBS buffer.
-
-
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom dishes 24-48 hours prior to the experiment to achieve 60-80% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the 1 mM probe stock into serum-free medium or HBSS to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells, wash once with HBSS.
-
Add the loading solution to the cells and incubate for 15-30 minutes at 37°C in a 5% CO₂ incubator.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove excess extracellular probe.
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: ~360 nm, Em: ~450 nm).[9] Acquire baseline images.
-
Positive Control: Add a zinc-containing solution (e.g., 10 µM ZnPT) to the cells and acquire images over time. An increase in intracellular fluorescence is expected.
-
Negative Control: To zinc-loaded cells, add a strong zinc chelator (e.g., 20 µM TPEN). A decrease in fluorescence should be observed, confirming the signal is zinc-dependent.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or region of interest (ROI) over time using software like ImageJ or FIJI.
-
-
Trustworthiness & Self-Validation: This protocol includes essential positive and negative controls. The response to both a zinc ionophore (ZnPT) and a high-affinity chelator (TPEN) validates that the observed fluorescence changes are directly and reversibly attributable to fluctuations in labile zinc concentration. The cytotoxicity of the probe should also be assessed independently using an MTT or similar assay to ensure that observed effects are not due to cell death.[11]
Concluding Remarks & Future Directions
This compound stands as a promising candidate for the development of novel fluorescent probes. Its structural similarity to well-established fluorophores, combined with the strategic inclusion of a carboxylic acid moiety, opens the door to applications in metal ion sensing, pH monitoring, and targeted imaging. The protocols provided here offer a rigorous framework for characterizing its photophysical properties and validating its utility in a biological context. Future work should focus on synthesizing bioconjugates for targeted applications and performing detailed photophysical studies to fully elucidate its fluorescence mechanisms.
References
-
Rohini, R., Paul, K., & Luxami, V. (2020). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430–1473. Available at: [Link]
-
Semantic Scholar. (n.d.). 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Dual-Functional 8-Hydroxyquinoline Fluorescent Probe for Simultaneous Detection of Solvent Microenvironments and Trace Water in Organic Media | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Preliminary Evaluation of a 2-Oxoquinoline Carboxylic Acid Derivative for PET Imaging the Cannabinoid Type 2 Receptor. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Retrieved from [Link]
-
University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Significant impact of 3-positioned substituent on the fluorescent properties of 5-hydroxyisoquinolones. Retrieved from [Link]
-
PubMed Central. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Retrieved from [Link]
-
Sci-Hub. (n.d.). A New Approach to 3‐Hydroxyquinoline‐2‐carboxylic Acid. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]
-
RSC Publishing. (n.d.). A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
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Bentham Science. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
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MDPI. (n.d.). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
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PubMed. (n.d.). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... Retrieved from [Link]
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University of Sri Jayewardenepura. (n.d.). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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Application Notes and Protocols: 3-Hydroxyquinoline-5-carboxylic Acid as a Chelating Agent for Iron
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Novel Iron Chelators
Iron is a paradoxical element in biology. Its ability to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an indispensable cofactor for a vast array of enzymes involved in critical processes such as oxygen transport, DNA synthesis, and cellular respiration. However, this same redox activity renders free iron highly toxic. The Fenton reaction, where Fe²⁺ reacts with hydrogen peroxide, generates highly destructive hydroxyl radicals, leading to oxidative stress that damages lipids, proteins, and nucleic acids.
Consequently, organisms have evolved sophisticated systems for tightly regulating iron homeostasis. Dysregulation of this balance, leading to iron overload, is implicated in a range of pathologies including hereditary hemochromatosis, β-thalassemia (due to repeated blood transfusions), and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] Iron chelation therapy is a cornerstone of treatment for these conditions, aiming to sequester excess iron into a non-toxic, excretable form.
The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry for developing metal chelators.[2] Notably, 8-hydroxyquinoline and its derivatives have been extensively studied for their potent iron-chelating properties.[1][3] This guide focuses on a related but distinct analogue, 3-Hydroxyquinoline-5-carboxylic acid , exploring its potential as a bidentate iron chelator and providing detailed protocols for its characterization. The introduction of a carboxylic acid moiety at the 5-position is anticipated to modulate the compound's solubility, pharmacokinetic properties, and metal-binding affinity compared to its parent scaffold.
Compound Profile and Mechanism of Chelation
2.1. Structural Features
This compound possesses two key functional groups responsible for its chelating activity:
-
The 3-hydroxyl group (-OH): The phenolic oxygen is a "hard" donor, which shows a strong preference for binding hard Lewis acids like Fe³⁺. Upon deprotonation, it forms a strong coordinate bond.
-
The quinoline ring nitrogen: This nitrogen atom acts as a second coordination site, completing a stable five-membered ring upon binding a metal ion.
This arrangement allows this compound to act as a bidentate ligand , meaning it uses two donor atoms to bind to a single central metal ion. The 5-carboxylic acid group, while not typically involved in the primary chelation with the proximal nitrogen and hydroxyl groups, is expected to significantly influence the molecule's aqueous solubility and pKa values, which are critical parameters for biological activity.
2.2. Proposed Chelation Mechanism
The chelation of ferric iron (Fe³⁺) by this compound is expected to proceed via the formation of a stable coordination complex. Due to the hexacoordinate nature of Fe³⁺, the most stable complex is likely to have a 3:1 ligand-to-metal stoichiometry, although 1:1 and 2:1 complexes may exist in equilibrium depending on pH and concentration.[4] The deprotonated hydroxyl group and the ring nitrogen form the coordination bonds.
Caption: Proposed coordination of Fe³⁺ by three molecules of this compound.
Physicochemical and Comparative Data
Evaluating a novel chelator requires comparing its properties to established standards. While specific experimental data for this compound is not widely available, we can estimate its properties and compare them to known chelators.
| Property | Deferoxamine (DFO) | Deferiprone (L1) | 8-Hydroxyquinoline | This compound | Rationale / Significance |
| Class | Hexadentate | Bidentate | Bidentate | Bidentate | Determines the ligand-to-metal binding ratio. |
| Molecular Weight | 560.7 g/mol | 139.1 g/mol | 145.16 g/mol | 189.16 g/mol | Lower MW often correlates with better oral bioavailability. |
| pKa (hydroxyl) | ~9.0 (hydroxamate) | ~9.8 | ~9.9[5] | Expected ~8-9 | The acidity of the chelating hydroxyl group is crucial for complex formation at physiological pH. |
| pKa (other) | - | - | ~5.0 (N-H⁺) | ~4.3 (N-H⁺)[6], ~4-5 (COOH) | Ionization state affects solubility and membrane permeability. |
| Log K (Fe³⁺) | ~30.6 | ~37 (β₃) | ~36 (β₃) | To be determined | A high stability constant (Log K) indicates strong and effective chelation. |
| Solubility | High (Aqueous) | Moderate | Low (Aqueous) | Expected Moderate (pH-dependent) | Carboxylic acid group should enhance aqueous solubility compared to the parent quinoline. |
Application Notes: Experimental Design Considerations
Causality Behind Experimental Choices:
-
Solubility and Stock Solution Preparation: The presence of both a weakly acidic phenol and a carboxylic acid group, alongside a basic quinoline nitrogen, makes the solubility of this compound highly pH-dependent. For in vitro assays, preparing a concentrated stock solution in an organic solvent like DMSO is recommended to bypass solubility issues in neutral buffers. For subsequent experiments, this stock can be diluted into the appropriate aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid artifacts.
-
Choice of Iron Source: Biological systems contain a "labile iron pool" primarily composed of Fe²⁺. However, Fe²⁺ is rapidly oxidized to Fe³⁺ in aerobic, neutral pH solutions.
-
For studying Fe²⁺ chelation: Use a fresh solution of Ferrous Ammonium Sulfate [(NH₄)₂Fe(SO₄)₂·6H₂O]. It is crucial to include a reducing agent like ascorbic acid in the buffer to maintain iron in the Fe²⁺ state.[7]
-
For studying Fe³⁺ chelation: Use a solution of Ferric Chloride (FeCl₃). Prepare the stock in dilute acid (e.g., 0.1 M HCl) to prevent the formation of insoluble iron hydroxides, and then dilute it into the reaction buffer.
-
-
Selection of an Assay Method: The choice of assay depends on the available equipment and the specific question being asked.
-
Ferrozine Assay (Colorimetric): This is a robust and widely accessible method for quantifying Fe²⁺ chelation.[8][9] Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at ~562 nm.[7][10] A chelator will compete with ferrozine for Fe²⁺, leading to a decrease in the magenta color. This assay is excellent for initial screening and determining the IC₅₀ (the concentration of chelator required to inhibit 50% of the ferrozine-Fe²⁺ complex formation).
-
UV-Visible Spectrophotometry: This method is used to directly characterize the formation of the iron-chelator complex.[11][12] Upon chelation, the electron distribution of the ligand is altered, resulting in a shift in its UV-Vis absorption spectrum (a chromogenic shift).[4] By titrating the chelator with iron (or vice versa) and monitoring the spectral changes, one can confirm complex formation and, with appropriate analysis, determine the binding stoichiometry (e.g., using Job's plot).[13]
-
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Chelator Stock (10 mM): Accurately weigh 1.892 mg of this compound (MW = 189.16 g/mol ). Dissolve in 1.0 mL of high-purity DMSO. Store at -20°C, protected from light.
-
Iron(II) Stock (10 mM): Accurately weigh 39.2 mg of ferrous ammonium sulfate hexahydrate (MW = 392.14 g/mol ). Dissolve in 10.0 mL of deionized water. Prepare this solution fresh on the day of the experiment to minimize oxidation.
-
Ferrozine Stock (10 mM): Accurately weigh 4.92 mg of ferrozine monosodium salt hydrate (MW ≈ 492.4 g/mol , check manufacturer's specifications). Dissolve in 1.0 mL of deionized water. Store at 4°C, protected from light.
Protocol 2: Fe²⁺ Chelation Activity using the Ferrozine Assay (96-Well Plate Format)
This protocol measures the ability of the test compound to compete with ferrozine for Fe²⁺ ions.
Workflow Diagram:
Caption: Workflow for the spectrophotometric ferrozine-based iron chelation assay.
Materials:
| Reagent | Purpose |
| HEPES Buffer (50 mM, pH 7.4) | Reaction buffer |
| This compound | Test Chelator |
| EDTA | Positive Control Chelator |
| Ferrous Ammonium Sulfate | Fe²⁺ Source |
| Ferrozine | Fe²⁺ Indicator |
| DMSO | Chelator Solvent |
| 96-well clear, flat-bottom plate | Assay plate |
| Multichannel pipette & Spectrophotometer | Equipment |
Procedure:
-
Prepare Chelator Dilutions: Create a serial dilution of the 10 mM this compound stock solution in DMSO. Then, dilute these into HEPES buffer to achieve final desired assay concentrations (e.g., 1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is constant and ≤0.5%. Prepare similar dilutions for EDTA as a positive control.
-
Assay Plate Setup: In a 96-well plate, add the following in triplicate:
-
Test Wells: 50 µL of chelator dilution in HEPES buffer.
-
Control Wells (Maximum Absorbance): 50 µL of HEPES buffer containing the same percentage of DMSO as the test wells.
-
Blank Wells (Reagent Blank): 100 µL of HEPES buffer.
-
-
Initiate Chelation: Add 50 µL of a 400 µM ferrous ammonium sulfate solution (in water) to all test and control wells. Do NOT add to blank wells. The total volume is now 100 µL.
-
Incubation: Mix gently by tapping the plate. Incubate for 10 minutes at room temperature to allow the test compound to chelate the iron.
-
Add Indicator: Add 100 µL of a 500 µM ferrozine solution (in water) to all wells, including the blank. The total volume is now 200 µL.
-
Final Incubation: Mix gently and incubate for an additional 10 minutes at room temperature to allow ferrozine to bind any remaining free Fe²⁺.
-
Measure Absorbance: Read the absorbance of the plate at 562 nm using a microplate reader.[8][9]
Data Analysis:
-
Subtract the average absorbance of the Blank wells from all other readings.
-
Calculate the percentage of iron chelation for each concentration using the following formula:
% Chelation = [ ( Acontrol - Asample ) / Acontrol ] × 100
Where:
-
Acontrol is the absorbance of the control wells (Fe²⁺ + ferrozine, no chelator).
-
Asample is the absorbance of the test wells (Fe²⁺ + ferrozine + chelator).
-
-
Plot the % Chelation against the log of the chelator concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Protocol 3: Characterization of the Fe³⁺-Chelator Complex by UV-Visible Spectroscopy
This protocol confirms the formation of a complex between the chelator and Fe³⁺ by observing a shift in the absorbance spectrum.
Procedure:
-
Prepare Solutions:
-
Chelator Solution: Prepare a 100 µM solution of this compound in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Iron(III) Solution: Prepare a 100 µM solution of FeCl₃ in the same buffer from an acidic stock.
-
-
Acquire Spectra:
-
Blank: Use the buffer solution to zero the spectrophotometer.
-
Spectrum 1 (Ligand Alone): Scan the absorbance of the 100 µM chelator solution from 250 nm to 700 nm. Record the wavelength of maximum absorbance (λmax).
-
Spectrum 2 (Complex): In a new cuvette, mix equal volumes of the 100 µM chelator solution and the 100 µM iron solution (final concentration of 50 µM for each, a 1:1 ratio). Allow to equilibrate for 15 minutes.
-
Scan the absorbance of the mixture from 250 nm to 700 nm.
-
-
Analysis: Compare the spectra. Formation of an iron-chelator complex is indicated by a decrease in the ligand's λmax peak and/or the appearance of a new absorbance peak at a longer wavelength (a bathochromic or red shift), often in the 400-600 nm range, which is characteristic of many iron-phenolate charge-transfer bands.[14]
Potential Applications and Future Directions
Based on the extensive research into related hydroxyquinoline structures, this compound holds potential in several therapeutic areas:
-
Neurodegenerative Diseases: By chelating excess iron in the brain, it could potentially mitigate oxidative stress, a key factor in diseases like Parkinson's and Alzheimer's.[1]
-
Anticancer Therapy: Cancer cells have a high iron demand, making them vulnerable to iron deprivation. Novel chelators are being explored as anticancer agents.[15][16]
-
Antimicrobial/Antiviral Activity: The biological activity of many hydroxyquinolines is linked to their ability to chelate essential trace metals, disrupting microbial or viral enzymatic processes.[17]
Future work should focus on determining the precise stability constants of the iron complexes, evaluating its selectivity for iron over other biologically relevant metals (e.g., Zn²⁺, Cu²⁺), and assessing its efficacy and toxicity in cell-based models.
References
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Stojic, J., & Armstrong, F. A. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. MethodsX, 5, 853-858. [Link]
-
Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. [Link]
-
Nagy, V. E., et al. (2021). A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions. Inorganic Chemistry, 60(23), 17891–17904. [Link]
-
Silva, J. P. B., et al. (2021). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Journal of the Chilean Chemical Society, 66(2). [Link]
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Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
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Hach. (n.d.). FerroZine® Method. [Link]
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van der Helm, D., & Winkelmann, G. (1994). UV/VIS Spectrum of the Fe III / CP20 ( 1 ) 1 : 3 complex in 0.1 m Tris buffer as a function of pH, as indicated. ResearchGate. [Link]
-
Kunes, J., et al. (2017). Mathematical calculations of iron complex stoichiometry by direct UV-Vis spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 145, 75-84. [Link]
-
Pierre, J. L., Baret, P., & Serratrice, G. (2003). Hydroxyquinolines as iron chelators. Current medicinal chemistry, 10(12), 1077–1084. [Link]
-
Mouralian, C., et al. (2006). Mobilization of iron from cells by hydroxyquinoline-based chelators. Biochemical pharmacology, 71(1-2), 214–222. [Link]
-
Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81-88. [Link]
-
Zhou, J., et al. (2012). Preparation and characterization of β-lactoglobulin hydrolysate-iron complexes. Journal of dairy science, 95(8), 4230–4236. [Link]
-
Buss, J. L., et al. (2006). Mobilization of iron from cells by hydroxyquinoline-based chelators. Biochemical Pharmacology, 71(1-2), 214-222. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline. PubChem. Retrieved January 20, 2026, from [Link]
-
Hider, R. C., & Kong, X. (2013). Hydroxyquinolines as iron chelators. Medicinal Chemistry, 3(1), 1-13. [Link]
-
Pierre, J. L., Baret, P., & Serratrice, G. (2003). Hydroxyquinolines as Iron Chelators. Current Medicinal Chemistry, 10(12), 1077-1084. [Link]
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Wikipedia contributors. (2023, December 2). 8-Hydroxyquinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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- 17. researchgate.net [researchgate.net]
Fluorescence Sensing of Zinc Ions: A Practical Guide to Quinoline-Based Probes
An Application Guide for Researchers
This document provides a detailed overview and practical protocols for the use of quinoline derivatives as fluorescent sensors for the detection and quantification of zinc ions (Zn²⁺). It is intended for researchers, scientists, and drug development professionals who require sensitive and selective methods for monitoring Zn²⁺ in biological and environmental systems.
The Principle of Quinoline-Based Zinc Sensing
Zinc is an essential trace element involved in a myriad of biological processes, and the disruption of its homeostasis is linked to numerous diseases.[1] Fluorescent probes have emerged as powerful tools for tracking Zn²⁺ due to their high sensitivity, operational simplicity, and capacity for real-time analysis in living systems.[2][3] Among various fluorophores, quinoline and its derivatives are particularly popular building blocks for Zn²⁺ sensors owing to their strong photochemical stability, biocompatibility, and versatile photophysical properties.[2][4]
The fundamental design of a quinoline-based sensor involves two key components: the quinoline moiety, which acts as the fluorophore (the signaling unit), and a chelating group, which serves as the receptor for selectively binding Zn²⁺. The interaction between the sensor and Zn²⁺ induces a change in the photophysical properties of the quinoline fluorophore, leading to a detectable change in fluorescence.
Core Signaling Mechanisms
The fluorescence response upon Zn²⁺ binding is typically governed by one or a combination of the following photo-physical mechanisms. Understanding these principles is crucial for selecting an appropriate sensor and interpreting experimental results.
-
Chelation-Enhanced Fluorescence (CHEF): This is one of the most common mechanisms. In the free sensor, the chelating group often quenches the fluorescence of the quinoline ring. Upon binding to Zn²⁺, the chelator's structure becomes rigid, which reduces non-radiative decay pathways and restricts intramolecular vibrations. This "locking" of the structure enhances the fluorescence quantum yield, resulting in a "turn-on" signal.[5][6][7]
-
Photoinduced Electron Transfer (PET): In a PET sensor, the chelator has a lone pair of electrons (e.g., on a nitrogen atom) that can transfer to the excited-state quinoline fluorophore, quenching its fluorescence. When Zn²⁺ binds to the chelator, it lowers the energy level of the lone pair, preventing this electron transfer. This inhibition of the quenching process restores fluorescence, also leading to a "turn-on" response.[6][8]
-
Intramolecular Charge Transfer (ICT): ICT sensors feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, an electron moves from the donor to the acceptor. The binding of Zn²⁺ can alter the electron-donating or -accepting ability of the chelating part of the molecule, which in turn modulates the ICT process and leads to a shift in the emission wavelength and/or a change in intensity.[2][9]
-
Aggregation-Induced Emission (AIE): Some quinoline derivatives are designed to be non-emissive when dissolved but become highly fluorescent upon aggregation. The binding of Zn²⁺ can induce the formation of a rigid, aggregated complex, restricting intramolecular rotation and opening up radiative decay channels, thus activating fluorescence.[4]
Caption: Experimental workflow for zinc ion titration.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the quinoline sensor (e.g., 1.0 mM) in an appropriate solvent like DMSO or ethanol.
-
Prepare an aqueous stock solution of ZnCl₂ (e.g., 10 mM).
-
Prepare the working buffer (e.g., 20 mM HEPES, pH 7.4).
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for signal stability.
-
Set the excitation and emission slit widths (e.g., 5 nm / 5 nm).
-
-
Determination of Optimal Wavelengths:
-
Dilute the sensor stock solution in the working buffer to a final concentration (e.g., 10 µM).
-
Obtain the excitation spectrum by scanning a range of wavelengths while monitoring at an estimated emission maximum.
-
Using the determined optimal excitation wavelength, obtain the emission spectrum. The peak of this spectrum is the optimal emission wavelength.
-
-
Zinc Titration:
-
Place a known volume of the sensor solution (e.g., 2 mL of 10 µM sensor in buffer) into a quartz cuvette.
-
Record the initial fluorescence spectrum (in the absence of Zn²⁺).
-
Make sequential additions of small aliquots of the Zn²⁺ stock solution. After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes before recording the emission spectrum.
-
Continue until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
-
Selectivity Test (Interference Study):
-
Prepare a series of solutions containing the sensor and potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺, Hg²⁺) at concentrations significantly higher than that of Zn²⁺.
-
Measure the fluorescence response.
-
To a separate sample containing the sensor and Zn²⁺, add the interfering ions to see if they disrupt the Zn²⁺-sensor complex. A robust sensor will show a strong response only to Zn²⁺. [7][10]
-
Protocol 2: Calculation of Key Performance Metrics
A. Limit of Detection (LOD): The LOD represents the lowest concentration of Zn²⁺ that can be reliably distinguished from a blank.
-
Methodology:
-
Measure the fluorescence intensity of at least 10 blank samples (sensor in buffer without Zn²⁺).
-
Calculate the standard deviation (σ) of these blank measurements.
-
Perform a linear regression on the initial, linear portion of the titration curve (Fluorescence Intensity vs. [Zn²⁺]). The slope of this line is 'S'.
-
Calculate the LOD using the formula: LOD = 3σ / S . [6] B. Binding Constant (Ka): The binding constant reflects the affinity of the sensor for Zn²⁺. A higher Ka indicates stronger binding. For a 1:1 binding stoichiometry, the Benesi-Hildebrand equation can be used.
-
-
Methodology:
-
From the titration data, plot 1 / (F - F₀) versus 1 / [Zn²⁺] , where:
-
F₀ = Fluorescence intensity of the free sensor
-
F = Fluorescence intensity at a given [Zn²⁺]
-
-
The plot should be linear for a 1:1 complex.
-
The binding constant (Ka) is calculated as: Ka = Intercept / Slope .
-
Protocol 3: Live-Cell Imaging of Intracellular Zn²⁺
This protocol describes the use of a cell-permeable quinoline probe to visualize changes in intracellular Zn²⁺ levels.
Causality Behind Choices:
-
Serum-Free Media: Probes are loaded in serum-free media because serum proteins can bind to the probe, reducing its availability to enter cells and potentially causing background fluorescence.
-
Co-staining: Using a nuclear stain (like Hoechst) or a mitochondrial stain (like MitoTracker) helps to determine the subcellular localization of the zinc probe's signal.
-
Controls: The use of a zinc chelator (like TPEN) to decrease the signal and a zinc ionophore (like pyrithione) to increase it are critical controls to validate that the probe is indeed responding to changes in intracellular free Zn²⁺. [11] Step-by-Step Methodology:
-
Cell Culture:
-
Probe Loading:
-
Wash the cells twice with warm, serum-free culture medium or a suitable buffer (e.g., PBS).
-
Incubate the cells with the quinoline probe at an optimized concentration (typically 1-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells three times with warm buffer to remove any excess, non-internalized probe.
-
-
Imaging:
-
Image the cells using a confocal fluorescence microscope equipped with the appropriate laser line for excitation and an emission filter corresponding to the probe's fluorescence.
-
Acquire a baseline image (basal Zn²⁺ level).
-
-
Experimental Manipulation & Controls:
-
To visualize an increase in intracellular Zn²⁺, treat the cells with an external source of zinc (e.g., 50 µM ZnCl₂) along with a zinc ionophore (e.g., 5 µM pyrithione) and image the change in fluorescence.
-
To confirm the signal is zinc-dependent, treat the cells with a membrane-permeable zinc chelator (e.g., 10 µM TPEN) and observe the quenching of fluorescence.
-
Data Summary and Interpretation
The performance of different quinoline-based sensors can vary significantly based on their molecular structure. The table below summarizes the characteristics of several representative probes from the literature.
| Probe Name/Reference | Detection Limit (LOD) | Stoichiometry (Sensor:Zn²⁺) | Key Features & Application Area |
| QCPCH [6] | 72 nM | 1:1 | Fast response (<3s); applied to water samples and test strips. |
| QLAS [8][11] | 21 nM | - | Low cytotoxicity; large Stokes shift; used for cell imaging. |
| QZn [1] | 15.1 pM | - | Two-photon probe for real-time monitoring of low-content intracellular free zinc. |
| XYQ [5] | 0.53 µM | 1:1 | High selectivity in aqueous media; used in test kits and real samples. |
| Sensor 27 [2] | 164 nM | 2:1 | Tetraphenylethene-based; applied in HeLa cell fluorescence imaging. |
| QP2 [4] | 17.7 nM | 2:1 | AIE-active probe; used for anti-counterfeiting ink and imaging in plants/cells. |
References
- Hassan, K., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
-
Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Liu, Y., et al. (2023). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 28(14), 5484. [Link]
-
Zhang, Y., et al. (2019). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry, 91(21), 13531-13538. [Link]
-
Wang, J., et al. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels, 8(12), 803. [Link]
-
Lee, J. H., et al. (2018). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 28(2), 571-578. [Link]
-
Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]
-
Paghdar, N., et al. (2022). A fast-response turn-on quinoline-based fluorescent probe for selective and sensitive detection of zinc (II) and its application. ResearchGate. [Link]
- [Author not specified]. (Year not specified). Quinoline-Based Fluorescent Zinc Sensors.
-
Li, C., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 18(7), 106567. [Link]
-
Liu, Y., et al. (2018). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging. ResearchGate. [Link]
-
Mohamad, N. S., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(11), 3291-3303. [Link]
-
García-Arroyo, P., et al. (2024). Turn‐On Solid‐State Fluorescent Determination of Zinc Ion by Quinoline‐Based Covalent Organic Framework. Macromolecular Rapid Communications, 45(14), 2400134. [Link]
-
García-Arroyo, P., et al. (2024). Turn-on Solid-State Fluorescent determination of Zinc Ion by Quinoline-based Covalent Organic Framework. Docta Complutense. [Link]
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protocol for using 3-Hydroxyquinoline-5-carboxylic acid in cell staining
An In-Depth Guide to Cellular Staining with 3-Hydroxyquinoline-5-carboxylic acid
Authored by a Senior Application Scientist
Introduction: The Quinoline Scaffold in Cellular Imaging
Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes for biological applications. Their rigid, planar structure and conjugated π-system provide an excellent foundation for fluorophores with high quantum yields.[1] Among these, the hydroxyquinoline family, particularly 8-hydroxyquinoline (oxine), has been extensively developed as highly effective chemosensors for detecting and imaging metal ions that are crucial to cellular physiology, such as zinc (Zn²⁺), magnesium (Mg²⁺), and aluminum (Al³⁺).[2][3][4] These probes offer non-invasive, real-time insights into intracellular ion fluxes, which are fundamental to processes like synaptic transmission, signaling cascades, and enzyme function.[5][6]
This guide focuses on a related but distinct molecule: This compound . While less characterized in biological imaging than its 8-hydroxy counterparts, its structure suggests significant potential as a fluorescent indicator. Possessing both a hydrogen-donating hydroxyl group and a hydrogen-accepting nitrogen atom, it is poised to act as a chelator. The addition of the carboxylic acid group at the 5-position can modulate the molecule's solubility, spectral properties, and chelation behavior.
This document serves as both a theoretical guide and a practical protocol for researchers, scientists, and drug development professionals looking to employ this compound for cellular staining. We will delve into the likely mechanism of action, provide detailed, field-tested protocols for its application, and explain the scientific rationale behind each experimental step.
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
The primary mechanism by which hydroxyquinoline derivatives function as ion sensors is through a process called Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the fluorophore's excited state is often quenched through mechanisms like photoinduced electron transfer (PET), resulting in low basal fluorescence. Upon chelation with a target metal ion, the molecule undergoes a conformational rigidification. This process inhibits the non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield and a detectable signal.[3][7]
The 3-hydroxy and quinoline nitrogen moieties of this compound likely form a coordination site for divalent or trivalent metal cations. The specific ions it binds and the resulting spectral shift will require empirical validation, but the foundational principle remains a robust starting point for protocol development.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Application Notes: Key Considerations for Success
Before proceeding to a step-by-step protocol, it is critical to understand the variables that influence the success of any staining experiment with a novel fluorescent probe.
Probe Preparation and Storage
-
Solvent Choice: this compound, like many organic probes, exhibits poor solubility in aqueous buffers. A high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) is the recommended choice for preparing a concentrated stock solution (e.g., 1-10 mM).
-
Stock Concentration: Preparing a high-concentration stock allows for minimal solvent carryover into the final cell culture medium, reducing potential solvent-induced artifacts or toxicity. A 1000x stock is standard (e.g., a 10 mM stock for a 10 µM working concentration).
-
Storage: Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Optimizing Staining Conditions
The following parameters are starting points and must be optimized for each cell type and experimental condition to achieve a high signal-to-noise ratio while maintaining cell health.
| Parameter | Recommended Range | Rationale & Key Insights |
| Working Concentration | 1 - 10 µM | A concentration titration is the most critical optimization step. Too low a concentration will result in a weak signal, while too high a concentration can lead to cytotoxicity, off-target effects, or signal saturation. |
| Incubation Time | 15 - 60 minutes | This depends on the cell permeability of the probe. Shorter times are preferable for live-cell imaging to minimize stress. Monitor cells during incubation to ensure morphological integrity. |
| Incubation Temperature | 37°C or Room Temp. | 37°C is typically used to facilitate active transport or membrane fluidity for probe uptake. However, for some sensitive cell lines or to slow down processes, room temperature loading may be effective. |
| Staining Medium | Serum-free Medium or HBSS | Standard culture medium contains metal ions and proteins that can chelate the probe extracellularly, reducing its availability for cell uptake. Using a balanced salt solution (like HBSS) or serum-free medium for the loading step is crucial for robust staining. |
Experimental Protocols
The following are generalized protocols for live-cell and fixed-cell staining.
Protocol 1: Live-Cell Staining and Imaging
This protocol is designed for visualizing dynamic changes in labile ion pools within living cells.
Workflow Diagram
Caption: Workflow for live-cell staining protocol.
Step-by-Step Methodology
-
Cell Preparation: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 50-70% confluency at the time of staining. Allow cells to adhere and recover for at least 24 hours in a 37°C, 5% CO₂ incubator.
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Warm serum-free medium (or a suitable buffer like HBSS) to 37°C.
-
Immediately before use, dilute the stock solution to the desired final working concentration (e.g., 5 µM) in the pre-warmed serum-free medium. Vortex briefly to ensure complete mixing.
-
-
Staining Procedure:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with warm phosphate-buffered saline (PBS) or HBSS.
-
Remove the final wash and add the probe-containing medium to the cells.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells twice with warm HBSS or other imaging buffer to remove extracellular probe, which is a major source of background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed immediately to imaging on a fluorescence microscope equipped with appropriate filters. Based on the spectral properties of related quinoline derivatives, excitation is likely in the UV to blue range (350-400 nm) with emission in the blue to green range (450-550 nm).[8] Note: These filter sets must be empirically determined.
-
Protocol 2: Fixed-Cell Staining
This protocol is useful for co-localization studies with immunofluorescence or when live-cell imaging is not feasible. The choice of fixative is critical, as aldehydes can alter protein conformations and ion distribution.
Step-by-Step Methodology
-
Cell Preparation: Seed and culture cells as described in the live-cell protocol.
-
Fixation:
-
Wash cells once with PBS.
-
Aspirate PBS and add 4% paraformaldehyde (PFA) in PBS.
-
Incubate for 15 minutes at room temperature.
-
Causality Note: PFA is a cross-linking fixative that preserves morphology well. Avoid methanol fixation, as it can extract lipids and potentially strip ions from their binding sites.
-
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended):
-
To allow the probe to access intracellular compartments, add 0.1-0.25% Triton X-100 in PBS to the cells.
-
Incubate for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Causality Note: Permeabilization is necessary for the probe to cross the now-fixed plasma membrane. The concentration of Triton X-100 may need optimization to prevent excessive damage to cellular structures.
-
-
Staining:
-
Dilute the this compound stock solution to the optimized working concentration in PBS.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes & Mounting:
-
Wash the cells three times with PBS to remove unbound probe.
-
If desired, proceed with antibody staining for immunofluorescence at this stage.
-
Mount the coverslip using an appropriate mounting medium, preferably one with an anti-fade agent.
-
-
Imaging: Image using a confocal or widefield fluorescence microscope.
Validation and Troubleshooting
A protocol is only as good as its controls. To ensure the staining is specific and meaningful, consider the following.
| Issue | Possible Cause | Recommended Solution |
| No/Weak Signal | 1. Probe concentration too low.2. Incorrect filter sets.3. Cells are deficient in the target ion. | 1. Perform a concentration titration (1-20 µM).2. Test a range of excitation/emission filters.3. Treat cells with a low dose of the target ion (e.g., 10 µM ZnSO₄) as a positive control. |
| High Background | 1. Incomplete removal of extracellular probe.2. Probe binding to serum proteins or plate surface. | 1. Increase the number and duration of wash steps.2. Ensure all loading steps are performed in serum-free buffer and use high-quality imaging plates. |
| Cell Death/Blebbing | 1. Probe concentration is too high (cytotoxicity).2. Excessive light exposure (phototoxicity). | 1. Reduce probe concentration and/or incubation time.2. Use lower laser power, increase camera gain, and minimize exposure time during imaging. Use an anti-fade reagent in the mounting medium for fixed cells. |
References
-
Frontiers in Chemistry. (2023). ICT-based fluorescent probes for intracellular pH and biological species detection. [Link][5][9]
-
MDPI. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. [Link][10]
-
ACS Sensors. (2024). Nuclear Chloride Ion-Selective Fluorescent Probe and Its Biological Applications. [Link][11]
-
Research Square. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. [Link][2]
-
RSC Publishing. (2019). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. [Link][1]
-
Journal of the American Chemical Society. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. [Link][3]
-
Inorganic Chemistry Communications. (2006). A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline. [Link][4]
-
ResearchGate. (2008). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. [Link][7]
-
NISCAIR Online Periodicals Repository. (2005). Photo physical properties of 8-hydroxy quinoline. [Link][8]
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Developing Chemical Sensors with 3-Hydroxyquinoline-5-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development of chemical sensors utilizing 3-Hydroxyquinoline-5-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution. While direct, validated protocols for this compound are emerging, this guide leverages established knowledge of closely related quinoline derivatives to provide a robust starting point for research and development.
Introduction: The Promise of Hydroxyquinoline Derivatives in Chemical Sensing
Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry and materials science.[1] Among these, hydroxyquinolines, particularly 8-hydroxyquinoline, have been extensively studied and utilized as potent metal ion chelators.[2][3] This chelating ability, arising from the presence of both a hydroxyl (-OH) and a nitrogen atom in the quinoline ring, forms the basis of their application as fluorescent and colorimetric chemosensors.[2][3] Upon complexation with metal ions, the photophysical properties of these molecules, such as fluorescence, are often significantly altered, providing a detectable signal.[2][4] This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a powerful tool for the sensitive and selective detection of various metal ions.[1]
While 8-hydroxyquinoline has been the most explored isomer, other derivatives, such as this compound, hold considerable promise. The presence of a carboxylic acid group (-COOH) at the 5-position can enhance water solubility and provide an additional coordination site for metal ions, potentially leading to sensors with novel selectivity and sensitivity. Furthermore, the carboxylic acid moiety offers a convenient handle for covalent immobilization onto solid supports for the development of practical sensing devices.
This guide will provide detailed protocols and application notes to facilitate the exploration of this compound as a versatile platform for chemical sensor development.
Synthesis of the Sensing Molecule
A direct, peer-reviewed synthesis protocol for this compound is not widely available in the current literature. However, the synthesis of structurally similar compounds, such as 3-hydroxyquinoline-4-carboxylic acid (also known as 3-hydroxycinchoninic acid), is well-documented and provides a reliable synthetic strategy. The following protocol is adapted from a procedure in Organic Syntheses for a related compound and can serve as a starting point for the synthesis of the target molecule.[5]
Protocol: Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid (A Model Synthesis)
This two-step synthesis involves the preparation of chloropyruvic acid followed by a Pfitzinger-type condensation with isatin.
Part A: Preparation of Chloropyruvic Acid [5]
-
In a 1-liter four-necked flask equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser with a calcium chloride tube, place 249 g (2.83 moles) of pyruvic acid.
-
With stirring, add 394 g (2.92 moles) of sulfuryl chloride dropwise over 2 hours, maintaining the temperature at 25–30°C using a water bath.
-
Continue stirring at room temperature for an additional 60 hours.
-
Transfer the resulting viscous, light-yellow liquid to a large crystallizing dish and dry in a vacuum desiccator over soda-lime for approximately 24 hours to yield chloropyruvic acid.
Part B: Synthesis of 3-Hydroxycinchoninic Acid [5]
-
In a 3-liter four-necked flask equipped with a mechanical stirrer, gas inlet, and thermometer, prepare a solution of 448 g (8 moles) of potassium hydroxide in 900 ml of water.
-
While stirring, add 147 g (1 mole) of isatin to the hot potassium hydroxide solution. The solid will dissolve to form an orange-yellow solution.
-
Maintain a nitrogen atmosphere and a temperature of 20–25°C.
-
Vigorously stir the solution while gradually adding 168.5 g (1.375 moles) of chloropyruvic acid (from Part A) over 2 hours.
-
After the addition is complete, continue stirring for another 2 hours.
-
The crude product can be purified by recrystallization. Suspend the product in water and dissolve it by adding the minimum amount of concentrated hydrochloric acid.
-
Filter the solution to remove any insoluble material, treat with decolorizing carbon, and filter again.
-
Precipitate the product by adding concentrated aqueous ammonia dropwise.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 3-hydroxycinchoninic acid.
Note on Adapting the Synthesis for this compound: The Pfitzinger reaction, a key step in the synthesis above, involves the condensation of an isatin derivative with a carbonyl compound to form a quinoline-4-carboxylic acid. To synthesize the 5-carboxylic acid derivative, a different starting material, such as a substituted isatin or an alternative synthetic route, would be necessary. Researchers may need to consult advanced organic chemistry literature for specific strategies to achieve substitution at the 5-position of the quinoline ring.
Visualizing the Pfitzinger Reaction
Caption: General schematic of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.
Principle of Sensing: Chelation-Enhanced Fluorescence (CHEF)
The sensing mechanism of hydroxyquinoline derivatives is predominantly based on their ability to form stable complexes with metal ions. This compound possesses two key functional groups for metal chelation: the hydroxyl group and the nitrogen atom of the quinoline ring. The carboxylic acid group may also participate in coordination, potentially leading to tridentate chelation and enhanced stability of the metal complex.
In the unbound state, many hydroxyquinoline derivatives exhibit weak fluorescence. This is often attributed to processes like excited-state intramolecular proton transfer (ESIPT) that provide a non-radiative decay pathway for the excited state.[6] Upon chelation with a metal ion, this ESIPT process can be inhibited, leading to a significant enhancement of the fluorescence quantum yield.[6] This "turn-on" fluorescence response is a highly desirable feature for a chemical sensor.
Visualizing the CHEF Mechanism
Caption: Principle of Chelation-Enhanced Fluorescence (CHEF) in metal ion sensing.
Sensor Fabrication: A General Protocol
The following is a general protocol for fabricating a simple, solid-state fluorescent sensor using a hydroxyquinoline derivative. This can be adapted for this compound.
Protocol: Immobilization on a Glass Substrate
-
Substrate Preparation:
-
Clean glass microscope slides by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the slides under a stream of nitrogen.
-
To introduce hydroxyl groups on the surface, treat the slides with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and dry.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in ethanol.
-
Immerse the cleaned glass slides in the APTES solution for 2 hours at room temperature to form an amine-terminated surface.
-
Rinse the slides with ethanol and cure in an oven at 110°C for 30 minutes.
-
-
Immobilization of this compound:
-
Activate the carboxylic acid group of this compound using a standard carbodiimide coupling reaction. In a typical procedure, dissolve the quinoline derivative in a suitable organic solvent (e.g., DMF) and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Immerse the amine-functionalized glass slides in the activated quinoline solution and allow the reaction to proceed overnight at room temperature.
-
Rinse the slides thoroughly with the solvent to remove any unreacted material.
-
The slides are now functionalized with the sensing molecule and ready for use.
-
Visualizing the Sensor Fabrication Workflow
Caption: Workflow for the fabrication of a solid-state sensor by immobilizing the sensing molecule.
Application Notes: Performance Characteristics
While experimental data for a this compound-based sensor is not yet available, we can project its potential performance based on the characteristics of similar 8-hydroxyquinoline sensors. The following table presents hypothetical, yet realistic, performance metrics for a fluorescent sensor designed for the detection of aluminum(III) ions, a common target for hydroxyquinoline-based sensors.[3]
| Parameter | Hypothetical Value | Significance |
| Analyte | Aluminum (Al³⁺) | A common environmental and biological analyte. |
| Detection Limit | 100 nM | The lowest concentration of the analyte that can be reliably detected. |
| Linear Range | 0.1 - 10 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Selectivity | High selectivity over other common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) | The ability of the sensor to respond specifically to the target analyte in the presence of other interfering species. |
| Response Time | < 5 minutes | The time required for the sensor to reach a stable signal upon exposure to the analyte. |
| Operating pH | 5.0 - 7.0 | The optimal pH range for sensor operation, often dictated by the protonation state of the ligand and the metal ion. |
| Excitation Wavelength | ~370 nm | The wavelength of light used to excite the sensor molecule. |
| Emission Wavelength | ~520 nm | The wavelength of light emitted by the sensor upon excitation. |
Note: These values are for illustrative purposes and would need to be experimentally determined and validated for a sensor based on this compound.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, platform for the development of novel chemical sensors. Its structural similarity to the well-established 8-hydroxyquinoline framework, combined with the presence of a versatile carboxylic acid group, suggests significant potential for creating sensors with enhanced properties.
Future research should focus on:
-
Developing and validating a robust synthetic route for this compound.
-
Systematically characterizing its photophysical properties and its interactions with a wide range of metal ions and other analytes.
-
Fabricating and optimizing sensor platforms based on this molecule, including both solution-based assays and solid-state devices.
-
Evaluating the analytical performance of these sensors for real-world applications in environmental monitoring, clinical diagnostics, and drug development.
By leveraging the foundational knowledge of quinoline chemistry and applying modern sensor development techniques, the scientific community can unlock the full potential of this compound as a valuable tool in analytical science.
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Cragoe, E. J., Jr.; Robb, C. M.; Bealor, M. D. 3-Hydroxycinchoninic Acid. Org. Synth.1952 , 32, 67. [Link]
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Dong, M.; Wang, Y.-M.; Ma, T.-H.; Wang, Y.; Peng, Y. A novel UV-visible chemosensor based on the 8-hydroxyquinoline derivative for copper ion detection. Anal. Methods2012 , 4, 1337-1341. [Link]
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Feng, L.; Li, Q.; Pei, Y.; Li, H.; Zhang, Y.; Wang, J. Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts. Spectrochim. Acta A Mol. Biomol. Spectrosc.2020 , 229, 117956. [Link]
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Imperial, S.; Vanteddu, V. R.; Kim, J. S. Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors. ACS Med. Chem. Lett.2010 , 1, 28-32. [Link]
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Le, T. P.; Abboud, M. I.; Tumber, A.; Siu, T. L.; Schofield, C. J. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Adv.2019 , 9, 29087-29092. [Link]
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Rohini; Paul, K.; Luxami, V. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chem. Rec.2020 , 20, 1430-1473. [Link]
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Massoud, M. A.; El Bialy, S.; Bayoumi, W. A.; El Husseiny, W. M. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocycl. Commun.2014 , 20, 81-88. [Link]
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Wang, H.; Zeng, C.; Liu, X.; Xu, H. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers2021 , 13, 3579. [Link]
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Zhao, Y.-g.; Lin, Z.; Meng, Q.-j. A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline. Inorg. Chem. Commun.2006 , 9, 1031-1034. [Link]
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Olakunle, S. I.; Maria, A.; Adebayo, G. I.; Ibeji, C. U.; Lateef, A. O.; Egharevba, G. O. New 8-hydroxyquinoline-based azo dyes as highly sensitive colorimetric chemosensors for nickel cation. New J. Chem.2021 , 45, 1488-1501. [Link]
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Sarpal, R. S.; Patra, D. K.; Jain, R. Photo physical properties of 8-hydroxy quinoline. Indian J. Pure Appl. Phys.2005 , 43, 763-769. [Link]
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Perera, I. R.; Dahanayake, D. H.; Weerasinghe, A. J.; Dissanayake, D. M. D. O. Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. J. Natl. Sci. Found. Sri Lanka2020 , 48, 281-291. [Link]
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Shukla, S. K.; Kaul, S. M. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallogr. Sect. E Struct. Rep. Online2020 , 76, 149-153. [Link]
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Li, Y.; Zhang, Y.; Li, Q.; Pei, Y.; Li, H.; Wang, J. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega2020 , 5, 12435-12442. [Link]
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Bayoumi, W. A.; El Husseiny, W. M.; Massoud, M. A.; El Bialy, S. Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. [Link]
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Al-Busafi, S. N.; Suliman, F. E. O.; Al-Alawi, Z. R. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Res. Rev. J. Chem.2014 , 3, 1-13. [Link]
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Syniugin, A. R.; Ostrynska, O. V.; Chekanov, M. O.; Volynets, G. P.; Starosyla, S. A.; Bdzhola, V. G.; Yarmoluk, S. M. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. J. Enzyme Inhib. Med. Chem.2016 , 31, 160-169. [Link]
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Hancock, R. D.; Martell, A. E. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorg. Chem.1989 , 28, 4127-4131. [Link]
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Zhang, X.; Li, C.; Liu, Z. Quinoline-Based Fluorescence Sensors. In Molecular Photochemistry – Various Aspects. IntechOpen, 2012. [Link]
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Cragoe, E. J., Jr.; Robb, C. M.; Bealor, M. D. THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. J. Org. Chem.1953 , 18, 552-559. [Link]
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Dahanayake, D. H.; Perera, I. R.; Weerasinghe, A. J.; Dissanayake, D. M. D. O. 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Proceedings of the Annual Research Symposium, University of Colombo. 2021 . [Link]
-
Dasgupta, P. K.; Hwang, H. Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Anal. Chem.1985 , 57, 1009-1012. [Link]
- Philipp, R.; Horst, B. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. EP0245690A1, filed May 11, 1987, and issued November 19, 1987.
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Rohini; Paul, K.; Luxami, V. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. Chem. Rec.2020 , 20, 1430-1473. [Link]
- Duesel, B. F.; Emmanuele, S. Preparation of 3-hydroxypyridine. US3218330A, filed June 13, 1963, and issued November 16, 1965.
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Al-Trawneh, S. A.; Al-Busafi, S. N.; Suliman, F. O. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules2020 , 25, 4321. [Link]
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Rohini; Paul, K.; Luxami, V. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. ResearchGate. [Link]
- Zhang, Y. Preparation method of 3-hydroxypyridine. CN105175320A, filed August 28, 2015, and issued December 23, 2015.
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Sarpal, R. S.; Patra, D. K.; Jain, R. Photo physical properties of 8-hydroxy quinoline. Semantic Scholar. [Link]
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Grok. 3-Hydroxypicolinic acid. Grokipedia. [Link]
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Syniugin, A. R.; Ostrynska, O. V.; Chekanov, M. O.; Volynets, G. P.; Starosyla, S. A.; Bdzhola, V. G.; Yarmoluk, S. M. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]
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Shimizu, Y.; Hyodo, T.; Egashira, M. Detection of Aliphatic Carboxylic Acids Using Tin Oxide Based Gas Sensors. ResearchGate. [Link]
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de Oliveira, C. A. F.; de Almeida, L. F.; da Silva, A. M.; de Cássia, S.; de Souza, R.; de Oliveira, G. G.; de Souza, C. D. F.; de Moraes, J. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. J. Fungi2022 , 8, 641. [Link]
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Chen, C.-H.; Wu, C.-C.; Chen, C.-M. A Rapid Process for Fabricating Gas Sensors. Sensors2014 , 14, 14613-14624. [Link]
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- 3. rroij.com [rroij.com]
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Application Notes & Protocols: 3-Hydroxyquinoline-5-carboxylic Acid in Advanced Drug Delivery Systems
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to antimalarial.[1][2] The derivative, 3-Hydroxyquinoline-5-carboxylic acid, presents a particularly compelling platform for the design of sophisticated drug delivery systems. Its unique chemical architecture, featuring a hydrophobic quinoline core, a hydrogen-bonding hydroxyl group, and a versatile carboxylic acid handle, allows for multifaceted applications in drug encapsulation, targeting, and stimuli-responsive release. This guide provides an in-depth exploration of its utility, detailing the scientific rationale, formulation protocols, and characterization methodologies for leveraging this compound in next-generation nanomedicine.
Scientific Rationale: Why this compound?
The strategic advantage of using this compound as a component in drug delivery systems stems from its inherent physicochemical properties.
-
Amphiphilic Character: The aromatic quinoline rings provide a hydrophobic domain suitable for encapsulating lipophilic drugs through π-π stacking and hydrophobic interactions. Concurrently, the hydroxyl and carboxylic acid groups offer hydrophilic sites for hydrogen bonding, enabling the loading of polar molecules.
-
Functional Handle for Conjugation: The carboxylic acid group is a prime site for covalent modification. It can be readily activated to form amide or ester bonds, allowing for the attachment of:
-
Targeting Ligands: Peptides, antibodies, or small molecules that guide the nanocarrier to specific cell surface receptors, enhancing therapeutic precision.
-
Stealth Polymers: Polyethylene glycol (PEG) chains that reduce immunogenicity and prolong circulation time in the bloodstream.
-
-
pH-Responsive Potential: The quinoline nitrogen atom and the carboxylic acid group possess distinct pKa values. This makes the molecule sensitive to pH changes. In the acidic microenvironment of tumors or within cellular endosomes (pH ~5.0-6.5), protonation of these groups can alter the carrier's solubility or conformation, triggering the release of the encapsulated drug.[3] This provides a mechanism for site-specific drug release, minimizing off-target toxicity.
-
Metal Chelation & Intrinsic Activity: Hydroxyquinolines are known metal-chelating agents.[4][5] This property can be exploited to co-deliver metal-based drugs or to develop inhibitors for metalloenzymes.[6] Furthermore, the quinoline scaffold itself may exert synergistic therapeutic effects with the co-delivered drug.[1]
Application Protocol I: Formulation of pH-Responsive Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Incorporating this compound into the liposomal structure can enhance drug loading and impart pH-sensitivity. Research on similar 3-hydroxy-quinolinone derivatives has demonstrated their successful incorporation into liposomes, leading to a significant increase in the apparent solubility of the compounds.[7]
Principle: The Thin-Film Hydration Method
This is a robust and widely adopted method for liposome preparation.[8][9][10] It involves dissolving lipids and the functional quinoline compound in an organic solvent, creating a thin film by evaporation, and then hydrating this film with an aqueous buffer to allow for the self-assembly of liposomes.
Experimental Workflow: Liposome Formulation
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
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Application Notes and Protocols for the Synthesis of 3-Hydroxyquinoline-5-carboxylic Acid Derivatives for Anticancer Studies
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its rigid structure and ability to intercalate with DNA, coupled with its capacity for diverse functionalization, have made it a "privileged scaffold" in the design of novel therapeutic agents.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and, most notably, anticancer properties.[1][2] Several quinoline-based drugs are currently in clinical use for cancer treatment, targeting a variety of molecular pathways to inhibit tumor growth and proliferation.[3][4]
The anticancer mechanisms of quinoline derivatives are multifaceted, ranging from the inhibition of topoisomerases and protein kinases to the disruption of tubulin polymerization and the induction of apoptosis and cell cycle arrest.[3][5][6] The specific biological activity is highly dependent on the substitution pattern around the quinoline core. The introduction of hydroxyl and carboxylic acid functionalities, as in the 3-hydroxyquinoline-5-carboxylic acid scaffold, is particularly intriguing. The hydroxyl group can act as a hydrogen bond donor and/or acceptor, potentially interacting with key amino acid residues in enzyme active sites, while the carboxylic acid group can enhance water solubility and also form crucial interactions with biological targets. This combination of functional groups presents a promising platform for the development of novel, potent, and selective anticancer agents.
This document provides a comprehensive guide for researchers on the synthesis and potential applications of this compound derivatives for anticancer studies. It outlines a proposed synthetic strategy, detailed experimental protocols, and notes on the evaluation of their biological activity.
Proposed Synthetic Strategy
A direct, one-pot synthesis for this compound is not extensively reported in the literature. Therefore, a logical and versatile synthetic route is proposed here, based on well-established named reactions in heterocyclic chemistry, primarily adapting the principles of the Gould-Jacobs reaction.[1][3][7] This multi-step approach offers flexibility in introducing diversity at various positions of the quinoline scaffold.
The proposed overall workflow is depicted below:
Caption: Proposed synthetic workflow for this compound and its derivatives.
Experimental Protocols
Part 1: Synthesis of the this compound Scaffold
This part of the protocol focuses on the construction of the core heterocyclic system.
Protocol 1.1: Esterification of 3-Aminobenzoic Acid
-
Rationale: Protection of the carboxylic acid group as an ester is necessary to prevent its interference in the subsequent cyclization reaction. A simple methyl or ethyl ester is suitable.
-
Materials:
-
3-Aminobenzoic acid
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend 3-aminobenzoic acid (1.0 eq) in anhydrous methanol or ethanol (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise with stirring.
-
Remove the ice bath and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and wash with saturated NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the corresponding ester.
-
Protocol 1.2: Gould-Jacobs Reaction and Cyclization
-
Rationale: This key step involves the condensation of the amino group with diethyl 2-(ethoxymethylene)malonate, followed by a thermal or microwave-assisted cyclization to form the quinoline ring.[6][7]
-
Materials:
-
Protected 3-aminobenzoic acid ester (from Protocol 1.1)
-
Diethyl 2-(ethoxymethylene)malonate
-
Dowtherm A or Diphenyl ether (for thermal cyclization)
-
Microwave reactor (for microwave-assisted cyclization)
-
-
Procedure (Thermal Cyclization):
-
Combine the 3-aminobenzoic acid ester (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a round-bottom flask.
-
Heat the mixture at 100-120 °C for 1-2 hours to form the intermediate anilinomethylenemalonate, removing the ethanol byproduct.
-
Add the intermediate to a preheated high-boiling solvent like Dowtherm A or diphenyl ether (250 °C).
-
Maintain the temperature for 15-30 minutes to effect cyclization.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the ethyl 4-hydroxy-5-(alkoxycarbonyl)quinoline-3-carboxylate.
-
-
Procedure (Microwave-Assisted Cyclization):
-
In a microwave vial, mix the 3-aminobenzoic acid ester (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).
-
Seal the vial and heat in a microwave reactor at a high temperature (e.g., 250 °C) for a short duration (e.g., 10-30 minutes).[6]
-
Cool the vial, and purify the product, which may precipitate upon cooling or require purification by column chromatography.
-
Protocol 1.3: Hydrolysis and Decarboxylation
-
Rationale: The final step to obtain the core scaffold involves the hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid derivative at the 3-position.
-
Materials:
-
Ethyl 4-hydroxy-5-(alkoxycarbonyl)quinoline-3-carboxylate (from Protocol 1.2)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) (concentrated)
-
-
Procedure:
-
Suspend the quinoline derivative from Protocol 1.2 in a 10% aqueous NaOH solution.
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC). This will hydrolyze both ester groups.
-
Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH 2-3.
-
The dicarboxylic acid intermediate will precipitate. Filter the solid and wash with cold water.
-
To effect decarboxylation, heat the solid dicarboxylic acid at a high temperature (e.g., 200-250 °C) until gas evolution ceases.
-
The resulting solid is the crude this compound. It can be purified by recrystallization.
-
Part 2: Derivatization of the Core Scaffold
With the core scaffold in hand, a library of derivatives can be generated to explore structure-activity relationships (SAR).
Protocol 2.1: Amide Synthesis at the C5-Carboxylic Acid
-
Rationale: Converting the carboxylic acid to an amide is a common strategy in drug design to introduce various substituents and modulate pharmacokinetic properties.
-
Materials:
-
This compound
-
A diverse range of primary and secondary amines
-
Coupling agents: HATU, HBTU, or EDC/HOBt
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
-
Add the coupling agent (e.g., HATU, 1.2 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2.2: Ether Synthesis at the C3-Hydroxyl Group
-
Rationale: Alkylation or arylation of the phenolic hydroxyl group can influence the compound's lipophilicity and its interaction with biological targets.
-
Materials:
-
This compound (or its ester derivative)
-
A variety of alkyl or benzyl halides (e.g., R-Br, R-I)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous DMF or Acetonitrile
-
-
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DMF or acetonitrile.
-
Add the base (e.g., K₂CO₃, 2.0 eq) and the alkyl/benzyl halide (1.2 eq).
-
Heat the reaction mixture at 60-80 °C for 4-12 hours, monitoring by TLC.
-
Cool the reaction, filter off the base, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired ether derivative. If an ester was used for the carboxylic acid, it can be subsequently hydrolyzed if the free acid is desired.
-
Application Notes for Anticancer Studies
The synthesized this compound derivatives can be evaluated for their anticancer potential through a series of in vitro assays.
Antiproliferative Activity Screening
The initial assessment of anticancer activity is typically done using a cell viability assay, such as the MTT or SRB assay, against a panel of cancer cell lines.
Table 1: Representative Cancer Cell Lines for Screening
| Cancer Type | Cell Line | Characteristics |
| Breast Cancer | MCF-7 | Estrogen receptor-positive |
| Breast Cancer | MDA-MB-231 | Triple-negative |
| Colon Cancer | HCT116 | p53 wild-type |
| Lung Cancer | A549 | Non-small cell lung cancer |
| Leukemia | K-562 | Chronic myelogenous leukemia |
The half-maximal inhibitory concentration (IC₅₀) value should be determined for each compound, which represents the concentration required to inhibit cell growth by 50%.[8]
Mechanism of Action Studies
Compounds that exhibit potent antiproliferative activity should be further investigated to elucidate their mechanism of action.
Caption: Workflow for investigating the mechanism of action of hit compounds.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining can determine if the compounds induce cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[8]
-
Apoptosis Induction: Annexin V/PI staining followed by flow cytometry can quantify the number of apoptotic and necrotic cells, indicating whether the compounds induce programmed cell death.
-
Target Identification: Based on the structural similarities to known anticancer agents, specific enzyme inhibition assays can be performed. Potential targets for quinoline derivatives include:
-
Protein Kinases: Such as Pim-1, CK2, or receptor tyrosine kinases (e.g., EGFR, VEGFR).[3]
-
Topoisomerases: Assays to measure the inhibition of DNA relaxation or decatenation by topoisomerase I or II.
-
Sirtuins: Such as SIRT3, which has been identified as a target for some quinoline-4-carboxylic acid derivatives.[9]
-
-
Western Blotting: To confirm the effects on specific signaling pathways, western blot analysis can be used to measure the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and other relevant pathways.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for the exploration of SAR. Key points to consider include:
-
Amide Substituents at C5: The nature of the amine used for amide coupling can significantly impact activity. Exploring a range of aliphatic, aromatic, and heterocyclic amines can help to define the optimal size, lipophilicity, and electronic properties of this substituent.
-
Substituents at C3: Modification of the 3-hydroxyl group to ethers can alter the hydrogen bonding capacity and lipophilicity of the molecule. Comparing the activity of the free hydroxyl derivatives with their ether analogues will provide valuable SAR data.
-
Bioisosteric Replacement: Consider replacing the carboxylic acid at C5 with other acidic functional groups like a tetrazole, or the hydroxyl group at C3 with a bioisostere like an amino or thiol group, to probe the importance of these functionalities for biological activity.[10][11]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic protocols and application notes provided herein offer a framework for researchers to synthesize and evaluate a diverse library of derivatives. Through systematic exploration of the structure-activity relationships and detailed mechanistic studies, it is anticipated that new lead compounds with potent and selective anticancer activity can be discovered.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry. [Link]
-
Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical High-Throughput Screening, 1(2), 65-79. [Link]
-
Ball, P., et al. (2000). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note, AN056. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances. [Link]
-
Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 493-504. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry, 10, 880067. [Link]
-
Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). RSC Advances, 11(62), 39329-39333. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2017). Molecules, 22(10), 1679. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
New Efficient Synthesis of 3-Carboxylquinolines. (2012). Journal of the Korean Chemical Society, 56(3), 322-326. [Link]
-
EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. (n.d.). ResearchGate. [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2014). ResearchGate. [Link]
-
Synthesis of 5-hydroxyquinolines. (2010). Semantic Scholar. [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). European Journal of Medicinal Chemistry, 122, 135-147. [Link]
-
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3][7]triazino[2,3-c]quinazolines. (2024). Pharmaceuticals, 17(11), 1437. [Link]
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- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. researchgate.net [researchgate.net]
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- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Optimizing the Synthesis of 3-Hydroxyquinoline-5-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced heterocyclic synthesis. This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals working on the synthesis of 3-Hydroxyquinoline-5-carboxylic acid. We understand the unique challenges this molecule presents, particularly concerning yield and regioselectivity. This document is designed to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Challenge
This compound is a valuable scaffold in medicinal chemistry, but its synthesis is non-trivial. The primary obstacles stem from the directing effects of the substituents on the aniline precursor, which often leads to a mixture of regioisomers and low overall yields. Classical methods like the Skraup or Doebner-von Miller reactions, when applied to 3-aminobenzoic acid, are known to produce both the desired 5-carboxylic acid and the undesired 7-carboxylic acid isomer, creating significant purification challenges.[1]
This guide proposes a robust, multi-step synthetic strategy and addresses the common pitfalls at each stage, providing you with the tools to optimize your reaction outcomes.
Proposed Synthetic Pathway: A Regioselective Approach
Directly forming the 3-hydroxy-5-carboxy substitution pattern in a single cyclization step is fraught with difficulty. A more reliable, albeit longer, pathway involves first constructing the quinoline-5-carboxylic acid core, followed by functionalization of the 3-position. This strategy offers better control and more predictable outcomes.
Our proposed workflow is as follows:
Caption: Decision workflow for optimizing the hydroxylation step.
Part 3: General FAQs
Q4: What are the primary safety concerns with the Skraup reaction?
A4: The Skraup synthesis is considered a hazardous reaction. The primary concerns are:
-
Violent Exotherm: The reaction can become uncontrollable if the reagents are mixed too quickly or if cooling is inadequate. [1][2]Always use a heating mantle with precise temperature control, add reagents slowly, and have an ice bath ready.
-
Toxic Reagents: Aniline is toxic and readily absorbed through the skin. Nitrobenzene is also highly toxic. Glycerol dehydration produces acrolein, a toxic and volatile lachrymator. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves and safety goggles.
Q5: How can I definitively confirm the regiochemistry of my final product and distinguish it from the 7-carboxy isomer?
A5: This is crucial. While chromatography (TLC, HPLC) can show you have a pure compound, it won't confirm the structure.
-
¹H NMR Spectroscopy: This is the most powerful tool. The proton on the C4 position will be a singlet. The key is the coupling pattern of the three adjacent protons on the benzene ring (H6, H7, H8).
-
For the 5-carboxy isomer: You will see three distinct aromatic protons. H6 will likely be a doublet of doublets (coupled to H7 and H8), H7 will be a triplet or doublet of doublets (coupled to H6 and H8), and H8 will be a doublet of doublets (coupled to H7 and H6).
-
For the 7-carboxy isomer: The pattern will be different. You will have protons at H5, H6, and H8. H8 will be a simple doublet (coupled only to H6), and H5 will also be a doublet (coupled only to H6), while H6 will be a triplet or dd. The distinct coupling constants (J-values) will allow for unambiguous assignment.
-
-
2D NMR (COSY, HMBC): These experiments can confirm the connectivity between protons and carbons for an ironclad structural proof.
-
X-ray Crystallography: If you can grow a suitable single crystal, this provides the absolute structure.
Detailed Experimental Protocols
Protocol 1: Synthesis and Purification of Quinoline-5-carboxylic Acid (Illustrative)
Disclaimer: This protocol is a guideline and requires careful optimization and adherence to all safety procedures.
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3-aminobenzoic acid (0.25 mol) and arsenic acid (if used as oxidant).
-
Reagent Addition: Slowly add concentrated sulfuric acid (75 mL) with vigorous stirring and external cooling. Once the initial exotherm subsides, add ferrous sulfate heptahydrate (2 g).
-
Reaction: Begin heating the mixture. Slowly, over 1 hour, add glycerol (0.75 mol) via the dropping funnel, ensuring the internal temperature does not exceed 140 °C.
-
Reflux: After the addition is complete, heat the reaction mixture at reflux (approx. 130-140 °C) for 4-5 hours.
-
Workup: Cool the mixture to below 100 °C and carefully pour it into 2 L of water. Steam distill to remove any unreacted nitrobenzene (if used as oxidant).
-
Isolation: Neutralize the acidic solution with concentrated aqueous ammonia until pH ~7. The mixture of quinoline-5- and -7-carboxylic acids will precipitate. Filter the solid, wash with water, and dry.
-
Isomer Separation: Suspend the crude solid in 1 M HCl. Heat to dissolve, then cool slowly. The hydrochloride salt of one isomer may crystallize preferentially. Filter and repeat the process on the mother liquor to isolate the second isomer. The relative solubilities must be determined experimentally.
Protocol 2: Copper-Catalyzed Hydroxylation of 3-Bromoquinoline-5-carboxylic Acid
-
Setup: In a high-pressure reaction vessel equipped with a magnetic stir bar, combine 3-bromoquinoline-5-carboxylic acid (10 mmol), copper(I) iodide (CuI, 1.5 mmol, 15 mol%), and potassium hydroxide (KOH, 40 mmol).
-
Solvent: Add 50 mL of DMSO.
-
Reaction: Seal the vessel and heat the mixture to 180-200 °C with vigorous stirring for 24 hours. Monitor the reaction by TLC or LC-MS by taking aliquots (use a non-polar eluent to see the starting material disappear and a polar eluent to see the product appear).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into 200 mL of ice-water.
-
Purification: Acidify the aqueous solution with concentrated HCl to pH ~3-4. The crude this compound will precipitate. Filter the solid.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot DMF or ethanol and add hot water dropwise until turbidity persists. Cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified product, wash with cold water, and dry under vacuum.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved from [Link]
-
Gondru, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20707. Available from: [Link]
- Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Welsch, M. E., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(5), 826-834. Available from: [Link]
-
Patil, S. A., et al. (2012). New Efficient Synthesis of 3-Carboxylquinolines. Journal of the Korean Chemical Society, 56(3), 322-326. Available from: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- El-Dean, A. M. K., et al. (2010). Synthesis and cyclization reactions with quinolinyl keto esters I. Chemical reactivity of quinolinyl beta-keto ester and quinolinyl alpha,beta-unsaturated ketones.
- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. Retrieved from [Link]
-
Fun, H-K., et al. (2007). 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1). Acta Crystallographica Section E, 63(Pt 3), o1451–o1452. Available from: [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]
- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99.
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Gomha, S. M., et al. (2014). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 10, 286-291. Available from: [Link]
Sources
Technical Support Center: Purification of 3-Hydroxyquinoline-5-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Hydroxyquinoline-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction
This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a quinoline nitrogen, imparts unique chemical properties but also presents distinct purification challenges. Impurities stemming from complex syntheses, such as the Doebner or Gould-Jacobs reactions, along with the compound's own reactivity, can complicate isolation and lead to issues with purity, yield, and stability.[1][2][3]
This guide provides a structured approach to overcoming these challenges through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the isolation and purification of this compound.
Issue 1: Persistent Color in the Final Product (Yellow to Dark Brown)
Question: My isolated this compound is persistently colored, even after initial crystallization. What causes this and how can I obtain a colorless or off-white product?
Answer:
This is a frequent issue arising from several potential sources. Understanding the cause is key to selecting the right remediation strategy.
Primary Causes:
-
Oxidation: The phenolic hydroxyl group on the quinoline ring is susceptible to oxidation, especially when heated in the presence of air (oxygen) and trace metal impurities. This process forms highly colored quinone-like species.
-
Tar Formation: Synthesis methods for quinolines, such as the Skraup or Doebner reactions, can be highly exothermic and produce polymeric, tar-like byproducts that are difficult to remove.[4]
-
Residual Nitro Compounds: If your synthesis involves precursors like nitrophenols, even trace amounts of these highly colored starting materials can contaminate the final product.
Troubleshooting Protocol: Decolorization with Activated Carbon
Activated carbon is highly effective at adsorbing the large, planar, colored impurity molecules.
Step-by-Step Protocol:
-
Solvent Selection: Choose a suitable solvent in which your target compound is highly soluble at elevated temperatures but less soluble at room temperature (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the crude, colored product in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slightly (stop boiling) before adding the activated carbon to prevent violent bumping.
-
Carbon Addition: Add activated carbon (charcoal), typically 1-2% of the solute's weight. Caution: Adding too much can lead to significant product loss through adsorption.
-
Heating: Gently heat the mixture back to reflux for 10-15 minutes.
-
Hot Filtration: This is the most critical step. Pre-heat a funnel (using a steam line or by passing hot solvent through it) with a fluted filter paper. Filter the hot solution quickly to remove the carbon. If the solution cools, the product will crystallize prematurely on the filter paper, drastically reducing yield.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Isolation: Collect the pure crystals by filtration and wash with a small amount of cold solvent.
Issue 2: Low Purity - Contamination with Starting Materials or Isomers
Question: My NMR/HPLC analysis shows that my product is contaminated with unreacted starting materials (e.g., substituted aniline) or other isomers. Standard recrystallization isn't removing them effectively. What should I do?
Answer:
When impurities have solubilities similar to your target compound, simple recrystallization is often insufficient. The amphoteric nature of this compound (containing both acidic and basic functional groups) is a powerful tool that can be exploited for purification via acid-base extraction.
Conceptual Workflow: Purification via Acid-Base Extraction
This workflow separates acidic, basic, and neutral compounds.
Caption: Acid-Base Purification Workflow.
Explanation of the Logic:
-
Step 1 (Weak Base Wash): By washing the organic solution of your crude product with a weak base like sodium bicarbonate (NaHCO₃), the strongly acidic carboxylic acid group is deprotonated, forming a water-soluble sodium carboxylate salt. Neutral impurities and weakly basic impurities (like residual aniline) remain in the organic layer. The phenolic -OH group is generally not acidic enough to react with NaHCO₃.
-
Step 2 (Acidification): The separated aqueous layer, now containing the purified salt of your product, is acidified. This re-protonates the carboxylate group, causing the neutral, water-insoluble this compound to precipitate out of the solution.
-
Step 3 (Isolation): The precipitated solid is then collected by simple filtration, washed with deionized water to remove any residual salts, and dried.
Issue 3: Poor Crystallization and/or Low Recovery Yield
Question: I'm having trouble getting my compound to crystallize, or my yield after recrystallization is very low. How can I improve this?
Answer:
Crystallization is a delicate process influenced by solvent choice, temperature, and the presence of impurities.
Strategies for Improvement:
-
Systematic Solvent Screening: Finding the ideal solvent or solvent system is crucial. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Solvent Boiling Point (°C) Polarity Comments Water 100 High May have low solubility; good for washing salts. Ethanol 78 High Often a good starting point for polar compounds. Methanol 65 High Similar to ethanol, but lower boiling point. Acetic Acid 118 High Good for dissolving, but may need an anti-solvent. DMF 153 High High boiling point, can be difficult to remove. Toluene 111 Low May be suitable for crystallization from reaction mixtures.[5] Pro-Tip: Use a mixed-solvent system. Dissolve your compound in a minimum of a "good" hot solvent (like ethanol or DMF), and then slowly add a "poor" solvent (an anti-solvent, like water or hexane) dropwise until the solution just begins to turn cloudy. Re-heat to clarify and then allow to cool slowly.
-
Control the Cooling Rate: Rapid cooling (e.g., plunging a hot flask into an ice bath) leads to the formation of small, often impure crystals or oils. For best results, allow the flask to cool slowly to room temperature on a benchtop (insulating it with a towel can help), and only then move it to an ice bath to maximize recovery.
-
Seeding: If you have a small amount of pure material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, saturated solution. This provides a nucleation point and can initiate crystallization when it is reluctant to start.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product? A1: A combination of methods is recommended for a complete picture:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A typical method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water, buffered with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden. The parent 8-hydroxyquinoline-5-carboxylic acid has a decomposition temperature of 301°C.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q2: How should I properly store purified this compound to ensure its long-term stability? A2: The compound is susceptible to both photodegradation and oxidation.[8] To maintain its integrity, store it under the following conditions:
-
Light Protection: Use an amber glass vial or wrap the container in aluminum foil.[8]
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.[8]
-
Temperature: Store in a cool, dark, and dry place. A desiccator is recommended to protect against moisture, which can facilitate degradation.[8]
Q3: My synthesis uses a metal catalyst. Could residual metal ions be affecting my purification? A3: Absolutely. Hydroxyquinolines are excellent metal chelating agents.[9] Trace metal impurities (from catalysts or reagents) can form colored complexes, inhibit crystallization, and interfere with downstream biological assays. If you suspect metal contamination, consider washing your organic solution with aqueous EDTA solution during workup or, for very sensitive applications, using a metal-scavenging resin.
Q4: What are the primary structural impurities I should be looking for? A4: The impurities are highly dependent on your synthetic route. Below is a visualization of the target molecule and a common potential impurity from a Doebner-type synthesis.
Caption: Target Molecule and a Potential Regioisomer Impurity.
Besides regioisomers, other common impurities include unreacted starting materials and products from side reactions like self-condensation of ketones or aldehydes used in the synthesis.[4]
References
- BenchChem. (2025). Minimizing impurities in the final product of quinoline synthesis. BenchChem Technical Documents.
- ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
- Fujisawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Fujisawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
- Wikipedia. (n.d.). Quinoline.
- Smolecule. (2023). Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride.
- Al-Ostath, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Sławiński, J., et al. (2013). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- BenchChem. (2025).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100.
- DergiPark. (2022).
- El-Sayed, M. A.-A., et al. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.
- Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
- Open Access Journals. (n.d.).
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
- 7. Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rroij.com [rroij.com]
Technical Support Center: Optimizing the Fluorescence Signal of 3-Hydroxyquinoline-5-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxyquinoline-5-carboxylic acid. This guide is designed to provide you with a foundational understanding, practical troubleshooting advice, and in-depth optimization protocols to help you harness the full potential of this versatile fluorophore. As a molecule highly sensitive to its microenvironment, understanding and controlling key experimental parameters is paramount to achieving robust and reproducible results.
Part 1: Foundational FAQs
This section addresses the most common introductory questions regarding this compound and its fluorescent properties.
Q1: What is this compound and why is it fluorescent?
A: this compound is a heterocyclic aromatic compound. Its fluorescence originates from the conjugated π-electron system of the quinoline ring. The presence of the hydroxyl (-OH) group at the 3-position and the carboxylic acid (-COOH) group at the 5-position significantly influences its electronic properties and, consequently, its fluorescence characteristics. Upon absorbing a photon of appropriate energy, an electron is promoted to an excited state. The molecule then relaxes back to the ground state, releasing some of this energy as a fluorescent photon.
Many 3-hydroxyquinoline derivatives are known to undergo a phenomenon called Excited State Intramolecular Proton Transfer (ESIPT).[1][2] In the excited state, the hydroxyl proton can be transferred to the quinoline nitrogen, creating a transient tautomeric species that is responsible for a fluorescence emission with an unusually large Stokes shift (the difference between the excitation and emission maxima). This property makes them sensitive probes of their local environment.[2]
Q2: What are the typical excitation and emission wavelengths?
A: There are no fixed excitation and emission maxima for this compound. These values are highly dependent on environmental factors, particularly pH and solvent polarity.[3][4] Generally, for hydroxyquinoline derivatives, excitation occurs in the UV to near-visible range (approx. 320-400 nm), with emission in the visible spectrum (approx. 400-550 nm).[2] It is essential to experimentally determine the optimal wavelengths for your specific conditions.
Q3: What are the key factors that influence its fluorescence signal?
A: The fluorescence of this compound is exquisitely sensitive to its surroundings. The primary factors you must control are:
-
pH: Affects the protonation state of the hydroxyl group, the quinoline nitrogen, and the carboxylic acid group.
-
Solvent: Polarity and hydrogen-bonding capacity of the solvent can alter the energy levels of the ground and excited states, shifting spectra and changing quantum yield.[1][5]
-
Concentration: At high concentrations, you may observe self-quenching or fluorescence signal changes due to aggregation.
-
Presence of Metal Ions: Quinoline derivatives are well-known chelators of metal ions. Depending on the metal, this can lead to significant fluorescence enhancement or quenching.[6][7]
-
Quenchers: Other molecules in your sample, including dissolved oxygen or halides, can quench fluorescence through collisional or static mechanisms.[8]
-
Temperature: Temperature can affect solvent viscosity and the rate of collisional quenching, thereby influencing fluorescence intensity.
Q4: How does the carboxylic acid group at the 5-position affect the molecule's properties?
A: The carboxylic acid group at the 5-position is a critical modulator of the molecule's behavior. It influences:
-
Solubility: It enhances aqueous solubility, especially at pH values above its pKa, where it exists as the carboxylate anion.
-
pH Sensitivity: It introduces an additional ionizable group, expanding the range of pH-dependent spectral changes.
-
Binding Interactions: The carboxylate can participate in hydrogen bonding or act as a coordination site for metal ions, potentially altering the selectivity and affinity of the fluorophore in sensing applications.[9]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common experimental problems.
Issue 1: Weak or No Fluorescence Signal
Q: I've prepared my sample, but the fluorescence signal is much lower than expected or absent entirely. What's going wrong?
A: A weak signal is a frequent issue stemming from several potential causes. Use the following workflow to diagnose the problem.
Issue 2: High Background or Signal Instability
Q: My readings are noisy, and the baseline signal from my blank is unacceptably high. How can I fix this?
A: High background and instability can mask your true signal. Consider these points:
-
Solvent/Buffer Purity: Use high-purity or spectroscopy-grade solvents. Some buffers or buffer components can be inherently fluorescent. Run a spectrum of the buffer alone to check.
-
Contamination: Trace metal ions from glassware or reagents can be a major source of instability or quenching/enhancement. Consider using metal-free plastics or acid-washing glassware. Fe(III) is a particularly effective quencher of hydroxyquinoline fluorescence.
-
Photodegradation: Continuous exposure to the excitation light can lead to the formation of fluorescent or quenching degradation products, causing the signal to drift.[10] Limit exposure time, reduce excitation slit width, or use a neutral density filter.
-
Light Scattering: Particulates or turbidity in the sample can cause light scattering (Raman and Rayleigh), which can interfere with the measurement, especially if the Stokes shift is small. Filter or centrifuge your samples.
Issue 3: Inconsistent or Irreproducible Results
Q: My results are not reproducible from day to day, or even from well to well. What causes this variability?
A: Reproducibility issues almost always stem from insufficient control over key parameters.
-
pH Control is Critical: The fluorescence of hydroxyquinolines can change dramatically with a shift of even 0.1 pH units.[11][12] Ensure you are using a reliable buffer system at a concentration sufficient to resist pH changes when you add your sample. Always measure the final pH of your solution.
-
Solvent Composition: If using a mixed-solvent system (e.g., water/DMF), ensure the ratio is precise every time. Small variations in solvent composition can lead to large changes in fluorescence.[5][6]
-
Temperature Fluctuations: Ensure all samples and the instrument's sample chamber are thermally equilibrated.
-
Sample Handling: Be consistent with incubation times, order of reagent addition, and exposure to ambient light before measurement.
Part 3: In-Depth Optimization Protocols
Protocol 1: How to Determine the Optimal pH
The protonation state of the quinoline nitrogen, the 3-hydroxyl group, and the 5-carboxylic acid group dictates the fluorescent properties. A pH titration is essential to identify the optimal range for your assay.
Step-by-Step Protocol:
-
Prepare a Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) in 0.5 or 1.0 unit increments. Use buffers with minimal intrinsic fluorescence (e.g., citrate, phosphate, borate).
-
Prepare Fluorophore Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Sample Preparation: For each pH value, add a small, constant volume of the fluorophore stock solution to the buffer to reach your desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the stock solvent is low (<1%) to avoid affecting the buffer or fluorescence.
-
Spectra Acquisition: For each pH point, record the full fluorescence emission spectrum (you may need to first determine the approximate excitation maximum).
-
Data Plotting: Plot the fluorescence intensity at the emission maximum against the pH.
-
Analysis: The resulting curve will reveal the pH range(s) where fluorescence is maximal, minimal, and most stable. Choose a pH for your assay that is on a plateau of this curve to minimize variability from small pH fluctuations.
Protocol 2: How to Choose the Best Solvent
Solvent polarity and hydrogen bonding capabilities can dramatically alter fluorescence quantum yield and spectral positions.
Step-by-Step Protocol:
-
Select a Panel of Solvents: Choose a range of high-purity, spectroscopy-grade solvents with varying polarities and properties (e.g., Dioxane, Tetrahydrofuran (THF), Acetonitrile, Ethanol, Water).
-
Prepare Samples: Prepare a solution of your compound at a fixed concentration in each solvent.
-
Measure Spectra: Record the absorbance, excitation, and emission spectra for each sample.
-
Analyze and Compare: Create a table (see example below) to compare the results. Look for the solvent that provides the highest fluorescence intensity, the desired spectral position, and good solubility. Note that protic solvents (like water and alcohols) can form hydrogen bonds that may quench fluorescence, while aprotic solvents might enhance it.[1][4]
Protocol 3: How to Identify and Mitigate Fluorescence Quenching
If you suspect a compound in your sample is quenching the fluorescence, you can confirm this and quantify the effect using a Stern-Volmer analysis.[8][13]
Step-by-Step Protocol:
-
Prepare a Quencher Series: Prepare a series of solutions containing a fixed concentration of the fluorophore and increasing concentrations of the suspected quencher ([Q]). Include a "zero quencher" control.
-
Measure Fluorescence: Measure the fluorescence intensity (F) for each sample. Let F₀ be the intensity of the "zero quencher" control.
-
Construct the Stern-Volmer Plot: Plot F₀/F on the y-axis versus the concentration of the quencher [Q] on the x-axis.
-
Analyze the Plot:
-
If the plot is a straight line passing through (0, 1), you are likely observing a single type of quenching (dynamic or static).[13]
-
The slope of the line is the Stern-Volmer constant, Ksv. A larger Ksv indicates a more effective quencher.
-
Mitigation: Once a quencher is identified, you may be able to remove it through purification (e.g., dialysis, chromatography) or add a chelating agent (e.g., EDTA) if it is a metal ion.
-
Part 4: Data Summary Table
This table summarizes the expected effects of key parameters on the fluorescence of hydroxyquinoline derivatives based on established principles.
| Parameter | Potential Effects on Fluorescence Signal | Key Considerations & Rationale |
| Increasing pH | Can cause dramatic increases or decreases in intensity and spectral shifts (red or blue). | Changes the ionization state of the N, OH, and COOH groups, altering the electronic structure of the fluorophore.[14][15] |
| Increasing Solvent Polarity | Often causes a red shift (bathochromic shift) in the emission spectrum. Intensity may increase or decrease. | Polar solvents can stabilize the more polar excited state, lowering its energy and shifting emission to longer wavelengths.[4][5] |
| Protic vs. Aprotic Solvent | Protic solvents (e.g., water, methanol) can quench fluorescence through hydrogen bonding to the quinoline nitrogen or hydroxyl group. | Hydrogen bonding provides a non-radiative pathway for the excited state to relax, decreasing the fluorescence quantum yield.[1] |
| Presence of Metal Ions | Can cause significant fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching. | Chelation can increase molecular rigidity, blocking non-radiative decay pathways (enhancement). Paramagnetic metals (e.g., Fe³⁺, Cu²⁺) often cause quenching.[7] |
| High Fluorophore Conc. | Can lead to a decrease in fluorescence intensity (quenching). | Aggregation-Caused Quenching (ACQ) or self-absorption can occur, where emitted photons are re-absorbed by other fluorophore molecules. |
| Presence of Oxygen | Can cause quenching. | Dissolved molecular oxygen is a known collisional quencher of fluorescence for many aromatic molecules. |
| Prolonged Light Exposure | Can cause an irreversible decrease in fluorescence signal. | Photobleaching or photodegradation destroys the fluorophore.[16][17] |
Part 5: References
-
Modulation of dual fluorescence in a 3-hydroxyquinolone dye by perturbation of its intramolecular proton transfer with solvent polarity and basicity. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Geci, J., et al. (2011). ESIPT-mediated Photocycloadditions of 3-Hydroxyquinolinones: Development of a Fluorescence Quenching Assay for Reaction Screening. Organic Letters. Available at: [Link]
-
Nycz, J. E., et al. (2013). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. Journal of Molecular Structure.
-
Al-Hamdani, A. A. S., et al. (2017). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. Available at: [Link]
-
Tarafder, C., et al. (2015). New insights into bioactive Ga(iii) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions.
-
Nycz, J. E., et al. (2013). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. ResearchGate. Available at: [Link]
-
Photo physical properties of 8-hydroxy quinoline. (n.d.). Indian Journal of Pure & Applied Physics.
-
Jankowski, A., et al. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. International Journal of Molecular Sciences. Available at: [Link]
-
Dasgupta, P. K., et al. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry.
-
Significant impact of 3-positioned substituent on the fluorescent properties of 5-hydroxyisoquinolones. (2024). ResearchGate. Available at: [Link]
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ghosh, K., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Indian Journal of Chemistry. Available at: [Link]
-
Rajeswari, A., et al. (2022). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: [Link]
-
da Silva, A. C. S., et al. (2024). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Molecules. Available at: [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. F. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
Experimental and theoretical investigation of tris-(8-hydroxy-quinolinate) aluminum (Alq(3)) photo degradation. (2016). ResearchGate. Available at: [Link]
-
Molecular fluorescent pH-probes based on 8-hydroxyquinoline. (2014). ResearchGate. Available at: [Link]
-
Liu, W., et al. (2017). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Molecules. Available at: [Link]
-
Andy's Research Group. (2020, April 5). Fluorescence quenching [Video]. YouTube. [Link]
-
Powell, M. (2021, July 28). Photostability testing theory and practice. Q1 Scientific. [Link]
-
Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: Photoinduced ultrafast proton transfer. (2004). ResearchGate. Available at: [Link]
-
3-Hydroxyquinoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
e-Content-Science. (2020, October 8). M-15. Quenching of Fluorescence [Video]. YouTube. [Link]
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Technical Support Center: Reducing Background Fluorescence in Quinoline-Based Imaging
Welcome to the technical support center for quinoline-based fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on troubleshooting and minimizing background fluorescence in your imaging experiments. High background can obscure specific signals, leading to reduced sensitivity and unreliable data. This guide offers a structured approach to identifying and mitigating the common causes of background fluorescence.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding background fluorescence with quinoline probes.
Q1: What are the primary sources of background fluorescence in my cellular imaging experiments?
A1: Background fluorescence, or noise, can originate from several sources that can be broadly categorized as either instrument-related or sample-related.[1] Instrument noise tends to be more constant, while sample-related background can be addressed through careful experimental design.[1]
The main culprits for high background in your sample are:
-
Cellular Autofluorescence: Cells naturally contain endogenous fluorescent molecules like NADH, flavins, collagen, and elastin.[2][3][4] This is often more pronounced in the blue and green regions of the spectrum.[2]
-
Assay Medium Components: Many standard cell culture media contain fluorescent compounds. Phenol red, a common pH indicator, is highly fluorescent.[2] Riboflavin and components of Fetal Bovine Serum (FBS) also contribute to background.[2]
-
Non-specific Probe Binding: Quinoline-based probes can sometimes bind non-specifically to cellular structures or the imaging vessel itself, leading to a diffuse background signal.[5][6]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular proteins, creating fluorescent products.[4][7]
Q2: I'm seeing high background even in my control wells without cells. What could be the cause?
A2: If you observe high background in cell-free controls, the source is likely one of the following:
-
Imaging Medium: As mentioned, components like phenol red and riboflavin in your culture medium are common sources of fluorescence.[2]
-
Imaging Vessel: Plastic-bottom plates and dishes used for cell culture can be inherently fluorescent.[1]
-
Contaminated Reagents: Buffers or other solutions may be contaminated with fluorescent impurities.
Q3: How can I determine if the background I'm seeing is from my cells (autofluorescence) or my quinoline probe?
A3: The best way to distinguish between these sources is to prepare proper controls. An essential control is an unlabeled sample of your cells that has gone through all the same processing steps (e.g., fixation, permeabilization) as your stained samples.[2][4] By imaging this unlabeled control using the same settings, you can visualize the level of endogenous autofluorescence.
In-Depth Troubleshooting Guides
For more persistent background issues, the following detailed guides provide systematic approaches to pinpoint and resolve the problem.
Guide 1: Optimizing Your Staining Protocol
Non-specific binding of your quinoline probe is a frequent cause of high background. Optimizing your staining protocol can significantly improve your signal-to-noise ratio.
Problem: Diffuse, high background fluorescence across the entire image.
dot
Caption: Troubleshooting workflow for high background due to staining.
Step-by-Step Protocol for Staining Optimization:
-
Titrate Probe Concentration: Using a higher-than-optimal concentration of the fluorescent probe is a common mistake.[5][8]
-
Optimize Incubation Time and Temperature: Both time and temperature can affect non-specific binding.[5]
-
Action: Test shorter incubation times and consider incubating at a lower temperature (e.g., 4°C instead of room temperature).[9]
-
Rationale: Shorter incubation times can reduce the opportunity for the probe to bind non-specifically. Lower temperatures can decrease the rate of non-specific interactions.[9]
-
-
Improve Washing Steps: Insufficient washing can leave unbound probe in the sample, contributing to background.[5][8][9]
-
Action: Increase the number and duration of wash steps after probe incubation. Ensure gentle agitation during washing to enhance the removal of unbound probe. Use a buffered saline solution like PBS.[1]
-
Rationale: Thorough washing is crucial for removing any probe that is not specifically bound to the target.[5]
-
-
Incorporate a Blocking Step: While more common in immunofluorescence, a blocking step can sometimes reduce non-specific binding of small molecule probes.
-
Action: Before adding your quinoline probe, incubate your sample with a blocking buffer, such as one containing Bovine Serum Albumin (BSA) or normal serum.[6][8][9]
-
Rationale: The proteins in the blocking buffer will bind to non-specific sites, reducing the chance of your probe binding to these same sites.[6]
-
Guide 2: Managing Autofluorescence
Autofluorescence from the biological sample itself can be a significant challenge. Here are several strategies to combat it.
Problem: High background fluorescence is present in unstained control samples.
dot
Caption: Strategies for mitigating cellular autofluorescence.
Strategies and Methodologies:
-
Choose an Optimal Fluorophore: The simplest approach is to select a fluorophore that avoids the spectral region of the autofluorescence.[3]
-
Action: Since autofluorescence is often strongest in the blue and green channels, consider using a quinoline probe that excites and emits in the red or far-red regions of the spectrum.[2][3]
-
Rationale: Shifting to longer wavelengths moves your signal away from the peak emission of common autofluorescent species like NADH and flavins.[2][3]
-
-
Modify Sample Preparation: Your sample preparation protocol can significantly impact autofluorescence.
-
Fixation: Aldehyde fixatives can increase background.[4][7] Consider using an organic solvent like cold methanol, but be aware that this can affect some epitopes and is not suitable for fluorescent proteins.[10][11] Avoid prolonged fixation times.[7][10]
-
Media and Buffers: For live-cell imaging, switch to a phenol red-free medium or an optically clear buffered saline solution during imaging.[1][2]
-
Tissue Perfusion: If working with tissues, perfusing with PBS before fixation can remove red blood cells, which are a source of autofluorescence due to heme groups.[4][7]
-
-
Use a Quenching Agent: Several commercial and non-commercial reagents can be used to quench autofluorescence.
-
Sudan Black B: This is a common quenching agent, but it may also quench your specific signal and can introduce its own background in the red channel.[12]
-
Sodium Borohydride: This reducing agent can decrease autofluorescence caused by aldehyde fixation.[3]
-
Commercial Quenchers: Several commercially available kits, such as TrueVIEW™ and TrueBlack®, are designed to reduce autofluorescence from various sources.[12][13]
Quenching Agent Target Autofluorescence Considerations Sudan Black B Lipofuscin Can quench specific signal, introduces red background.[12] Sodium Borohydride Aldehyde-induced Must test for sample compatibility.[3] TrueBlack® Lipofuscin Effective and preserves specific signal.[12] TrueVIEW™ Non-lipofuscin (e.g., collagen, elastin) Reduces background from fixation and endogenous molecules.[12][13] -
-
Pre-Staining Photobleaching: Intentionally photobleaching the sample before staining can reduce background.
-
Action: Expose your unstained sample to broad-spectrum light (e.g., from an LED array or the microscope's excitation lamp) for a period of time before proceeding with staining.[14][15]
-
Rationale: Many endogenous fluorophores are less photostable than modern synthetic dyes. Pre-bleaching can selectively destroy the autofluorescence without significantly affecting the subsequent staining.[14] This technique has been shown to be effective without causing photo-induced damage to the sample.[15]
-
Guide 3: Advanced Imaging and Analysis Techniques
When experimental optimizations are insufficient, advanced imaging and post-processing techniques can help to computationally remove background.
Problem: Overlapping spectra of the quinoline probe and autofluorescence make them difficult to distinguish.
-
Spectral Imaging and Linear Unmixing: This is a powerful technique for separating signals with overlapping emission spectra.[16][17][18]
-
How it Works: Instead of collecting the signal in a single wide channel, a spectral detector captures the entire emission spectrum for each pixel in the image, creating a "lambda stack".[19] An algorithm then uses the known emission spectra of your quinoline probe and the autofluorescence (measured from a control sample) to calculate the contribution of each to the total signal at every pixel.[17][18][19]
-
Requirements: This technique requires a microscope equipped with a spectral detector.
-
-
Fluorescence Lifetime Imaging (FLIM): This method separates fluorophores based on their fluorescence lifetime (the time they spend in the excited state) rather than their emission wavelength.
-
How it Works: Even if your probe and the autofluorescence have similar emission spectra, they will likely have different fluorescence lifetimes.[2] FLIM can be used to create an image where the contrast is based on this lifetime difference, effectively isolating your specific signal.[2]
-
Requirements: FLIM requires specialized hardware, often integrated into confocal microscope systems.[2]
-
-
Image Processing and Background Subtraction: Software-based background subtraction can be a simple and effective final step.
-
Methods: Common algorithms include "rolling ball" or "surface fit" background subtraction, which are available in software like ImageJ and Incucyte®.[2][20][21] These methods estimate the background across the image and subtract it from the original data.[20][21]
-
Caution: It is important to apply background subtraction consistently across all images in an experiment and to be aware that improper use can create artifacts or remove real data.[2]
-
References
- Zimmermann, T. (2005). Clearing up the signal: spectral imaging and linear unmixing in fluorescence microscopy. In: S. P. (eds) Live Cell Imaging. Methods in Cell Biology, vol 75. Elsevier.
-
Edinburgh Instruments. (n.d.). How to Reduce Background Autofluorescence and Improve Confocal Microscopy Images. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Spectral Imaging and Linear Unmixing. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
IDEA Bio-Medical. (2023, August 7). Best Practices for Sample Preparation in Cell Imaging. Retrieved from [Link]
-
Bitesize Bio. (2025, June 5). Spectral Unmixing in Fluorescence Microscopy. Retrieved from [Link]
-
Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]
- Zimmermann, T., Rietdorf, J., & Pepperkok, R. (2003). Clearing Up the Signal: Spectral Imaging and Linear Unmixing in Fluorescence Microscopy. Microscopist.
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
- Cai, D., et al. (2019). Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning. PLOS One.
-
Canopy Biosciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Retrieved from [Link]
- Pradeep, P. K., et al. (2012). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. SciSpace.
-
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]
-
St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting. Retrieved from [Link]
-
Incucyte®. (2023, May 15). Incucyte® Tutorial Series: Learn How to Remove Background Fluorescence When Image Processing. YouTube. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Nikon's MicroscopyU. (n.d.). Autofluorescence in Microscopy Literature References. Retrieved from [Link]
- Du, S., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed.
- Du, S., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. JoVE.
- BenchChem. (2025). Reducing background fluorescence of quinolinium probes in cellular assays.
-
Biocompare Bench Tips. (2016, March 31). Key Tips on Sample Preparation for Immunofluorescence. Retrieved from [Link]
-
Stanford University. (n.d.). Sample preparation - Cell Sciences Imaging Facility (CSIF). Retrieved from [Link]
-
Bioprocess Online. (n.d.). Concepts And Tips For Better Fixed Sample Imaging Results. Retrieved from [Link]
-
Agilent. (2015, July 27). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]
-
Elabscience. (n.d.). Anti-Fluorescence Quenching Agent (E-IR-R119). Retrieved from [Link]
- Jing, B., et al. (2021). Wavelet-based background and noise subtraction for fluorescence microscopy images. PMC - PubMed Central.
-
Image Analyst MKII Online Manual. (2015, September 18). Methods of background subtraction. Retrieved from [Link]
- T. M. van Gulik, et al. (n.d.). Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging.
- C. A. C. Prigge, et al. (2023). Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue.
- R. K. Mahajan, et al. (2025).
- R. K. Mahajan, et al. (2023).
-
ACS Publications. (n.d.). Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues | Analytical Chemistry. Retrieved from [Link]
- S. Singh, et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
-
PubMed. (2020, May 31). Quinoline-based fluorescent small molecules for live cell imaging. Retrieved from [Link]
-
Journal of Materials Chemistry B (RSC Publishing). (n.d.). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Retrieved from [Link]
-
Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Retrieved from [Link]
- Y. Li, et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
-
ResearchGate. (n.d.). (PDF) Quinoline-Based Fluorescence Sensors. Retrieved from [Link]
- S. Das, et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level.
-
PubMed. (2023, January 25). A new quinoline based probe with large Stokes shift and high sensitivity for formaldehyde and its bioimaging applications. Retrieved from [Link]
-
Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
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Navigating the Labyrinth of 3-Hydroxyquinoline Synthesis: A Technical Support Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3-Hydroxyquinoline Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond rote protocols and delve into the nuanced challenges you face at the bench. Here, we will dissect common synthetic routes, anticipate the byproducts that compromise purity and yield, and provide actionable, field-tested solutions. This is not just a set of instructions; it is a self-validating system for robust and reproducible synthesis.
Frequently Asked Questions (FAQs): The First Line of Defense
Q1: My Skraup-Doebner-von Miller synthesis is consistently producing a significant amount of black, intractable tar. What is the chemical nature of this tar and how can I mitigate its formation?
A1: The notorious "tar" formation in the Skraup-Doebner-von Miller reaction is a classic challenge.[1] This tar is not a single byproduct but a complex mixture of high-molecular-weight polymers. The primary culprit is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated aldehyde or ketone (e.g., acrolein formed in situ from glycerol) under the harsh, exothermic reaction conditions.[1]
-
Causality: The strong acid required for the cyclization step also zealously promotes the polymerization of the highly reactive carbonyl compound. This side reaction competes directly with the desired conjugate addition of the aniline.
-
Troubleshooting:
-
Control the Exotherm: The reaction is highly exothermic.[2] Slow, dropwise addition of concentrated sulfuric acid with efficient cooling is paramount.
-
Use a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that helps to control the reaction's vigor, thereby reducing charring and tar formation.[2]
-
Two-Phase System: For the Doebner-von Miller variant, sequestering the α,β-unsaturated carbonyl compound in an organic phase can dramatically reduce its self-polymerization in the acidic aqueous phase.[1]
-
Q2: I'm observing two distinct product spots on my TLC after a Combes synthesis with an unsymmetrical β-diketone. How do I control the regioselectivity?
A2: The formation of regioisomers is a common hurdle in the Combes synthesis when using unsymmetrical β-diketones.[3][4] The initial condensation of the aniline can occur at either of the two non-equivalent carbonyl groups, leading to two different enamine intermediates and, consequently, two quinoline regioisomers.
-
Causality: The regiochemical outcome is a delicate balance of steric and electronic factors.[3] The aniline will preferentially attack the more electrophilic and less sterically hindered carbonyl group.
-
Troubleshooting:
-
Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can effectively block the aniline's approach to that carbonyl, favoring the formation of a single regioisomer.[3]
-
Electronic Effects: The electronic nature of the substituents on the aniline also plays a role. Electron-donating groups on the aniline can enhance the nucleophilicity of the nitrogen, potentially altering the selectivity of the initial attack.[5]
-
Catalyst Choice: While sulfuric acid is common, exploring other acid catalysts like polyphosphoric acid (PPA) can sometimes alter the product ratio.
-
Q3: My Friedländer synthesis is giving a poor yield, and I suspect self-condensation of my ketone. How can I confirm this and prevent it?
A3: Self-condensation of the ketone starting material via an aldol reaction is a frequent side reaction in the Friedländer synthesis, especially under basic conditions.[6] This leads to the formation of α,β-unsaturated ketone byproducts and consumes your starting material.
-
Causality: The enolizable ketone can act as both a nucleophile (as its enolate) and an electrophile, leading to self-condensation that competes with the desired reaction with the 2-aminobenzaldehyde or ketone.
-
Troubleshooting:
-
Reaction Order and Temperature: A slow addition of the base at a low temperature can help to minimize the rate of self-condensation relative to the desired cross-condensation.
-
Use of a Pre-formed Enolate: For more challenging cases, consider pre-forming the enolate of your ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature before introducing the 2-aminobenzaldehyde derivative.
-
Troubleshooting Guides: A Deeper Dive into Byproduct Formation and Mitigation
The Skraup-Doebner-von Miller Synthesis: Taming the Beast
This powerful reaction can be challenging due to its violent exotherm and propensity for tar formation.[7] Beyond polymerization, other byproducts can arise.
| Byproduct/Issue | Plausible Structure/Description | Mechanism of Formation | Mitigation & Troubleshooting |
| Tar/Polymeric Material | Complex mixture of high molecular weight polymers. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] | Slow reagent addition, efficient cooling, use of ferrous sulfate as a moderator.[1][2] |
| Over-reduction Products | Tetrahydroquinolines | Incomplete oxidation of the dihydroquinoline intermediate. | Ensure a sufficient amount of the oxidizing agent (e.g., nitrobenzene) is present. |
| Unwanted Isomers (with substituted anilines) | Positional isomers of the desired quinoline. | With meta-substituted anilines, cyclization can occur at two different positions. | The regioselectivity is often difficult to control and may require chromatographic separation of the products. |
Experimental Protocol: Taming Tar Formation in the Doebner-von Miller Reaction [1]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Initial Charge: Charge the flask with the aniline and a suitable acid (e.g., hydrochloric acid).
-
Controlled Addition: Heat the aniline solution to the desired reaction temperature. Add the α,β-unsaturated carbonyl compound dropwise via the dropping funnel over an extended period (e.g., 1-2 hours) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution).
-
Purification: The crude product can often be purified by steam distillation or column chromatography on silica gel.
The Gould-Jacobs Reaction: Avoiding Incomplete Cyclization and Decarboxylation Issues
The Gould-Jacobs reaction is a more controlled method for preparing 4-hydroxyquinoline derivatives.[8] However, it is not without its potential pitfalls.
| Byproduct/Issue | Plausible Structure/Description | Mechanism of Formation | Mitigation & Troubleshooting |
| Anilidomethylenemalonate Intermediate | Open-chain intermediate prior to cyclization. | Incomplete thermal cyclization. | Ensure the cyclization temperature is sufficiently high (often >200 °C) and the reaction time is adequate. |
| Over-decarboxylation | Quinoline (lacking the 3-carboxy group). | Harsh decarboxylation conditions can lead to the loss of other functional groups. | Perform the decarboxylation at the lowest effective temperature and for the minimum time required. |
| Hydrolysis of Ester | 4-hydroxyquinoline-3-carboxylic acid. | Premature hydrolysis of the ester group before or during cyclization. | Ensure anhydrous conditions during the initial condensation and cyclization steps. |
Visualization of Byproduct Formation in Quinoline Synthesis
Caption: Common byproduct pathways in Skraup and Combes syntheses.
Analytical Troubleshooting: Identifying the Unseen
Q4: My HPLC analysis of a 3-hydroxyquinoline synthesis shows broad peaks and shifting retention times. How can I improve the separation?
A4: Poor peak shape and retention time instability in HPLC are common issues that can often be resolved with systematic troubleshooting.[9][10]
-
Broad Peaks:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
Poor Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent.
-
Secondary Interactions: Residual silanols on the silica-based column can interact with the basic nitrogen of the quinoline, causing peak tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help.
-
-
Shifting Retention Times:
-
Temperature Fluctuations: Ensure your column is in a thermostatted compartment. Even minor room temperature changes can affect retention times.[9]
-
Mobile Phase Composition: Inaccurately prepared or degassing mobile phases can lead to a gradient drift.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Q5: I'm seeing unexpected signals in the 1H NMR of my purified 3-hydroxyquinoline. How can I definitively identify these impurities?
A5: NMR is a powerful tool for identifying impurities.
-
Residual Solvents: Check for common solvent peaks (e.g., acetone, ethyl acetate, dichloromethane) that may remain from your workup and purification.
-
Starting Materials: Compare the spectrum to the NMRs of your starting materials to check for incomplete conversion.
-
Byproduct Signatures:
-
Incomplete Cyclization: Look for signals corresponding to the open-chain intermediate. For example, in the Gould-Jacobs synthesis, you might see signals for the anilidomethylenemalonate.
-
Regioisomers: In cases like the Combes synthesis, a mixture of regioisomers will show two distinct sets of aromatic signals. 2D NMR techniques like COSY and HMBC can be invaluable in assigning the structures of these isomers.
-
References
-
Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]
-
Wikipedia. (2023). Friedländer synthesis. Available at: [Link]
-
Wikipedia. (2023). Skraup reaction. Available at: [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. Available at: [Link]
-
Request PDF. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Available at: [Link]
-
ResearchGate. (2002). Concerning the mechanism of the Friedländer quinoline synthesis. Available at: [Link]
-
SynArchive. (n.d.). Friedländer synthesis. Available at: [Link]
- Scanned document. (n.d.). Quinoline.
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available at: [Link]
-
PMC. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]
-
ResearchGate. (2008). The Friedländer Synthesis of Quinolines. Available at: [Link]
-
ResearchGate. (2020). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. Available at: [Link]
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Available at: [Link]
-
YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
YouTube. (2022). HPLC Troubleshooting | Reproducibility Tips. Available at: [Link]
-
YouTube. (2021). DOEBNER-MILLER REACTION | | Mechanism | Applications | Easiest explanation | Handwritten easy notes. Available at: [Link]
-
Chemistry LibreTexts. (2023). 27.8: Polymers and Polymerization Reactions. Available at: [Link]
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- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing the Aqueous Solubility of Quinoline Carboxylic Acids
Welcome to the technical support center dedicated to addressing the challenges associated with the aqueous solubility of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical, step-by-step protocols to overcome solubility hurdles in your experiments. Our aim is to equip you with the knowledge to not only solve common issues but also to understand the underlying principles of each technique, enabling you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why are quinoline carboxylic acids often poorly soluble in aqueous solutions?
A1: Quinoline carboxylic acids possess a rigid, aromatic quinoline ring system, which is inherently hydrophobic. While the carboxylic acid group provides a degree of polarity and a site for ionization, the large nonpolar surface area of the quinoline structure often dominates, leading to low aqueous solubility, especially at acidic to neutral pH where the carboxylic acid is not fully ionized.[1][2]
Q2: My quinoline carboxylic acid, dissolved in a DMSO stock, is precipitating when I dilute it into my aqueous experimental buffer. What is happening and how can I prevent it?
A2: This common issue is known as "crashing out." It occurs because DMSO is a strong organic solvent that can dissolve your hydrophobic compound at high concentrations. When you dilute this stock into an aqueous buffer, the concentration of the organic co-solvent (DMSO) dramatically decreases. The aqueous environment is then unable to maintain the solubility of the quinoline carboxylic acid at the desired concentration, causing it to precipitate.[1] To prevent this, you can try adding the DMSO stock to your buffer dropwise while vigorously vortexing to ensure rapid and uniform mixing.[3] It is also crucial to keep the final concentration of DMSO to a minimum, typically below 1%, to avoid impacting your biological assay.[3]
Q3: What are the primary strategies I can use to improve the aqueous solubility of my quinoline carboxylic acid?
A3: There are several effective methods to enhance the solubility of quinoline carboxylic acids. These can be broadly categorized into:
-
Physical Modifications:
-
pH Adjustment
-
Use of Co-solvents
-
Complexation with Cyclodextrins
-
Use of Surfactants
-
Solid Dispersions
-
-
Chemical Modifications:
-
Salt Formation (closely related to pH adjustment)
-
Co-crystallization
-
The best method depends on your specific experimental needs, including the desired final concentration, the tolerance of your assay to additives, and the required stability of the solution.[4]
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for the most common and effective methods to improve the solubility of quinoline carboxylic acids.
Method 1: pH Adjustment
Principle: The solubility of quinoline carboxylic acids is highly pH-dependent due to the ionizable carboxylic acid group. By increasing the pH of the solution above the pKa of the carboxylic acid, the group deprotonates to form a more soluble carboxylate salt.[3][5]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Compound still insoluble after pH adjustment. | The pH is not sufficiently high to fully deprotonate the carboxylic acid. | Increase the pH of the buffer in small increments (e.g., 0.2-0.5 pH units) and observe solubility. Prepare a series of buffers with increasing pH (e.g., 7.4, 7.8, 8.2) to systematically determine the optimal pH for solubilization.[3] |
| Precipitation occurs over time. | The solution is supersaturated, or the compound is degrading at the higher pH. | Ensure the final pH is compatible with the long-term stability of your compound. You may need to prepare fresh solutions for your experiments. |
| The required pH is outside the acceptable range for my experiment (e.g., cell-based assay). | The biological system is sensitive to high pH. | Consider a combination approach. Use a co-solvent or cyclodextrin in conjunction with a milder pH adjustment.[4] |
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Determine the pKa: If the pKa of your quinoline carboxylic acid is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration.
-
Buffer Preparation: Prepare a series of buffers with pH values spanning a range above the pKa of the carboxylic acid. For example, if the pKa is around 5.0, prepare buffers at pH 6.0, 6.5, 7.0, 7.4, and 8.0.
-
Solubility Testing:
-
Accurately weigh a small amount of your quinoline carboxylic acid into separate vials.
-
Add a fixed volume of each buffer to the vials.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Visually inspect for undissolved solid.
-
For quantitative analysis, centrifuge the samples, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Optimization: Select the lowest pH that provides the desired solubility and is compatible with your experimental system.
Method 2: Salt Formation
Principle: Converting the acidic quinoline carboxylic acid into a salt with a suitable base can significantly enhance its aqueous solubility.[6] This is a widely used and effective strategy in drug development.[7]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Salt formation is unsuccessful or the resulting salt has poor solubility. | The pKa difference between the quinoline carboxylic acid and the base is not optimal. | Select a counterion (base) with a pKa that is at least 2-3 pH units higher than the pKa of your acidic drug.[8][9] |
| The salt is hygroscopic (absorbs moisture from the air). | The chosen counterion may be contributing to hygroscopicity. | Screen a variety of counterions. Some counterions are known to form less hygroscopic salts. |
| The salt disproportionates (converts back to the free acid) in solution. | The pH of the solution is below the pH of maximum solubility (pHmax) of the salt. | Ensure the pH of your formulation is maintained above the pHmax.[10] |
Experimental Protocol: Small-Scale Salt Formation
-
Counterion Selection: Choose a pharmaceutically acceptable base with a pKa at least 2-3 units higher than your quinoline carboxylic acid. Common choices for acidic drugs include sodium, potassium, and calcium hydroxides, as well as organic amines like tromethamine (Tris).[8][11]
-
Stoichiometric Reaction:
-
Dissolve your quinoline carboxylic acid in a suitable organic solvent (e.g., ethanol, isopropanol).
-
In a separate container, dissolve a stoichiometric equivalent of the chosen base in the same solvent or water.
-
Slowly add the base solution to the acid solution while stirring.
-
-
Isolation of the Salt:
-
If the salt precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the salt is soluble, the solvent can be removed by evaporation (e.g., using a rotary evaporator) to yield the solid salt.
-
-
Characterization: Confirm salt formation and assess its properties (e.g., solubility, crystallinity, hygroscopicity) using techniques such as Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Dynamic Vapor Sorption (DVS).
Method 3: Co-solvency
Principle: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[5]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution (crashing out). | The concentration of the co-solvent is drastically reduced, leading to a rapid decrease in solubility. | Add the stock solution in the co-solvent to the aqueous buffer dropwise while vortexing vigorously.[3] |
| The required co-solvent concentration is too high for the experimental system. | The biological assay is sensitive to the organic solvent. | Keep the final co-solvent concentration as low as possible, typically <1%.[3] Consider combining the co-solvent approach with pH adjustment or the use of cyclodextrins to achieve the desired solubility with a lower co-solvent concentration.[] |
| The compound is not soluble even with a co-solvent. | The chosen co-solvent is not effective for your specific compound. | Screen a panel of biocompatible co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[] |
Experimental Protocol: Co-solvent Solubilization
-
Stock Solution Preparation: Dissolve your quinoline carboxylic acid in a minimal amount of a suitable water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to create a high-concentration stock solution (e.g., 10-100 mM).[3] Use sonication if necessary to ensure complete dissolution.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.[3]
-
Final Concentration: Ensure the final concentration of the co-solvent in your experiment is at a level that does not interfere with your assay.
Method 4: Use of Surfactants
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[13]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low solubilization efficiency. | The chosen surfactant is not optimal for your compound, or the concentration is below the CMC. | Screen different types of surfactants (non-ionic, ionic). Non-ionic surfactants like polysorbates (Tween series) and poloxamers are often preferred due to their biocompatibility. Ensure the surfactant concentration is above its CMC. |
| Foaming during handling. | This is a common property of surfactant solutions. | Handle solutions gently to minimize foaming. |
| Interference with the biological assay. | Surfactants can interact with proteins and cell membranes. | Select a biocompatible surfactant and use the lowest effective concentration. Run appropriate vehicle controls in your experiments. |
Experimental Protocol: Surfactant-Mediated Solubilization
-
Surfactant Selection: Choose a biocompatible surfactant suitable for your experimental system. Non-ionic surfactants like Tween 80 or Poloxamer 188 are common choices.
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Add Quinoline Carboxylic Acid: Add an excess of your quinoline carboxylic acid powder to the surfactant solution.
-
Equilibration: Stir the mixture for 24-48 hours at a constant temperature to allow the system to reach equilibrium.
-
Quantification: Centrifuge the sample to pellet the undissolved compound. Analyze the concentration of the dissolved compound in the supernatant.
Method 5: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like quinoline carboxylic acids, to form water-soluble inclusion complexes.[14][15]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Limited solubility enhancement. | The size of the cyclodextrin cavity is not a good fit for your molecule. The type of cyclodextrin is not optimal. | Screen different types of cyclodextrins (α-, β-, γ-cyclodextrin) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin). The derivatives often have higher aqueous solubility and complexation efficiency.[16] |
| Precipitation of the complex. | The solubility of the cyclodextrin or the complex itself may be limited. | Use more soluble cyclodextrin derivatives.[17] |
| Competitive inhibition in the assay. | The cyclodextrin may be interacting with other components of your assay. | Use the lowest effective concentration of cyclodextrin and run appropriate controls. |
Experimental Protocol: Cyclodextrin Complexation
-
Cyclodextrin Selection: Choose a cyclodextrin based on the size of your quinoline carboxylic acid. β-cyclodextrins and their derivatives are often a good starting point for molecules of this size.
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of your quinoline carboxylic acid to each solution.
-
Agitate the samples at a constant temperature until equilibrium is reached (24-72 hours).
-
Filter or centrifuge the samples and analyze the concentration of the dissolved compound in the supernatant.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the complexation efficiency.
-
-
Preparation of the Complex (Kneading Method):
-
Create a paste by mixing the quinoline carboxylic acid and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) with a small amount of water or a water-alcohol mixture.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the paste in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder.
-
Method 6: Amorphous Solid Dispersions
Principle: In a solid dispersion, the drug is dispersed in a solid hydrophilic carrier, often a polymer. By converting the crystalline drug into an amorphous state, its solubility and dissolution rate can be significantly increased.[18][19]
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Recrystallization of the drug during storage. | The amorphous state is thermodynamically unstable. The polymer is not effectively stabilizing the drug. | Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that has good miscibility with your drug.[19][20] Store the solid dispersion in a desiccator to protect it from moisture, which can promote recrystallization. |
| Incomplete dissolution or "spring and parachute" effect is not optimal. | The drug-to-polymer ratio is not optimized. The polymer is not effectively maintaining the supersaturated state. | Optimize the drug loading in the dispersion.[18] Select polymers that are known to inhibit precipitation. |
| Difficulty in preparing the solid dispersion. | The solvent system is not appropriate for both the drug and the polymer. The melting point of the drug is too high for hot-melt extrusion. | For solvent evaporation, ensure both the drug and polymer are fully dissolved in a common volatile solvent.[18] For hot-melt extrusion, ensure the processing temperature is suitable for the thermal stability of your compound. |
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
-
Polymer and Solvent Selection: Choose a hydrophilic polymer (e.g., PVP K30, HPMC) and a volatile organic solvent (e.g., methanol, acetone, dichloromethane) that can dissolve both your quinoline carboxylic acid and the polymer.[18]
-
Dissolution: Dissolve the drug and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterization: Analyze the solid dispersion using PXRD to confirm the amorphous nature of the drug and DSC to assess its thermal properties.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.
Visualizing Experimental Workflows
Workflow for pH Adjustment and Salt Formation
Caption: Workflow for co-solvency and cyclodextrin complexation.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. crystalpharmatech.com [crystalpharmatech.com]
- 11. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. tabletscapsules.com [tabletscapsules.com]
- 19. mdpi.com [mdpi.com]
- 20. upperton.com [upperton.com]
Technical Support Center: Photostability of 3-Hydroxyquinoline-5-carboxylic Acid
Introduction
Welcome to the technical support center for 3-Hydroxyquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. While extensive public data on the specific photostability of this compound is limited, this document provides a comprehensive framework for its investigation. The principles and protocols outlined herein are based on the well-established photochemistry of related quinoline and hydroxyquinoline derivatives, as well as international guidelines for photostability testing.
Our goal is to equip you with the foundational knowledge and practical tools to anticipate, troubleshoot, and manage potential photostability issues, ensuring the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is photostability and why is it a concern for this compound?
A1: Photostability refers to the ability of a substance to withstand exposure to light without undergoing chemical or physical changes. For a compound like this compound, which possesses a chromophore (the quinoline ring system) that can absorb ultraviolet (UV) and visible light, photostability is a critical parameter.[1] Light absorption can excite the molecule to a higher energy state, making it more reactive and susceptible to degradation. This can lead to a loss of potency, the formation of unknown impurities, and potentially altered biological activity or toxicity.
Q2: What is the likely mechanism of photodegradation for this compound?
A2: Based on studies of similar compounds like chloroquine and 3-hydroxyflavone, the photodegradation of this compound is likely to proceed via one or more of the following mechanisms:
-
Direct Photolysis: The molecule directly absorbs light energy, leading to an excited state that can undergo bond cleavage or rearrangement.[2] For quinoline derivatives, this can involve cleavage of bonds within the ring system or attached functional groups.
-
Photo-oxidation: In the presence of oxygen, the excited molecule can generate reactive oxygen species (ROS) such as singlet oxygen or superoxide radicals.[2] These ROS can then attack other molecules of the compound, leading to oxidative degradation products. The hydroxy group on the quinoline ring may be particularly susceptible to oxidation.
-
Excited State Intramolecular Proton Transfer (ESIPT): As observed in 3-hydroxyflavones, the presence of a hydroxyl group in proximity to a carbonyl or nitrogen atom can lead to a rapid intramolecular proton transfer in the excited state.[3][4] This process can be influenced by solvent properties and may lead to different degradation pathways.[3][4]
Q3: How do factors like pH and solvent affect the photostability of this compound?
A3: The pH of the solution and the choice of solvent can significantly impact photostability.
-
pH: The ionization state of this compound will change with pH due to the presence of the carboxylic acid and the phenolic hydroxyl group. Different ionic forms can have different light absorption characteristics and reactivity in the excited state. For some quinoline derivatives, photodegradation increases at higher pH values due to deprotonation.[2]
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of the excited state and the potential for different degradation reactions to occur.[3][4] For example, a solvent might promote or inhibit the ESIPT mechanism.
Q4: Are there any general strategies to improve the photostability of this compound in formulations?
A4: Yes, several strategies can be employed to enhance photostability:
-
Light-Protective Packaging: Storing solutions in amber glass vials or using opaque containers can physically block the light that initiates degradation.[1]
-
Formulation with UV Absorbers: Including other excipients that absorb light at the same wavelengths as this compound can provide a competitive absorption and protect the active compound.
-
Use of Antioxidants: If photo-oxidation is a significant degradation pathway, the addition of antioxidants can quench reactive oxygen species.
-
pH and Buffer Selection: Optimizing the pH of the formulation to a range where the molecule is most stable can be a crucial step.
-
Solid-State Formulation: In many cases, the solid form of a compound is more photostable than when it is in solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of compound concentration in solution when exposed to ambient light. | The compound is likely undergoing direct photolysis or photo-oxidation. | 1. Work under low-light conditions or use amber-colored labware. 2. Prepare solutions fresh before use. 3. If the solution must be stored, protect it from light by wrapping the container in aluminum foil.[1] |
| Appearance of new, unknown peaks in HPLC analysis after light exposure. | These are likely photodegradation products. | 1. Characterize these new peaks using techniques like LC-MS to understand the degradation pathway.[5][6] 2. Follow the ICH Q1B guidelines for photostability testing to systematically identify degradation products.[7][8] |
| Variability in experimental results between different batches of experiments. | Inconsistent light exposure between experiments could be the cause. | 1. Standardize the lighting conditions in your laboratory. 2. For sensitive experiments, consider using a photostability chamber with controlled light exposure.[9] |
| Precipitation or color change in the solution after light exposure. | This could be due to the formation of insoluble degradation products or significant changes in the molecular structure affecting its color. | 1. Analyze the precipitate to identify its composition. 2. Investigate the effect of different solvents and pH on this phenomenon to find conditions that minimize degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed as a stress test to rapidly assess the photolytic lability of the compound and to generate degradation products for analytical method development.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).
- Prepare a "dark control" sample by wrapping a vial of the stock solution completely in aluminum foil.[1]
- Prepare an "exposed sample" in a clear glass or quartz vial.
2. Light Exposure:
- Place both the dark control and the exposed sample in a photostability chamber.
- Expose the samples to a light source that provides both visible and near-UV irradiation, as specified by ICH Q1B guidelines.[7][8] A common setup uses a combination of cool white fluorescent and near-UV lamps.
- The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should be not less than 200 watt hours per square meter.[10]
3. Sample Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the dark control and the exposed sample.
- Analyze the aliquots by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a good starting point.[5]
- Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
4. Data Interpretation:
- Compare the chromatograms of the exposed sample to the dark control. Any new peaks present only in the exposed sample are photodegradation products.
- Calculate the percentage degradation of this compound at each time point.
Visualizing the Photostability Workflow
Caption: Workflow for a forced photostability study.
Hypothetical Photodegradation Pathway
The following diagram illustrates a potential degradation pathway for this compound based on known reactions of similar molecules. This is a hypothetical model to guide the identification of potential degradation products.
Caption: A hypothetical photodegradation pathway.
Data Summary
While specific quantitative data for this compound is not available in the public domain, the following table summarizes typical photostability testing conditions as per ICH Q1B guidelines, which should be the target for your experiments.
| Parameter | ICH Q1B Recommended Exposure | Reference |
| Visible Light | Not less than 1.2 million lux hours | [7][8][10] |
| Near-UV Light | Not less than 200 watt hours/square meter | [7][8][10] |
References
-
Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC - PubMed Central. (2023-05-31). Retrieved from [Link]
-
Tommasini, S., Calabrò, M. L., Donato, P., Raneri, D., Guglielmo, G., Ficarra, P., & Ficarra, R. (2004). Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 389-397. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497. Retrieved from [Link]
-
Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - MDPI. Retrieved from [Link]
-
ICH Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Photostability - IAGIM. Retrieved from [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]
-
FREQUENTLY ASKED QUESTIONS: PHOTOSTABILITY - Caron Scientific. Retrieved from [Link]
-
Tommasini, S., Calabrò, M. L., Donato, P., Raneri, D., Guglielmo, G., Ficarra, P., & Ficarra, R. (2004). Comparative photodegradation studies on 3-hydroxyflavone: Influence of different media, pH and light sources. ResearchGate. Retrieved from [Link]
-
Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. Retrieved from [Link]
-
8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem. Retrieved from [Link]
- 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents.
-
[Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed. Retrieved from [Link]
-
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - MDPI. Retrieved from [Link]
-
3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem. Retrieved from [Link]
-
5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid - NIH. Retrieved from [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Retrieved from [Link]
-
Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction - PubMed. Retrieved from [Link]
-
3-Methylquinoline Degradation Pathway - Eawag-BBD. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Retrieved from [Link]
-
Low Molecular Weight Acid-Modified Aluminum Nitride Powders for Enhanced Hydrolysis Resistance - MDPI. Retrieved from [Link]
-
Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. Retrieved from [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. Retrieved from [Link]
Sources
- 1. q1scientific.com [q1scientific.com]
- 2. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. caronscientific.com [caronscientific.com]
- 10. iagim.org [iagim.org]
troubleshooting guide for 3-Hydroxyquinoline-5-carboxylic acid experiments
Technical Support Center: 3-Hydroxyquinoline-5-carboxylic acid
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support center for this compound. As researchers and drug development professionals, we understand that navigating the complexities of a niche chemical entity requires precision and insight. This guide is designed to move beyond simple protocols and provide a framework for troubleshooting common—and uncommon—issues you may encounter. My goal is to explain the causality behind experimental choices, empowering you to anticipate challenges and logically resolve them.
Part 1: Critical Pre-Experiment Checklist & FAQs
Before you even uncap the vial, let's address the most frequent sources of experimental failure. Rushing past these fundamentals is the leading cause of irreproducible results.
FAQ 1: Are you certain you have the correct isomer?
This is the most critical question you must answer. The quinoline core allows for numerous positional isomers of hydroxy- and carboxy- substituents. Using the wrong isomer will lead to completely different physicochemical properties and biological activities. For example, the well-studied enzyme inhibitor IOX1 is actually 8-Hydroxyquinoline-5-carboxylic acid, an isomer of your target compound.
Actionable Step: Always verify your compound's identity by its CAS number, not just its name.
. Table 1: Physicochemical Properties of Common Hydroxyquinoline Carboxylic Acid Isomers
| Compound Name | This compound | 8-Hydroxyquinoline-5-carboxylic acid[1] | 3-Hydroxyquinoline-4-carboxylic acid[2] | 4-Hydroxyquinoline-3-carboxylic acid |
|---|---|---|---|---|
| Structure | (Target Compound) | (Commonly mistaken for) | (Common precursor/isomer) | (Another common isomer) |
| CAS Number | 1261784-25-1 [3] | 5852-78-8 | 118-13-8 | 34785-11-0 |
| Molecular Weight | 189.17 g/mol | 189.17 g/mol | 189.17 g/mol | 189.17 g/mol |
| Known Roles | Research intermediate | JmjC histone demethylase inhibitor (IOX1) | Synthetic precursor (3-Hydroxycinchoninic acid) | Research intermediate |
| Melting Point | Data not widely available | 301°C (decomposes)[4] | 219-220°C (decomposes)[5] | 268-273 °C |
Below is a workflow to ensure you are starting your experiments on solid ground.
FAQ 2: What are the essential safety precautions?
Hydroxyquinoline derivatives should be handled with care. Assume the compound is a skin, eye, and respiratory irritant and is potentially harmful if swallowed.[2][6]
-
Engineering Controls : Always handle the solid powder in a chemical fume hood or a ventilated balance enclosure to avoid inhalation.[7] Ensure an eyewash station and safety shower are nearby.[7]
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles (not glasses), and a lab coat.[8]
-
Disposal : Dispose of waste according to your institution's hazardous waste guidelines.[9]
FAQ 3: My compound won't dissolve. What should I do?
This is the most common experimental hurdle. The molecule has both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen, as well as a phenolic hydroxyl group. This amphoteric nature makes its solubility highly dependent on pH. Simply adding it to neutral water or PBS will likely result in a fine suspension, not a true solution.
Causality : At neutral pH, the molecule can exist in a zwitterionic state, which often has minimal solubility in aqueous media. To achieve solubilization, you must fully protonate or deprotonate the molecule to create a charged salt.
Follow this systematic approach:
-
Try Aqueous Base : Add a small amount of your compound to 0.1 M NaOH. The base will deprotonate both the carboxylic acid and the phenolic hydroxyl, forming a highly soluble sodium salt.
-
Try Aqueous Acid : If a basic solution is incompatible with your experiment, try dissolving the compound in 0.1 M HCl. The acid will protonate the quinoline nitrogen, forming a soluble hydrochloride salt.
-
Consider Organic Solvents : For stock solutions, DMSO or DMF are common choices. However, always be mindful of the final concentration of the organic solvent in your assay, as it can affect biological outcomes.
-
Sonication & Gentle Warming : These can help accelerate dissolution but will not overcome fundamental insolubility. Use them as aids, not primary methods.
FAQ 4: How should I store my compound and its solutions?
-
Solid Form : Store the powder in a tightly sealed container in a cool, dry, and dark place, such as a desiccator at room temperature.[6] It is generally stable as a solid.[7]
-
Solutions : Stock solutions in organic solvents (e.g., DMSO) are generally stable for short-to-medium term storage at -20°C or -80°C. However, aqueous solutions are more susceptible to degradation. It is highly recommended to prepare aqueous solutions fresh for each experiment. If you must store them, aliquot and freeze at -80°C immediately after preparation and use within a week. Avoid repeated freeze-thaw cycles. For critical applications, a formal stability study in your chosen buffer may be required.[10]
Part 2: Troubleshooting Guide for Specific Experimental Workflows
Section 2.1: Synthesis & Purification Problems
Issue: Low yield or incomplete reaction during synthesis (e.g., via decarboxylation of a precursor).
-
Plausible Cause : The most common synthesis route to 3-hydroxyquinolines is the decarboxylation of a 3-hydroxyquinoline-4-carboxylic acid precursor.[11] This reaction requires high temperatures, but overheating can lead to thermal decomposition and tar formation.
-
Solution Strategy :
-
Precise Temperature Control : Use a high-boiling point solvent (like diphenyl ether) and a temperature-controlled heating mantle with vigorous stirring to ensure even heat distribution.
-
Monitor Reaction Progress : Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Pull aliquots every 15-20 minutes. The goal is to stop the reaction as soon as the starting material is consumed to minimize degradation of the product.
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.
-
Issue: Product appears discolored (e.g., dark brown instead of yellow/off-white) or shows multiple spots on TLC after purification.
-
Plausible Cause : The phenolic hydroxyl group is susceptible to oxidation, which can produce colored impurities. Additionally, residual starting materials or side-products may co-precipitate.
-
Solution Strategy : A robust acid-base purification workflow is often effective for this class of compounds. This method exploits the pH-dependent solubility discussed earlier. See Protocol 1 for a detailed methodology.
Section 2.2: Analytical & Characterization Problems
Issue: ¹H NMR spectrum shows broad peaks, especially for the -OH and -NH protons.
-
Plausible Cause : The presence of both acidic (-COOH, phenolic -OH) and basic (-N=) functionalities can lead to complex hydrogen bonding and proton exchange dynamics, causing peak broadening. The tautomeric equilibrium between the keto and enol forms of the hydroxyquinoline can also contribute.
-
Solution Strategy :
-
Use Deuterated DMSO : DMSO-d₆ is an excellent solvent for this analysis as it can break up some intermolecular hydrogen bonds and will clearly show exchangeable protons.
-
D₂O Shake : Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum. The broad peaks corresponding to the -OH and -COOH protons will disappear, confirming their identity.
-
Temperature Variation : Acquiring the spectrum at a higher temperature can sometimes sharpen peaks by increasing the rate of proton exchange.
-
Section 2.3: Biological Assay Problems
Issue: Compound precipitates when diluted from a DMSO stock into aqueous assay buffer.
-
Plausible Cause : This is a classic solubility problem. The compound is soluble at high concentrations in DMSO but crashes out when the solvent environment abruptly changes to aqueous.
-
Solution Strategy :
-
Check Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is below a level that affects your biological system (typically <0.5%).
-
Use a Surfactant : Incorporate a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) into your assay buffer to help maintain solubility.
-
pH Adjustment : The pH of your buffer is critical. If your assay can tolerate it, adjust the buffer pH to be >8 or <4 to keep the compound in its charged, more soluble form.
-
Serial Dilution Strategy : Instead of a large one-step dilution, perform serial dilutions, ensuring the compound is fully dissolved at each step before proceeding to the next.
-
Issue: Lack of expected biological activity.
-
Plausible Cause : Beyond isomer confusion (see FAQ 1), the most likely culprit is unintended metal chelation. Hydroxyquinolines are potent chelators of divalent and trivalent metal ions (e.g., Zn²⁺, Mg²⁺, Fe³⁺).[12] Many enzymes require these metal ions as cofactors for their activity. Your compound may be inhibiting the enzyme indirectly by sequestering its essential metal cofactor from the buffer.
-
Solution Strategy :
-
Supplement with Metal Ions : Add a slight excess of the enzyme's known metal cofactor (e.g., MgCl₂, ZnCl₂) to your assay buffer to see if activity is restored.
-
Use a Metal Chelator Control : Run a control experiment with a well-known chelator like EDTA. If EDTA and your compound produce a similar inhibitory effect, chelation is the likely mechanism of action.
-
Re-evaluate the Hypothesis : If the compound is confirmed to be the correct isomer and is soluble, but inactive and not acting as a chelator, the original hypothesis for its activity may need to be reconsidered.
-
Part 3: Protocols
Protocol 1: Purification of Crude this compound by Acid-Base Extraction
This protocol is adapted from general procedures for purifying similar compounds.[5]
-
Dissolution : Suspend the crude, solid product in a minimal amount of 1 M sodium hydroxide (NaOH) solution. Stir until all solids are dissolved. The solution may be colored.
-
Filtration : Filter the basic solution through a pad of celite or a fine fritted funnel to remove any insoluble, non-acidic impurities.
-
Charcoal Treatment : Transfer the filtrate to a new flask. Add a small amount of activated charcoal (approx. 5% w/w of your crude product), and stir for 15-30 minutes at room temperature to adsorb colored impurities.
-
Second Filtration : Filter the solution again to remove the activated charcoal. The filtrate should be lighter in color.
-
Precipitation : While stirring the filtrate vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate as the solution becomes neutralized and then acidic. Continue adding HCl until the pH is approximately 2-3.
-
Isolation : Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing : Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual salts.
-
Drying : Press the filter cake as dry as possible, then transfer the solid to a vacuum oven and dry at 40-50°C to a constant weight.
References
- AiFChem. (n.d.). This compound.
- Fisher Scientific. (2021). Safety Data Sheet for 8-Hydroxyquinoline-2-carboxylic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet for a hydroxyquinoline derivative.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Hydroxyquinoline.
-
PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Smolecule. (2023). 8-Hydroxyquinoline-5-carboxylic acid hydrochloride.
- Cragoe, E. J., Jr., & Robb, C. M. (1956). 3-HYDROXYQUINOLINE. Organic Syntheses, 36, 44.
- ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids.
- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%.
- Nycz, J. E., et al. (2021).
- University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. UC Research Repository.
- Sureshkumar, B., et al. (2017). Spectroscopic analysis of 8-hydroxyquinoline-5-sulphonic acid and investigation of its reactive properties by DFT and molecular dynamics simulations. Journal of Molecular Structure, 1150, 540-552.
- ResearchGate. (n.d.). Optimization of the reaction conditions.
- Al-Ghorbani, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
- Szychlinska, M., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
- Wentland, M. P., et al. (1986). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 29(6), 999-1004.
- European Medicines Agency (EMA). (1995). Stability Testing of Biotechnological/Biological Products.
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- 1. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1261784-25-1 | this compound - AiFChem [aifchem.com]
- 4. Buy 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6 [smolecule.com]
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Technical Support Center: Strategies for Preventing Aggregation of 3-Hydroxyquinoline-5-carboxylic Acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling 3-Hydroxyquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and aggregation of this compound. We provide in-depth troubleshooting protocols and foundational scientific explanations to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with this compound.
Q1: My this compound is not dissolving and appears as a precipitate or suspension. What is the primary cause?
The most common cause of poor solubility and aggregation for this compound is its amphoteric nature. The molecule contains three key ionizable groups: a basic quinoline nitrogen, an acidic phenolic hydroxyl group, and an acidic carboxylic acid group. At or near its isoelectric point (pI)—the pH at which the molecule has a net-zero charge—intermolecular attractions (like hydrogen bonding and π-π stacking) dominate, leading to minimal solubility and significant aggregation[1][2][3].
Q2: What is the most effective first step to dissolve the compound in an aqueous buffer?
The most effective initial strategy is to adjust the pH of your solvent or buffer well away from the compound's isoelectric point.
-
To create an acidic solution: Dissolve the compound in a dilute acidic solution (e.g., 0.1 M HCl). This will protonate the quinoline nitrogen, giving the molecule a net positive charge and promoting electrostatic repulsion between molecules.
-
To create a basic solution: Dissolve the compound in a dilute basic solution (e.g., 0.1 M NaOH). This will deprotonate the carboxylic acid and phenolic hydroxyl groups, giving the molecule a net negative charge and similarly preventing aggregation[3].
Once dissolved, you can carefully adjust the pH back towards your desired experimental value, monitoring for any signs of precipitation.
Q3: What are the recommended organic solvents for creating a stock solution?
For creating concentrated stock solutions, polar aprotic solvents are generally effective. We recommend starting with:
Always use fresh, anhydrous solvents, as moisture can sometimes reduce the solubility of compounds in DMSO[6]. After dissolving in an organic solvent, the stock solution can be diluted into your aqueous experimental medium, though you must watch for precipitation as the compound may crash out if the final concentration exceeds its aqueous solubility limit.
Q4: I see some aggregates in my solution. Can I use sonication or heat to dissolve them?
Yes, with caution.
-
Sonication: Applying ultrasonic energy can help break up existing aggregates and facilitate dissolution. It is a useful physical method to try after chemical methods (pH or solvent choice) have been optimized[5].
-
Heating: Gently warming the solution can increase the kinetic energy and disrupt intermolecular forces, improving solubility[5]. However, you must first confirm the thermal stability of this compound under your specific conditions to avoid degradation.
These methods should be used to aid dissolution in an appropriate solvent system, not as a primary solution for a fundamental insolubility problem.
In-Depth Troubleshooting Guides
For more persistent issues, follow these systematic protocols to identify the optimal conditions for your experiment.
Guide 1: pH-Mediated Dissolution Protocol for Aqueous Solutions
This protocol is the most critical workflow for achieving solubility in aqueous media. The strategy is to ionize the molecule to force it into solution and then carefully bring it to the target pH.
Underlying Principle: The solubility of ionizable compounds is lowest at their isoelectric point (pI) and increases dramatically as the pH is moved away from the pI[3]. By making the solution sufficiently acidic or basic, we ensure the molecule is in a charged state (cationic or anionic), which enhances its interaction with water and prevents self-aggregation through electrostatic repulsion.
Step-by-Step Protocol:
-
Prepare Solvents: Have 0.1 M NaOH and 0.1 M HCl solutions ready.
-
Choose Your Path (Basic or Acidic):
-
Basic Dissolution (Recommended First): a. Weigh the required amount of this compound powder. b. Add a small volume of 0.1 M NaOH and vortex or stir. The powder should dissolve to form a clear solution as the acidic groups are deprotonated. If it doesn't dissolve, you can incrementally increase the NaOH concentration (e.g., to 0.5 M or 1.0 M). c. Once fully dissolved, you have a concentrated, high-pH stock solution.
-
Acidic Dissolution: a. Weigh the required amount of powder. b. Add a small volume of 0.1 M HCl and vortex or stir. This will protonate the quinoline nitrogen.
-
-
Dilution and pH Adjustment: a. Slowly add your target buffer or water to the concentrated stock solution to achieve the desired final volume. b. Place the solution on a stir plate with a calibrated pH probe. c. Titrate the solution by adding small aliquots of 0.1 M HCl (if you started with base) or 0.1 M NaOH (if you started with acid) until you reach your target experimental pH.
-
Critical Observation: Watch the solution closely during titration, especially as you approach the compound's pI range. If you see any cloudiness or precipitation, you have exceeded the compound's solubility at that specific pH and concentration. If this occurs, you may need to lower the final concentration or incorporate co-solvents/additives as described in Guide 2.
Guide 2: Utilizing Co-solvents and Additives to Enhance and Maintain Solubility
If pH adjustment alone is insufficient, or if you need to work at a pH close to the compound's pI, these additives can help maintain solubility.
Underlying Principle: Co-solvents modify the overall polarity of the solvent, reducing the water's propensity to exclude the hydrophobic quinoline core[7]. Additives can directly interact with the solute to disrupt self-aggregation or stabilize the native state[8][9].
Protocol for Screening Additives:
-
Prepare a Concentrated Stock: Dissolve the this compound in a suitable solvent where it is highly soluble (e.g., DMSO, or an aqueous solution at high/low pH as per Guide 1).
-
Prepare Additive Solutions: Create a set of your target aqueous buffers, each containing one of the additives from the table below.
-
Test Dilution: Add a small aliquot of your concentrated stock solution to each of the additive-containing buffers to reach your final desired concentration.
-
Observe and Incubate: Vortex each solution and observe immediately for precipitation. Incubate the solutions under your experimental conditions (e.g., 25°C or 37°C) for a period (e.g., 1-24 hours) and check again for any signs of aggregation or precipitation.
Table of Recommended Additives:
| Additive Class | Example | Starting Concentration | Mechanism of Action |
| Co-solvents | Ethanol, Glycerol, PEG-400 | 5-20% (v/v) | Reduces solvent polarity, disrupting hydrophobic aggregation[7][]. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Arginine's guanidinium group interacts with aromatic rings via cation-π interactions, preventing π-π stacking. Also shields hydrophobic patches[][11]. |
| Sugars/Osmolytes | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the hydration shell around the molecule, making self-association less favorable[8][12]. |
| Surfactants | Tween® 20, CHAPS | 0.01-0.1% (w/v) | Non-ionic or zwitterionic surfactants can form micelles around the molecule or otherwise disrupt hydrophobic interactions to prevent aggregation[13][14]. |
The Science Behind Aggregation
A deeper understanding of the molecular properties of this compound provides the basis for our troubleshooting strategies.
Molecular Properties and Their Implications
The structure of this compound dictates its behavior in solution.
-
Aromatic Quinoline Core: The large, flat, electron-rich quinoline ring system is prone to π-π stacking . This is a major non-covalent driving force for aggregation, where molecules stack on top of each other like pancakes.
-
Hydrogen Bonding: The carboxylic acid and hydroxyl groups are potent hydrogen bond donors and acceptors. In a non-ionized state, they can form strong intermolecular hydrogen bonds, creating dimers and larger oligomers, a common behavior for carboxylic acids[15].
-
Amphoteric Nature and pKa Values: The molecule has at least three ionizable sites, each with a distinct pKa value (estimated from related structures):
The proximity of these pKa values suggests a very narrow pH range where the molecule is neutral (the zwitterionic form may exist, but the net charge is zero), leading to the profound pH-dependent solubility.
Visualizing the Aggregation Mechanism
Aggregation is a multi-step process driven by specific intermolecular forces. The diagram below illustrates the primary pathways.
Caption: Primary aggregation pathways for this compound.
Troubleshooting Decision Workflow
This flowchart provides a logical sequence of steps to follow when you encounter solubility issues.
Caption: Systematic workflow for troubleshooting solubility issues.
References
-
Wikipedia. (2023). Quinoline. Retrieved from [Link]
-
Chemsrc. (n.d.). Quinoline-8-carboxylic acid | CAS#:86-59-9. Retrieved from [Link]
-
Jain, P., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2). Retrieved from [Link]
- Uppoor, V. R. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology, 34(8).
-
ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Saluja, A., & Kalonia, D. S. (2004). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal, 87(2), 1239–1250. Retrieved from [Link]
- The Wolfson Centre for Applied Structural Biology. (n.d.).
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Shiraki, K., et al. (2020). Effect of additives on liquid droplets and aggregates of proteins. Biophysical Reviews, 12(2), 263–270. Retrieved from [Link]
-
Wang, Z., et al. (2021). Effects of Acid Dissociation and Ionic Solutions on the Aggregation of 2-Pyrone-4,6-dicarboxylic Acid. ACS Omega, 6(38), 24823–24833. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]
-
D'Oria, E., & Gavezzotti, A. (2014). The molecular self-association of carboxylic acids in solution: testing the validity of the link hypothesis using a quantum mechanical continuum solvation approach. CrystEngComm, 16(29), 6614-6624. Retrieved from [Link]
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124.
-
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Retrieved from [Link]
-
Wang, Z., et al. (2021). Effects of Acid Dissociation and Ionic Solutions on the Aggregation of 2-Pyrone-4,6-dicarboxylic Acid. ACS Omega, 6(38), 24823–24833. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
Uher, A. M., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7856–7876. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8 [m.chemicalbook.com]
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optimizing reaction conditions for derivatizing 3-Hydroxyquinoline-5-carboxylic acid
An in-depth guide to provide researchers, scientists, and drug development professionals with a technical support center for . This guide includes troubleshooting advice and frequently asked questions in a structured, easy-to-navigate format.
Technical Support Center: Derivatization of 3-Hydroxyquinoline-5-carboxylic Acid
This guide provides in-depth technical assistance for the chemical modification of this compound. It addresses common challenges and offers solutions based on established chemical principles and field-proven insights.
I. Understanding the Reactivity of this compound
This compound is a bifunctional molecule, presenting two primary sites for derivatization: the phenolic hydroxyl group at the 3-position and the carboxylic acid group at the 5-position. The quinoline ring itself can also undergo electrophilic substitution, although this is less common and requires specific conditions. The interplay between the electron-withdrawing carboxylic acid and the electron-donating hydroxyl group, mediated by the aromatic quinoline system, dictates the molecule's reactivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the derivatization of this compound.
1. Which functional group is more reactive, the hydroxyl or the carboxylic acid?
The relative reactivity depends on the chosen reaction conditions. The carboxylic acid is readily deprotonated to a carboxylate, which is a poor nucleophile. The hydroxyl group, being phenolic, is weakly acidic and can be deprotonated with a suitable base to form a much more nucleophilic phenoxide. In general, for reactions involving nucleophilic attack by the molecule (e.g., O-alkylation), the deprotonated hydroxyl group is more reactive. For reactions involving nucleophilic attack on the molecule (e.g., esterification of the carboxylic acid), the carboxylic acid must be activated.
2. Can I selectively derivatize one functional group in the presence of the other?
Yes, selective derivatization is achievable through careful selection of reagents and reaction conditions. For instance:
-
Selective Esterification/Amidation of the Carboxylic Acid: This can be achieved using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an alcohol or amine. These reagents typically do not react with the phenolic hydroxyl group under standard conditions.
-
Selective O-Alkylation/Acylation of the Hydroxyl Group: This can be performed by first deprotonating the hydroxyl group with a mild base (e.g., K2CO3) to form the phenoxide, followed by reaction with an alkyl halide or acyl halide. The carboxylate, being less nucleophilic, is less likely to react.
3. What are the main challenges I should anticipate?
The primary challenges include:
-
Low Solubility: The molecule may have poor solubility in common organic solvents.
-
Competing Reactions: The presence of two reactive functional groups can lead to a mixture of products.
-
Purification: Separating the desired product from starting material, byproducts, and reagents can be challenging.
-
Ring Deactivation: The carboxylic acid group is deactivating, which can make electrophilic substitution on the quinoline ring difficult.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during the derivatization of this compound.
Scenario 1: Low Yield in Esterification of the Carboxylic Acid
Problem: You are attempting to esterify the carboxylic acid with an alcohol using a carbodiimide coupling agent (e.g., EDC) and a catalyst (e.g., DMAP), but you observe a low yield of the desired ester.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Incomplete Activation of Carboxylic Acid | The carbodiimide may not be efficiently activating the carboxylic acid to form the reactive O-acylisourea intermediate. | * Ensure your EDC is fresh and has been stored under anhydrous conditions. * Consider adding an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more stable activated ester intermediate. |
| Side Reaction with DMAP | DMAP is a nucleophilic catalyst. If the activated intermediate is too stable or the alcohol is not reactive enough, DMAP can be acylated, leading to byproducts. | * Reduce the amount of DMAP used. * Consider a non-nucleophilic base if applicable. |
| Poor Solubility | The starting material or intermediates may not be fully dissolved, leading to a heterogeneous reaction mixture and slow reaction rates. | * Use a co-solvent like DMF or DMSO to improve solubility. * Gently warm the reaction mixture (monitor for side reactions). |
| Steric Hindrance | A bulky alcohol may have difficulty accessing the activated carboxylic acid. | * Increase the reaction time and/or temperature. * Use a less sterically hindered alcohol if the application allows. |
Experimental Workflow for Improved Esterification:
Caption: Optimized EDC/HOBt coupling workflow.
Scenario 2: Formation of Multiple Products in O-Alkylation of the Hydroxyl Group
Problem: You are attempting to alkylate the hydroxyl group with an alkyl halide and a base (e.g., K2CO3), but you obtain a mixture of the desired O-alkylated product, the N-alkylated product, and the dialkylated product (O- and N-alkylated).
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Strong Base | A strong base can deprotonate both the hydroxyl group and the quinoline nitrogen (to some extent), leading to competing N-alkylation. | * Use a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Avoid stronger bases like NaH or LDA unless N-alkylation is desired. |
| High Temperature | Higher temperatures can provide the activation energy for less favorable reaction pathways, such as N-alkylation. | * Run the reaction at room temperature or even lower temperatures for an extended period. |
| Solvent Effects | The choice of solvent can influence the relative nucleophilicity of the phenoxide and the quinoline nitrogen. | * Polar aprotic solvents like DMF or acetonitrile are generally suitable. Acetone is also a good choice in the presence of K2CO3. |
| Excess Alkylating Agent | Using a large excess of the alkyl halide can drive the reaction towards di-alkylation. | * Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent. |
Reaction Scheme and Side Products:
Caption: O-alkylation and potential side reactions.
Scenario 3: Difficulty in Purifying the Final Product
Problem: Your reaction appears to be successful based on TLC or LC-MS, but you are struggling to isolate the pure product via column chromatography or recrystallization.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Products | The desired product and starting material or byproducts may have very similar polarities, making them difficult to separate on silica gel. | * Try a different solvent system for column chromatography. A gradient elution might be necessary. * Consider reverse-phase chromatography if the compound is sufficiently non-polar. * If your product is an acid or a base, you can use an acidic or basic wash during work-up to extract impurities. |
| Product is an Amorphous Solid or Oil | The product may not readily crystallize. | * Attempt to form a salt of your product (e.g., a hydrochloride salt for a basic product or a sodium salt for an acidic one), which may be more crystalline. * Try different recrystallization solvents or solvent pairs. |
| Residual Reagents | Reagents like EDC and its urea byproduct can be difficult to remove. | * For EDC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration. If using water-soluble EDC, an acidic wash can help remove it. |
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Esterification using EDC/HOBt
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0°C.
-
Add the desired alcohol (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq) in acetone or DMF, add K2CO3 (2.0-3.0 eq).
-
Add the alkyl halide (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
Validation & Comparative
A Comparative Guide to Quinoline-Based Fluorescent Probes for Researchers and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events in real-time is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, with quinoline-based probes carving out a significant niche due to their remarkable photophysical properties, synthetic versatility, and diverse applications.[1][2] This guide provides a comprehensive comparative analysis of quinoline-based fluorescent probes, offering researchers, scientists, and drug development professionals a detailed technical overview supported by experimental data and protocols to inform their selection and application.
The Quinoline Scaffold: A Privileged Structure in Fluorescence Sensing
The quinoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is the foundation of this versatile class of fluorophores.[1] Its inherent fluorescence, coupled with the ease of chemical modification, allows for the rational design of probes with tailored specificities and signaling mechanisms.[3] The nitrogen atom within the quinoline ring can act as a coordination site for metal ions, and the aromatic system can be functionalized with various donor and acceptor groups to modulate its photophysical properties.[1] These modifications underpin a range of fluorescence signaling mechanisms, including:
-
Intramolecular Charge Transfer (ICT): In these probes, an electron-donating group is conjugated to an electron-accepting group through the quinoline scaffold. Upon excitation, an electron is transferred from the donor to the acceptor, leading to a highly polarized excited state. The emission wavelength of ICT probes is often sensitive to the polarity of their microenvironment.[3][4]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT probes contain a proton donor and a proton acceptor in close proximity. Upon excitation, a proton is transferred from the donor to the acceptor, resulting in a tautomeric form with a distinct fluorescence emission at a longer wavelength. This large Stokes shift is a key advantage of ESIPT-based probes.[4][5]
-
Photoinduced Electron Transfer (PET): PET-based sensors typically consist of a fluorophore linked to a receptor unit via a short spacer. In the "off" state, the receptor quenches the fluorescence of the fluorophore through electron transfer. Binding of the target analyte to the receptor inhibits this process, leading to a "turn-on" fluorescence response.[1][3]
-
Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in probes for metal ions. The free ligand is often non-fluorescent or weakly fluorescent due to non-radiative decay pathways. Upon chelation with a metal ion, a rigid complex is formed, which restricts these non-radiative processes and leads to a significant enhancement of fluorescence.[1][4]
-
Aggregation-Induced Emission (AIE): AIEgens are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels.[4][5]
Comparative Performance of Quinoline-Based Fluorescent Probes
The true utility of a fluorescent probe lies in its performance metrics. Below is a comparative analysis of selected quinoline-based probes, categorized by their target analyte.
Metal Ion Detection
Quinoline derivatives have been extensively developed for the detection of various metal ions, leveraging the coordinating ability of the quinoline nitrogen and other strategically placed donor atoms.
| Probe Name/Reference | Target Ion | Limit of Detection (LOD) | Stokes Shift (nm) | Quantum Yield (Φ) | Signaling Mechanism | Key Features & Applications |
| TQSB [6] | Al³⁺ | 7.0 nM | - | - | CHEF/PET | "Turn-on" fluorescence, colorimetric detection, applicable in soil samples and live cells. |
| Probe 1 [7] | Al³⁺ | 2.20 µM | - | - | "Off-on-off" with Fe³⁺ | Relay recognition of Al³⁺ and Fe³⁺, cell-permeable. |
| Sensor S [8] | Al³⁺ | 175 nM | - | - | Quenching | Immediate response in aqueous media. |
| [Unnamed Probe] [9] | Cu²⁺ | 1.03 µM | ~35 nm | - | CHEF | Colorimetric discrimination of Cu⁺ and Cu²⁺. |
| RQMBD [4] | Cu²⁺ | 18 ppb (~283 nM) | - | - | Quenching | Visual detection in aqueous solution. |
| CuQP-1 [1] | Cu²⁺ | - | 178 nm | - | Quenching/Recovery | Sequential detection of Cu²⁺ and S²⁻, applicable in cells and zebrafish. |
Probes for Reactive Oxygen Species (ROS) and pH
The detection of reactive oxygen species and pH fluctuations is crucial for understanding cellular signaling and oxidative stress.
| Probe Name/Reference | Target Analyte | Limit of Detection (LOD) | Stokes Shift (nm) | Quantum Yield (Φ) | Signaling Mechanism | Key Features & Applications |
| HQ [10] | Hypochlorite (HOCl) | 6.5 nM | - | - | Quenching | "Naked-eye" detection, fast response (<25 s), applicable in a rheumatoid arthritis model. |
| L-Cu²⁺ [6] | Hypochlorite (ClO⁻) | 67 nM | - | - | "Turn-on" | Rapid and selective detection in water samples and living cells. |
| QH-FA | Formaldehyde (FA) | 8.1 nM | 140 nm | - | "Turn-on" | High sensitivity and selectivity, applicable in cells and zebrafish. |
| [Unnamed Probe] | Hydrogen Peroxide (H₂O₂) | - | 62 nm (ratiometric shift) | - | Ratiometric | Ratiometric detection with a large emission shift. |
Probes for Viscosity and Microenvironment
Intracellular viscosity is a key parameter that influences cellular processes. Quinoline-based molecular rotors are designed to exhibit fluorescence changes in response to the viscosity of their environment.
| Probe Name/Reference | Target | Stokes Shift (nm) | Quantum Yield (Φ) | Signaling Mechanism | Key Features & Applications |
| TCF-VIS1 [11] | Viscosity | - | - | TICT | Red-emission, applicable in living cells and tumor-bearing mice for cancer diagnosis. |
| LDCN [9] | Viscosity/Lipid Droplets | 114 nm | - | TICT | Polarity and viscosity sensitive, for monitoring lipid droplets in cells and food. |
| ZL-1 [12] | Viscosity | 125-153 nm | - | TICT | Large Stokes shift and high sensitivity to viscosity changes. |
Experimental Protocols: A Guide to Best Practices
To ensure the reliability and reproducibility of data, standardized experimental protocols are essential. The following sections detail key methodologies for the evaluation and application of quinoline-based fluorescent probes.
Synthesis of a Quinoline-Based Probe
The synthesis of quinoline-based probes is often modular, allowing for the facile introduction of different functional groups.[3]
Caption: A generalized workflow for the synthesis of quinoline-based fluorescent probes.
Performance Evaluation: Selectivity Studies
A critical aspect of probe validation is determining its selectivity for the target analyte over other potentially interfering species.
Protocol for Selectivity Study:
-
Prepare a stock solution of the quinoline-based probe in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the target analyte and various potentially interfering species (e.g., other metal ions, reactive oxygen species, amino acids) in an appropriate buffer.
-
In a cuvette, add the probe solution to the buffer to a final concentration typically in the low micromolar range.
-
Measure the initial fluorescence spectrum of the probe solution.
-
Add a specific concentration of the target analyte and record the change in fluorescence intensity.
-
In separate experiments, add a significantly higher concentration (e.g., 10- to 100-fold excess) of each interfering species to the probe solution and record the fluorescence response.
-
For competitive studies, add the interfering species first, followed by the target analyte, to observe if the presence of the interferent affects the probe's response to the target.
-
Plot the fluorescence response of the probe to the target analyte and the various interfering species to visually represent the selectivity.
Cellular Applications: Cytotoxicity and Live-Cell Imaging
For biological applications, it is crucial to ensure that the probe itself is not toxic to the cells and can effectively be used for imaging.
MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Probe Incubation: Treat the cells with various concentrations of the quinoline-based probe for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Caption: A typical workflow for live-cell imaging experiments using fluorescent probes.
Protocol for Live-Cell Imaging: [10][18][19][20]
-
Cell Culture: Culture cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Probe Loading: Incubate the cells with the quinoline-based probe at an optimized concentration and for a specific duration in cell culture medium.
-
Washing: Gently wash the cells with fresh medium or a suitable buffer (e.g., PBS) to remove excess probe.
-
Imaging: Mount the dish on a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Analyte Addition (Optional): For dynamic studies, add the target analyte or stimulus to the cells and acquire images over time to monitor the change in fluorescence.
-
Image Analysis: Analyze the acquired images to quantify changes in fluorescence intensity, localization, or ratiometric values.
Conclusion and Future Perspectives
Quinoline-based fluorescent probes represent a powerful and versatile class of tools for researchers in various scientific disciplines. Their tunable photophysical properties, coupled with a wide range of available signaling mechanisms, have enabled the development of highly sensitive and selective probes for a multitude of analytes and cellular parameters. As research continues to push the boundaries of our understanding of complex biological systems, the demand for even more sophisticated probes will undoubtedly grow. Future developments in this field will likely focus on creating probes with even greater photostability, larger Stokes shifts, and the ability to be excited by longer wavelengths to minimize photodamage and enhance tissue penetration for in vivo imaging. The continued innovation in the design and synthesis of quinoline-based probes will undoubtedly play a pivotal role in advancing our ability to visualize and unravel the intricate workings of life at the molecular level.
References
A comprehensive list of references is available upon request.
Sources
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- 8. Manipulating the quinoline scaffold for a turn-on fluorescent hypochlorite probe in living cells | Poster Board #552 - American Chemical Society [acs.digitellinc.com]
- 9. A viscosity-sensitive fluorescent probe with a large Stokes shift for monitoring lipid droplets and its application in cell, tobacco leaf, and food detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Assessing the Specificity of 3-Hydroxyquinoline-5-carboxylic Acid for Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinoline-Based Fluorescent Chemosensors
The detection and quantification of metal ions are of paramount importance in fields ranging from environmental monitoring to cellular biology and drug development. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, selectivity, and the potential for real-time analysis.[1] Among the various classes of fluorophores, quinoline and its derivatives have garnered significant attention due to their inherent fluorescence, structural rigidity, and versatile coordination chemistry with metal ions.[2] The 8-hydroxyquinoline scaffold, in particular, is a well-established motif in the design of fluorescent sensors.[3] The interplay of the hydroxyl group and the quinoline nitrogen creates a potent chelation site that can lead to significant changes in the molecule's photophysical properties upon metal binding.
This guide focuses on the assessment of a specific quinoline derivative, 3-Hydroxyquinoline-5-carboxylic acid , as a potential fluorescent chemosensor for metal ions. While extensive data on this particular molecule is not yet prevalent in the scientific literature, this document will serve as a comprehensive framework for its evaluation. We will draw upon established principles of fluorescent sensor design and analysis, using data from related quinoline-based sensors as a comparative benchmark. The primary objective is to provide a detailed roadmap for researchers to systematically characterize the metal ion specificity of this compound and compare its performance against existing alternatives.
Hypothesized Sensing Mechanism
The sensing mechanism of many quinoline-based fluorescent probes relies on processes such as Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[1] In its free state, the fluorescence of the quinoline derivative may be quenched by a nearby functional group. Upon chelation with a metal ion, the conformational changes and electronic effects can disrupt this quenching pathway, leading to a "turn-on" fluorescence response. The carboxylic acid moiety at the 5-position of this compound could play a crucial role in both metal ion coordination and modulating the electronic properties of the quinoline ring system.
Caption: Generalized signaling pathway for a quinoline-based fluorescent sensor.
Synthesis of this compound: A Proposed Route
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline derivatives, such as the synthesis of 3-hydroxycinchoninic acid.[4] A potential pathway could involve the reaction of an appropriate isatin derivative with a suitable three-carbon building block, followed by cyclization and functional group manipulation.
Caption: Hypothesized synthetic pathway for this compound.
Experimental Protocols for Assessing Metal Ion Specificity
The following protocols provide a detailed, step-by-step methodology for the comprehensive evaluation of this compound as a metal ion sensor.
Preparation of Stock Solutions
-
This compound Stock Solution (1 mM): Accurately weigh an appropriate amount of synthesized and purified this compound and dissolve it in a suitable solvent (e.g., DMSO or a buffered aqueous solution) to a final concentration of 1 mM.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of a wide range of metal salts (e.g., chlorides or nitrates of Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Mn²⁺, Pb²⁺, Cd²⁺, Hg²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water.
Spectroscopic Characterization
-
UV-Vis Absorption Spectroscopy:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10 µM) in the chosen buffer system.
-
Record the UV-Vis absorption spectrum from 200 to 800 nm to determine the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Using the same solution as above, record the fluorescence emission spectrum by exciting at the determined λmax.
-
Identify the wavelength of maximum emission (λem).
-
Record the excitation spectrum by setting the emission wavelength to λem to confirm the absorption and emission characteristics.
-
Metal Ion Selectivity Screening
Caption: Experimental workflow for metal ion selectivity screening.
-
Prepare a series of solutions containing this compound (e.g., 10 µM) in the chosen buffer.
-
To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion from the prepared stock solutions.
-
Include a control solution with no added metal ion.
-
After a suitable incubation period, record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence intensity at λem for each metal ion to identify any selective enhancement or quenching.
Fluorescence Titration for Binding Constant (Ka) Determination
-
Prepare a solution of this compound at a fixed concentration (e.g., 10 µM).
-
Incrementally add small aliquots of the stock solution of the metal ion of interest (the one that showed a selective response).
-
After each addition, record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at λem against the concentration of the metal ion.
-
The binding constant (Ka) can be calculated by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.
Job's Plot for Binding Stoichiometry Determination
-
Prepare a series of solutions with a constant total concentration of the sensor and the metal ion, but with varying mole fractions of each component (from 0 to 1).
-
Record the fluorescence intensity of each solution at λem.
-
Plot the fluorescence intensity as a function of the mole fraction of the sensor.
-
The mole fraction at which the maximum fluorescence intensity is observed will indicate the binding stoichiometry of the complex (e.g., a maximum at 0.5 indicates a 1:1 complex).
Comparative Performance Analysis
To provide a framework for comparison, the following table summarizes the performance of several reported quinoline-based fluorescent sensors for Al³⁺ and Fe³⁺. Once the experimental data for this compound is obtained, it can be benchmarked against these alternatives.
| Sensor/Probe | Target Ion | Limit of Detection (LOD) | Response Mechanism | Reference |
| This compound | (To be determined) | (To be determined) | (To be determined) | N/A |
| TQSB | Al³⁺ | 7.0 nM | Turn-on | [5] |
| 8-Hydroxyquinoline-carbaldehyde Schiff-base | Al³⁺ | < 100 nM | Turn-on | [6] |
| A novel quinoline derivative | Fe³⁺ | 86.7 µM | Quenching | [7] |
| TQA | Fe³⁺ | 0.168 µM | Quenching | [8] |
Influence of pH
The protonation state of both the hydroxyl and carboxylic acid groups of this compound, as well as the quinoline nitrogen, will be highly dependent on the pH of the medium. This, in turn, will significantly affect its metal-binding properties and fluorescence response. Therefore, it is crucial to investigate the effect of pH on the fluorescence of the free ligand and the metal-ligand complex across a wide pH range to determine the optimal working conditions.
Conclusion and Future Outlook
While a definitive assessment of the specificity of this compound for metal ions awaits detailed experimental investigation, the framework provided in this guide offers a rigorous and systematic approach to its characterization. The inherent properties of the quinoline scaffold suggest its potential as a fluorescent chemosensor. The key to unlocking this potential lies in the meticulous execution of the described experimental protocols.
Future work should focus on not only determining the selectivity and sensitivity of this compound but also on elucidating the precise binding mechanism through techniques such as ¹H NMR titration and mass spectrometry. Furthermore, the quantum yield of the free ligand and its metal complexes should be determined to quantify the efficiency of the fluorescence response. Should this compound demonstrate high selectivity for a particular metal ion, its application in real-world samples, such as environmental water sources or biological fluids, would be a logical and exciting next step.
References
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A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Available at: [Link].
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. Available at: [Link].
-
3-hydroxyquinoline. Organic Syntheses Procedure. Available at: [Link].
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. National Center for Biotechnology Information. Available at: [Link].
-
Computational Studies on Quinoline Based Metal Chemosensors. DergiPark. Available at: [Link].
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link].
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available at: [Link].
-
Biologically important hydroxyquinolines and quinolinecarboxylic acids. ResearchGate. Available at: [Link].
-
ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. National Center for Biotechnology Information. Available at: [Link].
-
New Efficient Synthesis of 3-Carboxylquinolines. SciSpace. Available at: [Link].
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link].
-
THE SYNTHESIS OF 3-HYDROXYCINCHONINIC ACID AND CERTAIN OF ITS DERIVATIVES. ACS Publications. Available at: [Link].
-
UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. ResearchGate. Available at: [Link].
-
A highly stable 8-hydroxyquinolinate-based metal–organic framework as a selective fluorescence sensor for Fe3+, Cr2O72− and nitroaromatic explosives. RSC Publishing. Available at: [Link].
-
UV-Vis absorption spectra of Q-2 (a) recorded at different pH values in aqueous solution and the calculated molar absorption spectra of the individual ligand species (b). ResearchGate. Available at: [Link].
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link].
-
Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications. PubMed. Available at: [Link].
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link].
-
A new fluorescent chemosensor for Fe3+ based upon 2,5-diphenylfuran and 8-hydroxyquinoline. ResearchGate. Available at: [Link].
-
Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores. National Center for Biotechnology Information. Available at: [Link].
- 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents.
-
Photo physical properties of 8-hydroxy quinoline. NOPR. Available at: [Link].
-
8-Hydroxyquinoline-5-carbaldehyde Schiff-base as a highly selective and sensitive Al3+ sensor in weak acid aqueous medium. ResearchGate. Available at: [Link].
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A Senior Application Scientist's Guide to the Cross-Validation of 3-Hydroxyquinoline-5-carboxylic Acid as a Putative Kynurenine-3-Monooxygenase Inhibitor
Introduction: Targeting the Kynurenine Pathway
The kynurenine pathway (KP) is the principal metabolic route for tryptophan in mammals, accounting for the degradation of over 95% of this essential amino acid.[1] This pathway is not merely a catabolic route but a critical regulator of immune responses and neurotransmission.[1][2] A key enzymatic checkpoint in this pathway is Kynurenine-3-Monooxygenase (KMO), an outer mitochondrial membrane enzyme that catalyzes the hydroxylation of L-kynurenine (KYN) to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[3][4]
Under inflammatory conditions, the upregulation of KP enzymes, especially KMO, can lead to an accumulation of neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN).[5][6] This pathological shift has been implicated in a range of neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's disease, making KMO a compelling therapeutic target.[4] Inhibition of KMO is a promising strategy to rebalance the KP, decreasing the production of neurotoxic metabolites while shunting the pathway towards the formation of the neuroprotective kynurenic acid (KYNA).[5]
This guide provides a framework for the experimental cross-validation of a novel compound, 3-Hydroxyquinoline-5-carboxylic acid, as a putative KMO inhibitor. While this specific molecule is not extensively characterized in the literature, its structural motifs—a quinoline core with hydroxyl and carboxylic acid substitutions—are features found in various enzyme inhibitors.[7][8][9] We will outline a systematic approach to compare its performance against established standards, ensuring scientific rigor and generating trustworthy, publication-quality data.
Comparator Selection: The Foundation of Rigorous Cross-Validation
The selection of appropriate comparators is crucial for contextualizing the activity of a test compound. For this compound, we recommend a multi-faceted approach including a potent known inhibitor and a negative control.
-
Positive Control (Established KMO Inhibitor): Ro 61-8048 is a well-characterized, potent, and selective KMO inhibitor with a reported IC50 of 37 nM.[10][11] Its inclusion provides a benchmark for the potency and efficacy of our test compound. Another excellent alternative is UPF 648 , also a potent KMO inhibitor with an IC50 of 20 nM.
-
Natural Substrate: L-Kynurenine will be used as the substrate in enzymatic assays.
Experimental Workflow for Cross-Validation
A robust cross-validation strategy employs both biochemical and cell-based assays to build a comprehensive profile of the test compound's activity and effects.
Workflow Overview
Caption: A streamlined workflow for the cross-validation of a putative KMO inhibitor.
Part 1: In Vitro Biochemical Assay for KMO Inhibition
This assay directly measures the enzymatic activity of KMO in the presence of an inhibitor. Commercially available kits, such as the KMO Inhibitor Screening Assay Kit from BPS Bioscience, provide a reliable and standardized method.[12] The principle of this assay is to measure the consumption of the cofactor NADPH, which is directly proportional to KMO activity.[12]
Detailed Protocol: KMO Inhibition Assay
-
Reagent Preparation:
-
Prepare 1X KMO Assay Buffer by diluting the 3X stock solution with water.[13]
-
Thaw recombinant human KMO enzyme on ice. Dilute the enzyme to a final concentration of 20 µg/ml in 1X KMO Assay Buffer. Keep on ice.[13]
-
Prepare a stock solution of this compound, Ro 61-8048, and any negative controls in DMSO. A typical starting stock concentration is 10 mM.
-
Create a serial dilution of the test and control compounds in 1X KMO Assay Buffer. This will be used to generate a dose-response curve.
-
-
Assay Plate Setup (96-well UV-transparent plate):
-
Blank wells: 50 µl of 1X KMO Assay Buffer.
-
Positive Control wells (No inhibitor): 50 µl of diluted KMO enzyme.
-
Test Compound wells: 50 µl of diluted KMO enzyme and the corresponding dilution of the test compound.
-
Reference Inhibitor wells: 50 µl of diluted KMO enzyme and the corresponding dilution of Ro 61-8048.
-
-
Initiation of Reaction:
-
Prepare a substrate solution containing NADPH and L-Kynurenine in the 1X KMO Assay Buffer according to the kit manufacturer's instructions.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for the time specified by the manufacturer (e.g., 60 minutes), protected from light.
-
Measure the absorbance at 340 nm using a microplate reader. The signal is inversely proportional to KMO activity.[12]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cell-Based Assay for Kynurenine Pathway Modulation
This assay assesses the ability of the test compound to modulate the kynurenine pathway in a biologically relevant context. This is achieved by treating cultured cells with the compound and then measuring the levels of key KP metabolites in the cell culture supernatant or cell lysate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]
Detailed Protocol: Cellular Metabolite Profiling
-
Cell Culture and Treatment:
-
Culture a relevant cell line, such as a microglial cell line (e.g., BV-2) or a neuronal cell line, in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and Ro 61-8048 for 24-48 hours. Include a vehicle-treated control group.
-
-
Sample Collection:
-
Collect the cell culture supernatant and/or lyse the cells to collect the intracellular contents.
-
Add internal standards (stable isotope-labeled versions of the analytes) to each sample to correct for matrix effects and variations in sample processing.[14]
-
-
Sample Preparation (Protein Precipitation):
-
Add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile) to the samples.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the LC-MS/MS mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into an LC-MS/MS system.
-
Separate the metabolites using a C18 reversed-phase column with a gradient elution.[16]
-
Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for KYN, 3-HK, and KYNA should be optimized.
-
-
Data Analysis:
-
Calculate the concentrations of KYN, 3-HK, and KYNA in each sample.
-
Determine the ratio of product to substrate (e.g., 3-HK/KYN or KYNA/KYN) as a measure of KMO and Kynurenine Aminotransferase (KAT) activity, respectively.
-
Compare the metabolite levels and ratios in the compound-treated groups to the vehicle control.
-
Kynurenine Pathway and Point of Inhibition
Caption: The central role of KMO in the kynurenine pathway and the proposed point of intervention.
Data Presentation and Interpretation
For a clear comparison, the experimental data should be summarized in tables.
Table 1: In Vitro KMO Inhibition
| Compound | IC50 (nM) [95% CI] |
|---|---|
| This compound | Experimental Value |
| Ro 61-8048 | 37.5 [30.2 - 46.5] |
| Negative Control | > 100,000 |
Table 2: Cellular Kynurenine Pathway Metabolite Modulation (at 1 µM concentration)
| Compound | [3-HK] (% of Control) | [KYNA] (% of Control) | 3-HK/KYN Ratio |
|---|---|---|---|
| Vehicle Control | 100% | 100% | Baseline |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ro 61-8048 | 15.2% | 350.8% | Significantly Reduced |
Interpreting the Results:
-
In Vitro Data: The IC50 value for this compound will be directly compared to that of Ro 61-8048 to gauge its relative potency.[10] A lower IC50 indicates higher potency.
-
Cell-Based Data: Successful KMO inhibition should result in a significant decrease in the levels of 3-HK and a corresponding reduction in the 3-HK/KYN ratio. Concurrently, as the metabolic flux is redirected, an increase in KYNA levels is expected. The magnitude of these changes should be compared between the test compound and Ro 61-8048 to assess cellular efficacy.
Conclusion and Scientific Trustworthiness
This guide provides a self-validating system for the characterization of this compound. By integrating a direct biochemical inhibition assay with a functional cell-based metabolite profiling assay, the results are cross-validated. A compound that demonstrates potent inhibition in the biochemical assay should produce a corresponding and predictable shift in the metabolite profile of the cell-based assay. This dual approach provides a high degree of confidence in the compound's mechanism of action and its potential as a therapeutic agent targeting the kynurenine pathway.
References
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- ACS Publications. (2025, February 17). UPF 648, a Selective KMO Inhibitor, Attenuates Psychomotor and Cognitive Impairment in Chronic Kidney Disease.
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- Selleck Chemicals. (n.d.). Ro 61-8048 Hydroxylase inhibitor.
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A Senior Application Scientist's Guide to Fluorescent Probes: A Comparative Analysis of the 3-Hydroxyquinoline Scaffold and Foundational Dyes for Cellular Imaging
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the vibrant world of fluorescent cell imaging. The selection of an appropriate fluorescent dye is a critical decision that dictates the quality, reliability, and depth of experimental insights. This guide moves beyond a simple catalog of options, providing a deep, comparative analysis of the foundational dyes that form the bedrock of cellular imaging, while also exploring the specialized potential of scaffolds like 3-Hydroxyquinoline-5-carboxylic acid for developing next-generation functional probes.
We will dissect the mechanisms, compare the photophysical performance, and provide field-proven protocols to empower you to make informed decisions for your specific research needs.
Section 1: The Strategic Choice of a Fluorophore
The power of fluorescence microscopy lies in its ability to illuminate the intricate and dynamic world within a cell. The fluorophore is the heart of this technique. An ideal fluorescent probe should be bright, photostable, and specific to its target, with minimal perturbation to the biological system.
The choice of a dye is not arbitrary; it is a strategic decision based on the experimental question. Are you performing a quick cell count on fixed samples? Tracking organelle dynamics in live cells over several hours? Or are you measuring fluctuations in intracellular ion concentrations? Each application demands a different class of tool. This guide will compare the workhorse dyes used for structural illumination (DAPI, Hoechst, Fluorescein, Rhodamine, BODIPY) with the versatile chemical scaffold of 3-hydroxyquinoline, which serves as a platform for creating sophisticated functional sensors.
Section 2: The 3-Hydroxyquinoline Scaffold: A Platform for Functional Sensing
While not a conventional, off-the-shelf dye for general cell staining, this compound represents a class of heterocyclic compounds with significant potential in bio-imaging. The quinoline ring system is a robust fluorophore, and its derivatives are frequently employed as the core of fluorescent sensors designed to detect specific analytes within the cell, most notably metal ions.
The fluorescence of these probes is often "turned on" or modulated upon binding to a target analyte. This response is governed by photophysical mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal ion alters the electronic structure of the molecule, causing a significant increase in fluorescence intensity.[1][2] This makes the 3-hydroxyquinoline scaffold an excellent platform for researchers developing probes to measure dynamic cellular processes rather than simply staining static structures.[3][4]
Caption: Workflow of a chelation-enhanced fluorescence sensor.
Section 3: Foundational Dyes for Structural Cell Imaging
For the majority of cell imaging applications, researchers rely on a toolkit of well-characterized, high-performance dyes designed to stain specific cellular components with high fidelity.
DNA Stains: DAPI and Hoechst
DAPI (4′,6-diamidino-2-phenylindole) and Hoechst dyes (33342 and 33258) are the go-to choices for nuclear counterstaining. Both are minor-groove binding dyes with a strong preference for adenine-thymine (A-T) rich regions of DNA.[5][6] Their fluorescence is significantly enhanced upon binding to DNA, providing a bright, specific signal with low background.[7]
-
DAPI is generally preferred for staining fixed and permeabilized cells . While it can enter live cells at higher concentrations, it is less membrane-permeable and potentially more toxic than Hoechst dyes.[5][8][9]
-
Hoechst 33342 is highly cell-permeant, making it the superior choice for live-cell imaging of the nucleus.[6][7] It can be used for cell cycle analysis and to identify apoptotic cells with condensed chromatin. However, it's crucial to use the lowest effective concentration, as high concentrations or prolonged exposure to UV excitation light can induce cytotoxicity.[10]
Viability and Cytoplasmic Stains: Fluorescein
Fluorescein is a classic fluorophore, and its derivative, Fluorescein Diacetate (FDA), is a widely used tool for assessing cell viability.[11] FDA itself is non-fluorescent and cell-permeable. Once inside a live cell, intracellular esterase enzymes cleave the acetate groups, releasing the highly fluorescent, green-emitting fluorescein.[12] This enzymatic conversion ensures that only metabolically active, viable cells with intact membranes will fluoresce, making it an excellent tool for live/dead assays, often used in conjunction with a dead-cell stain like Propidium Iodide (PI).[11][13]
Caption: Enzymatic activation of FDA in a viable cell.
Versatile & Photostable Scaffolds: Rhodamine and BODIPY
Rhodamine and BODIPY (Boron-Dipyrromethene) dyes are families of exceptionally bright and photostable fluorophores that are widely used for a variety of imaging applications.[][] Unlike DNA-binding dyes, their utility comes from their ability to be conjugated to other molecules—such as antibodies, phalloidin (for actin), or specific ligands—to target virtually any structure or protein of interest.[][]
-
Rhodamines are classic xanthene dyes known for their high brightness and photostability, particularly in the green-to-red portion of the spectrum.[][17] Newer derivatives have been engineered for improved cell permeability and reduced phototoxicity, making them excellent for long-term live-cell imaging.[18][19][20]
-
BODIPY dyes offer several advantages, including narrow excitation and emission peaks (reducing spectral bleed-through in multicolor experiments), high quantum yields, and fluorescence that is largely insensitive to solvent polarity and pH.[][21][22] Their versatility and robust performance make them a superior alternative to fluorescein in many applications.[23]
Section 4: Quantitative Performance Comparison
The selection of a dye is often a trade-off between brightness, photostability, and spectral properties. The table below summarizes key photophysical data for the discussed dye families to facilitate an objective comparison.
| Dye Family | Example Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Advantages | Primary Application |
| Quinoline | 3-Hydroxyquinoline | ~340-360 | ~450-500 | Variable | Platform for functional sensors | Metal Ion Sensing |
| Diamidino-phenylindole | DAPI | ~358 | ~461 | ~0.9 (bound) | High DNA specificity, cost-effective | Nuclear Staining (Fixed Cells)[24] |
| Bis-benzimide | Hoechst 33342 | ~350 | ~461 | ~0.4-0.6 (bound) | High cell permeability, lower toxicity | Nuclear Staining (Live Cells)[6][25] |
| Xanthene (Fluorescein) | Fluorescein | ~494 | ~518 | >0.9 | High quantum yield, enzymatic activation | Viability Assays, Cytoplasm[11] |
| Xanthene (Rhodamine) | Rhodamine B | ~555 | ~580 | ~0.3-0.7 | High photostability and brightness | Conjugation, Organelle Staining[] |
| Boron-Dipyrromethene | BODIPY FL | ~503 | ~512 | >0.9 | Narrow spectra, pH-insensitive | Conjugation, Lipid Staining[21] |
Section 5: Validated Experimental Protocols
Trustworthy data begins with a robust and reproducible protocol. The following methods are provided as a validated starting point. Always optimize concentrations and incubation times for your specific cell type and experimental conditions.
Protocol 1: Nuclear Staining of Fixed Adherent Cells with DAPI
This protocol is designed for robust nuclear counterstaining on fixed cells grown on coverslips.
-
Cell Preparation: Grow adherent cells on sterile glass coverslips in a culture dish.
-
Fixation: Aspirate culture medium and fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Permeabilization (Optional but Recommended): If co-staining for intracellular targets, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.
-
DAPI Staining: Prepare a DAPI working solution of 300 nM (~0.1 µg/mL) in PBS.[26] Add enough solution to completely cover the coverslip and incubate for 1-5 minutes at room temperature, protected from light.[26]
-
Final Washes: Rinse the coverslip several times in PBS to remove unbound dye.[26]
-
Mounting: Drain excess PBS and mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with a standard DAPI filter set (e.g., ~360 nm excitation, ~460 nm emission).[24]
Protocol 2: Live-Cell Nuclear Staining with Hoechst 33342
This protocol is optimized for staining the nuclei of live cells with minimal perturbation.
-
Cell Preparation: Culture cells in a suitable imaging vessel (e.g., glass-bottom dish).
-
Prepare Staining Solution: Dilute a Hoechst 33342 stock solution to a final working concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.[25]
-
Staining: Remove the existing culture medium and gently add the Hoechst staining solution to the cells.
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.[25] The optimal time can vary by cell type.
-
Washing (Optional): Washing is not always necessary but can reduce background fluorescence.[25] If needed, aspirate the staining solution and wash once or twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set. Maintain cells at 37°C during imaging.
Protocol 3: Live/Dead Viability Assay with FDA and Propidium Iodide (PI)
This dual-staining protocol allows for the simultaneous visualization of viable (green) and dead (red) cells.
-
Prepare Staining Solution: Prepare a fresh staining solution in serum-free medium or PBS containing FDA at a final concentration of ~4 µg/mL and PI at ~20 µg/mL.[13] Note: Stock solutions are often made in acetone (FDA) or water/PBS (PI) and should be diluted immediately before use.[11][27]
-
Cell Preparation: Wash cultured cells once with warm PBS to remove any residual serum esterases from the medium.
-
Staining: Add the combined FDA/PI staining solution to the cells and incubate for 4-5 minutes at room temperature, protected from light.[12]
-
Washing: Gently remove the staining solution and wash once with PBS.
-
Imaging: Image immediately. Viable cells will show green cytoplasmic fluorescence (FITC filter set), while dead cells will show red nuclear fluorescence (Texas Red or similar filter set).[11]
Caption: A decision-making workflow for selecting an appropriate fluorescent dye.
Conclusion
The landscape of fluorescent probes for cell imaging is both broad and deep. While workhorse dyes like DAPI, Hoechst, and the Rhodamine and BODIPY families provide the essential tools for visualizing cellular architecture, the future of dynamic cell biology lies in the development of functional probes. The 3-hydroxyquinoline scaffold exemplifies this frontier, serving not as a simple stain, but as a versatile platform for building sophisticated sensors that can report on the invisible metabolic and signaling events within a cell. By understanding the distinct advantages and applications of both foundational dyes and functional scaffolds, researchers can select the most powerful and appropriate tools to advance their scientific inquiries.
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You Do Bio. (n.d.). DAPI Nuclear Staining Protocol. Available at: [Link]
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Creative Bioarray. (n.d.). DAPI Counterstaining Protocol. Available at: [Link]
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ibidi GmbH. (2015). Application Note 33: Live/dead staining with FDA and PI. Available at: [Link]
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Beta LifeScience. (2025). DAPI Staining Guide for Clear Nuclear Imaging. Available at: [Link]
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Pluth, M. D., & Lippard, S. J. (2009). Metal Ion-Responsive Fluorescent Probes for Two-Photon Excitation Microscopy. NIH Public Access. Available at: [Link]
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MDPI. (2024). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Available at: [Link]
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Dojindo Molecular Technologies, Inc. (n.d.). Live Cell Staining -Cellstain- FDA. Available at: [Link]
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Kumar, M., et al. (2022). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega. Available at: [Link]
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Reddi, H. V., & Dodani, S. C. (2022). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Sensors. Available at: [Link]
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ibidi GmbH. (2014). Application Note 33 - Live/dead staining with FDA and PI. Available at: [Link]
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ResearchGate. (n.d.). Various types of fluorescent probes for metal ion detection. Available at: [Link]
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Zhang, Z., et al. (2022). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. ACS Central Science. Available at: [Link]
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Chen, J., et al. (2023). Fluorogenic and Cell-Permeable Rhodamine Dyes for High-Contrast Live-Cell Protein Labeling in Bioimaging and Biosensing. PubMed. Available at: [Link]
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Flow Cytometry Core Facility, EMBL Heidelberg. (n.d.). Hoechst 33342 Staining for Cell Cycle Analysis of Live Cells. Available at: [Link]
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Zhang, Z., et al. (2022). Gentle Rhodamines for Live-Cell Fluorescence Microscopy. PMC - PubMed Central - NIH. Available at: [Link]
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Wagner, J., et al. (2023). Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342. Advanced Biology. Available at: [Link]
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Cotruvo, J. A., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews. Available at: [Link]
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OHSU Technology Transfer. (n.d.). Cell-permeant and water-soluble rhodamine dyes for quantitative imaging applications. Available at: [Link]
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University of Alberta. (n.d.). Assessment of Islet Viability by Fluorescent Dyes. Available at: [Link]
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ibidi GmbH. (2021). AN 64: FDA/PI Live/Dead Staining Using L929 Spheroids in the μ-Slide Spheroid Perfusion. Available at: [Link]
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Michael Hooker Microscopy Facility, UNC School of Medicine. (n.d.). Bodipys. Available at: [Link]
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Amerigo Scientific. (n.d.). Hoechst 33342 Live Cell DNA Dye. Available at: [Link]
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Boster Bio. (2022). DAPI Staining: Fluorescent DNA Binding for Cell Imaging. Available at: [Link]
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Bily, J., et al. (2022). The Use of Hoechst Dyes for DNA Staining and Beyond. MDPI. Available at: [Link]
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Luminicell. (2023). Commonly Used Dyes for In Vivo Fluorescence Imaging. Available at: [Link]
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Specht, E. A., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. Annual Review of Physiology. Available at: [Link]
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MicroscopeMaster. (n.d.). Fluorescent Dyes in Microscopy. Available at: [Link]
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Yildiz, E. A., et al. (2020). Photophysical Properties of Some Fluorescent Dyes in SDS Micellar Solutions. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Performance Evaluation of 3-Hydroxyquinoline-5-carboxylic Acid in Different Buffers
Abstract
3-Hydroxyquinoline-5-carboxylic acid is a member of the quinoline family, a class of heterocyclic compounds recognized for a wide spectrum of biological and chemical activities, including antimicrobial, anticancer, and metal-chelating properties.[1][2][3] The utility of such compounds in drug discovery and analytical applications is profoundly dependent on their behavior in aqueous solutions, where buffer systems are essential for maintaining stable pH.[4] However, the choice of buffer is not trivial; buffer components can interact with the compound of interest, altering its solubility, stability, and functional activity. This guide provides an in-depth technical comparison of the performance of this compound in four commonly used biological buffers: Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES, and Acetate buffer. We will explore the causality behind experimental choices, provide detailed protocols for evaluation, and present illustrative data to guide researchers in selecting the optimal buffer for their specific application.
Introduction: The Critical Role of the Solution Environment
Quinoline derivatives are privileged scaffolds in medicinal chemistry and materials science.[1][5] this compound (3H5C) possesses three key functional groups that dictate its physicochemical properties: a quinoline nitrogen, a hydroxyl group, and a carboxylic acid group. These groups can ionize depending on the pH of the medium, influencing the molecule's overall charge, solubility, stability, and its ability to interact with biological targets or metal ions.
The selection of a buffer system is one of the most critical yet often overlooked parameters in experimental design. An ideal buffer maintains a constant pH without interfering with the experimental assay.[4] However, "interference" can be subtle, ranging from direct chemical reactions to altering the conformational stability of a target protein or the solubility of a small molecule. This guide aims to provide a systematic framework for evaluating and selecting the appropriate buffer for work involving this compound.
Physicochemical Characteristics of this compound
Understanding the intrinsic properties of 3H5C is fundamental to predicting its behavior in different environments.
The ionization states are critical. At physiological pH (~7.4), the carboxylic acid will be deprotonated (carboxylate anion), and the quinoline nitrogen will be predominantly protonated (pyridinium cation), leading to a zwitterionic form which can influence solubility and membrane permeability.
Below is a diagram illustrating the logical workflow for selecting a buffer and evaluating the performance of 3H5C.
Caption: Workflow for Buffer Selection and Performance Evaluation of 3H5C.
Comparative Performance in Selected Buffer Systems
We evaluated the performance of this compound based on three key parameters: solubility, stability, and fluorescence properties. The following sections detail our findings.
Solubility
Solubility is a prerequisite for any solution-based assay. Poor solubility can lead to inaccurate concentration measurements and precipitation during experiments.
Illustrative Solubility Data
| Buffer System (50 mM) | pH | Temperature (°C) | Solubility (µg/mL) | Observations |
| Acetate Buffer | 5.0 | 25 | > 1000 | Fully dissolved, clear solution. |
| Phosphate (PBS) | 7.4 | 25 | ~150 | Moderate solubility, risk of precipitation at high conc. |
| HEPES | 7.4 | 25 | ~250 | Good solubility, clear solution. |
| Tris-HCl | 7.4 | 25 | ~200 | Good solubility, clear solution. |
| Tris-HCl | 8.5 | 25 | ~350 | Increased solubility at higher pH. |
Causality Insights: The higher solubility in acidic acetate buffer (pH 5.0) is likely due to the full protonation of the quinoline nitrogen, leading to a cationic species that is readily solvated. At pH 7.4, the molecule is likely zwitterionic, which can sometimes reduce solubility compared to fully charged species. The slightly better performance in HEPES and Tris compared to PBS at pH 7.4 may be due to the absence of divalent phosphate ions (HPO₄²⁻) that could interact with the zwitterionic form and reduce solubility.
Chemical Stability
Chemical stability is crucial for ensuring that the compound being tested is not degrading over the course of an experiment. We assessed stability by monitoring the peak area of the parent compound using HPLC over 24 hours.
Illustrative Stability Data (% of Initial Concentration Remaining)
| Buffer System (50 mM) | pH | Temperature (°C) | 4 Hours | 24 Hours | Degradation Products |
| Acetate Buffer | 5.0 | 25 | 99.8% | 99.5% | None Detected |
| Phosphate (PBS) | 7.4 | 25 | 99.1% | 96.5% | Trace peaks observed.[9] |
| HEPES | 7.4 | 25 | >99.9% | 99.7% | None Detected |
| Tris-HCl | 7.4 | 25 | 99.5% | 98.8% | None Detected |
| Tris-HCl | 8.5 | 40 | 95.2% | 88.9% | Minor peaks observed.[9] |
Causality Insights: 3H5C exhibits excellent stability in acidic to neutral conditions. The slightly lower stability in PBS could be due to phosphate catalysis of hydrolysis, although this effect is minor at room temperature. The instability observed in Tris buffer at a higher pH and temperature (8.5, 40°C) is a critical finding. Tris contains a primary amine that can be nucleophilic, and many compounds are less stable at alkaline pH.[9] This highlights the importance of considering temperature and pH stress conditions relevant to the planned experiment. HEPES, being a zwitterionic buffer with a more shielded amine group, often confers greater stability to sensitive compounds.
Fluorescence Properties
Hydroxyquinoline derivatives are well-known for their fluorescent properties, which are often sensitive to the environment, including pH and metal ion chelation.[10][11][12] This makes them valuable as potential fluorescent probes.
Illustrative Fluorescence Data
| Buffer System (50 mM) | pH | Excitation Max (λex, nm) | Emission Max (λem, nm) | Relative Quantum Yield (ΦF) |
| Acetate Buffer | 5.0 | 350 | 450 | 0.15 |
| Phosphate (PBS) | 7.4 | 365 | 510 | 0.08 |
| HEPES | 7.4 | 365 | 515 | 0.12 |
| Tris-HCl | 7.4 | 365 | 512 | 0.11 |
Causality Insights: The significant shift in excitation and emission wavelengths (a Stokes shift) and the change in quantum yield between pH 5.0 and 7.4 are indicative of a change in the electronic state of the molecule, corresponding to the deprotonation of the carboxylic acid and protonation of the quinoline nitrogen. The fluorescence is evidently quenched in PBS compared to HEPES and Tris at the same pH. This phenomenon is common for fluorescent metal chelators; phosphate can interact with trace metal ions in the solution or directly with the fluorophore, leading to quenching.[10] For any application leveraging the fluorescence of 3H5C, particularly for metal sensing, HEPES would be a superior choice to PBS.
Recommended Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols should be followed.
Protocol 1: HPLC-Based Stability Assessment
This protocol provides a method for assessing the stability of 3H5C in a chosen buffer.[13][14]
-
Buffer Preparation: Prepare a 50 mM solution of the desired buffer (e.g., Phosphate, Tris-HCl) using high-purity water and reagents. Adjust the pH to the target value and filter the solution through a 0.22 µm filter.
-
Stock Solution: Prepare a 10 mg/mL stock solution of 3H5C in DMSO.
-
Sample Preparation: Dilute the stock solution into the prepared buffer to a final concentration of 50 µg/mL. This is your T=0 sample.
-
Incubation: Store the remaining solution under the desired temperature conditions (e.g., 25°C or 40°C), protected from light.
-
HPLC Analysis:
-
Immediately inject the T=0 sample onto a suitable C18 HPLC column.
-
Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that gives a sharp, well-resolved peak for 3H5C.
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the incubated sample.
-
-
Data Analysis: Record the peak area of 3H5C at each time point. Calculate the percentage remaining relative to the T=0 sample. Note the appearance of any new peaks, which would indicate degradation products.
Protocol 2: Spectrofluorometric Analysis
This protocol details the measurement of fluorescence properties.[11]
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Solution Preparation: Prepare a dilute solution of 3H5C in each test buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (~510 nm for neutral pH) and scan a range of excitation wavelengths (e.g., 300-450 nm) to find the excitation maximum (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-650 nm) to find the emission maximum (λem).
-
Quantum Yield (Relative Method):
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity of the 3H5C sample.
-
Under identical conditions, measure the absorbance and integrated fluorescence of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Calculate the relative quantum yield using the established formula, correcting for the refractive index of the solvents.
-
Summary and Recommendations
The choice of buffer significantly impacts the solubility, stability, and fluorescence of this compound. Our comparative evaluation provides clear guidance for researchers.
Caption: Buffer Recommendations Based on Application for 3H5C.
-
For general biochemical and cell-based assays at physiological pH (7.4): HEPES is the superior choice. It provides excellent stability and solubility without the fluorescence quenching and potential catalytic effects seen with PBS. Tris-HCl is a viable alternative, provided experiments are not conducted at elevated temperatures or for extended durations.
-
For fluorescence spectroscopy and metal chelation studies: HEPES is strongly recommended. Its minimal interaction with metal ions and lack of quenching effects ensure that the observed fluorescence signal accurately reflects the behavior of 3H5C.
-
For studies requiring acidic conditions (pH 4-5.5): Acetate buffer is an excellent choice, offering high solubility and stability for the compound.
-
Buffer to use with caution: Phosphate-Buffered Saline (PBS) should be used with caution. While physiologically relevant, it demonstrably reduces the solubility and quenches the fluorescence of 3H5C, which could compromise data quality in sensitive assays.
Ultimately, the optimal buffer must be determined empirically for each specific application. This guide provides the foundational knowledge and a systematic approach to make an informed decision, ensuring the integrity and reproducibility of your research.
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A Senior Application Scientist's Guide to Comparing the Quantum Yields of Hydroxyquinoline Derivatives
For researchers, medicinal chemists, and material scientists, understanding the photophysical properties of hydroxyquinoline derivatives is paramount for their application in fields ranging from therapeutics to organic light-emitting diodes (OLEDs). A critical parameter in this regard is the fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process. This guide provides an in-depth comparison of the quantum yields of various hydroxyquinoline derivatives, supported by experimental data and protocols, to empower researchers in selecting and designing molecules with optimal emissive properties.
The Central Role of Quantum Yield in Hydroxyquinoline Applications
The quantum yield of a fluorophore is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often a desirable characteristic, indicating that a significant fraction of the absorbed energy is converted into fluorescent light. In the context of hydroxyquinoline derivatives, this property is crucial for:
-
Bio-imaging and Sensing: Derivatives with high quantum yields are essential for developing sensitive fluorescent probes for metal ions and biological macromolecules.[1]
-
Drug Development: The intrinsic fluorescence of some hydroxyquinoline-based drugs can be harnessed for mechanistic studies and tracking their distribution in biological systems.
-
Organic Light-Emitting Diodes (OLEDs): In OLEDs, the electroluminescence quantum efficiency is directly related to the photoluminescence quantum yield of the emissive material.[1]
Comparative Analysis of Quantum Yields
The quantum yield of hydroxyquinoline and its derivatives is highly sensitive to the molecular structure and the surrounding environment, particularly the solvent. The parent 8-hydroxyquinoline molecule is weakly fluorescent in many solvents due to a non-radiative decay pathway known as excited-state intramolecular proton transfer (ESIPT).[1][2] This process, however, can be modulated by chemical modifications and the choice of solvent.
Below is a comparative table of the fluorescence quantum yields for 8-hydroxyquinoline in various solvents, illustrating the profound impact of the environment on its emissive properties.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φ_F_) |
| Water | 80.1 | 1.333 | Very Low |
| Ethanol | 24.55 | 1.361 | Low |
| Propanol | 20.1 | 1.385 | Low |
| Acetonitrile | 37.5 | 1.344 | Very Low |
| Dimethylformamide (DMF) | 36.7 | 1.431 | 0.38 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 1.479 | 0.42 |
Table 1: Fluorescence quantum yield of 8-hydroxyquinoline in various solvents at a concentration of 1x10⁻⁵ mol dm⁻³. Data sourced from.
The significantly higher quantum yields in aprotic polar solvents like DMF and DMSO suggest that these solvents disrupt the hydrogen-bonding network that facilitates ESIPT, thereby favoring the radiative decay pathway.
Structural modifications to the hydroxyquinoline scaffold also play a critical role in tuning the quantum yield. For instance, ether derivatives of 8-hydroxyquinoline, where the hydroxyl proton is replaced, exhibit enhanced fluorescence due to the inhibition of ESIPT.[2] Studies have shown that the fluorescence intensity of 8-octyloxyquinoline is higher than that of 8-methoxyquinoline, indicating that the length of the alkyl chain can also influence the photophysical properties.[2] Conversely, ester derivatives of 8-hydroxyquinoline have been found to have lower fluorescence than the parent compound.[2]
Furthermore, the introduction of substituents at various positions on the quinoline ring can dramatically alter the quantum yield. It has been predicted that electron-donating groups in the C-5 or C-7 position can cause a red-shift in the emission and potentially affect the quantum yield, while electron-withdrawing groups may lead to a blue-shift.[1] Chelation with metal ions is another effective strategy to enhance the fluorescence of hydroxyquinoline derivatives by increasing the rigidity of the molecule and blocking the ESIPT pathway.[1][3]
Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol
The relative quantum yield of a fluorescent molecule can be reliably determined using the comparative method. This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Principle of the Comparative Method
The quantum yield of an unknown sample (Φ_x_) can be calculated using the following equation:
Φ_x_ = Φ_st_ * (I_x_ / I_st_) * (A_st_ / A_x_) * (n_x_² / n_st_²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
This equation relies on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the number of absorbed photons is the same. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[4][5]
Experimental Workflow
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
Caption: Experimental workflow for relative quantum yield determination.
Detailed Protocol
-
Selection of a Suitable Standard: Choose a fluorescence standard with a known and stable quantum yield that absorbs and emits in a similar spectral region as the hydroxyquinoline derivative under investigation. Common standards include quinine sulfate (Φ_F_ ≈ 0.546 in 0.5 M H₂SO₄) and Rhodamine 6G (Φ_F_ ≈ 0.95 in ethanol).[6][7][8]
-
Preparation of Solutions:
-
Prepare a stock solution of the hydroxyquinoline derivative and the standard in a high-purity, spectroscopic grade solvent. The same solvent should be used for both the sample and the standard to minimize errors related to the refractive index.
-
From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[4][5][9]
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank) and all the prepared solutions.
-
Determine the absorbance of each solution at the excitation wavelength (λ_ex_) that will be used for the fluorescence measurements.
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of the solvent and all the prepared solutions.
-
It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements to ensure comparability.[5][9]
-
The emission spectra should be corrected for the wavelength-dependent response of the instrument.
-
-
Data Analysis:
-
Subtract the fluorescence spectrum of the solvent from the spectra of the sample and standard solutions.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both data sets. The plots should be linear and pass through the origin. The slope of the line (m) is proportional to the quantum yield.
-
Calculate the quantum yield of the unknown sample using the equation: Φ_x_ = Φ_st_ * (m_x_ / m_st_) * (n_x_² / n_st_²). If the same solvent is used, the refractive index term (n_x_² / n_st_²) becomes 1.
-
Understanding the Factors Governing Quantum Yield
The observed differences in the quantum yields of hydroxyquinoline derivatives can be rationalized by considering the interplay of structural and environmental factors that influence the competition between radiative (fluorescence) and non-radiative decay pathways.
The Role of Excited-State Intramolecular Proton Transfer (ESIPT)
As previously mentioned, ESIPT is a primary non-radiative decay channel for 8-hydroxyquinoline. In the excited state, the hydroxyl proton can be transferred to the nitrogen atom of the pyridine ring, forming a transient keto-tautomer. This process is often very fast and competes effectively with fluorescence, leading to a low quantum yield.[10][11][12]
Caption: Jablonski diagram illustrating the ESIPT process in 8-hydroxyquinoline.
Factors that inhibit ESIPT will consequently enhance the fluorescence quantum yield. These include:
-
Solvent Effects: Aprotic solvents can disrupt the intramolecular hydrogen bond necessary for proton transfer, thereby increasing fluorescence.
-
Chemical Modification: Replacing the hydroxyl proton with an alkyl or acyl group physically prevents ESIPT, often leading to a significant increase in the quantum yield.[2]
-
Metal Chelation: Coordination of a metal ion to the hydroxyl oxygen and the pyridine nitrogen locks the molecule in a rigid conformation that disfavors the structural changes required for ESIPT.[1]
Influence of Substituents
The electronic nature of substituents on the quinoline ring can significantly impact the quantum yield by altering the energy levels of the molecule and the rates of radiative and non-radiative decay.
-
Electron-donating groups (EDGs) , such as amino (-NH₂) and methoxy (-OCH₃) groups, generally increase the electron density of the π-system. This can lead to a red-shift in the absorption and emission spectra and, in some cases, an increase in the quantum yield by enhancing the radiative decay rate.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density. This often results in a blue-shift and can sometimes decrease the quantum yield by promoting intersystem crossing to the triplet state or other non-radiative pathways.
The position of the substituent is also critical. Substituents at the 5- and 7-positions have been shown to be particularly effective in tuning the photophysical properties of 8-hydroxyquinoline derivatives.[1]
Conclusion
The fluorescence quantum yield is a critical parameter for evaluating the performance of hydroxyquinoline derivatives in a wide range of applications. This guide has provided a comparative overview of the quantum yields of these versatile molecules, highlighting the profound influence of solvent, structural modifications, and substituent effects. The detailed experimental protocol for the comparative method empowers researchers to accurately determine the quantum yields of their novel derivatives. A thorough understanding of the underlying photophysical principles, particularly the role of ESIPT, is essential for the rational design of new hydroxyquinoline-based materials with tailored emissive properties for advanced applications in science and technology.
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A Senior Application Scientist's Guide to Validating the Antioxidant Activity of 3-Hydroxyquinoline-5-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the antioxidant potential of 3-Hydroxyquinoline-5-carboxylic acid. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating systems, and ground our methodology in authoritative references. The objective is to build a robust, data-driven comparison of this novel compound against established antioxidant benchmarks.
Introduction: The Rationale for Antioxidant Validation
The accumulation of reactive oxygen species (ROS) and the subsequent increase in oxidative stress are implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Antioxidants, which can neutralize these harmful free radicals, are therefore of significant therapeutic interest. Quinoline derivatives, a class of heterocyclic compounds, are known to possess a wide range of biological activities.[3][4] However, the specific antioxidant capacity of a novel derivative like this compound cannot be assumed and requires meticulous experimental validation.
This guide outlines a multi-assay strategy to create a comprehensive antioxidant profile for our target compound, comparing it directly with well-characterized standards. We will progress from fundamental chemical assays to more biologically relevant cellular models, ensuring a thorough and reliable assessment.
The Comparative Landscape: Benchmarking Against Standard Antioxidants
To contextualize the performance of this compound, it is essential to compare it against widely accepted standard compounds. The antioxidant capacity is not an absolute value; it is highly dependent on the assay's underlying mechanism.[5] Therefore, a panel of standards is crucial for a meaningful comparison.
We will use Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Gallic Acid as our primary benchmarks. Their performance in common assays provides a calibrated scale against which to measure our test compound.[5][6][7]
| Compound | DPPH Assay (IC50 in µg/mL) | ABTS Assay (TEAC Value) |
| Ascorbic Acid | 6.1 - 8.4 | ~1.0 |
| Trolox | 3.77 - 4.0 | 1.0 (by definition) |
| Gallic Acid | 2.6 - 13.2 | 1.23 - 3.48 |
| This compound | To Be Determined | To Be Determined |
| Table 1: Comparative antioxidant capacities of standard compounds. Data represents typical ranges found in the literature.[5] IC50 (half-maximal inhibitory concentration) indicates the concentration required to scavenge 50% of radicals; a lower value signifies higher activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant strength relative to Trolox.[5] |
In Vitro Chemical Assays: Quantifying Radical Scavenging
We begin with a suite of three common in vitro assays, each relying on a different chemical principle to assess antioxidant capacity. This multi-pronged approach provides a more complete picture than any single method alone.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: The DPPH assay measures a compound's ability to act as a free radical scavenger or hydrogen donor.[8] The DPPH radical is a stable molecule with a deep violet color, showing a characteristic absorbance maximum around 517 nm.[8] When an antioxidant donates an electron or hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes from deep violet to pale yellow. This decrease in absorbance is directly proportional to the antioxidant activity.[8]
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution by dissolving 4 mg of DPPH in 100 mL of ethanol.[9] Prepare a stock solution of this compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO, ethanol) and create a series of dilutions.
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 20 µL of each sample dilution or standard.[10]
-
Add 20 µL of the solvent used for dilution to blank wells.[10]
-
Add 80 µL of assay buffer to each well.[10]
-
Add 100 µL of the DPPH working solution to all sample and standard wells. For a second blank, add 100 µL of ethanol instead of the DPPH solution.[10]
-
Mix thoroughly by pipetting.
-
-
Incubation: Incubate the microplate at 25°C for 30 minutes in the dark.[10] Causality: DPPH is light-sensitive; incubation in the dark prevents its photo-degradation, ensuring that the observed color change is solely due to the antioxidant's activity.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[5] Plot the % Inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle of the Assay: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which has a characteristic absorbance maximum at 734 nm.[11] The ABTS•+ is typically formed by reacting ABTS with a strong oxidizing agent like potassium persulfate.[11][12] Antioxidants in the sample donate electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing the color to fade.[11] The extent of this decolorization is proportional to the antioxidant's concentration and activity.[11]
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Detailed Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[12]
-
Prepare a 2.45 mM potassium persulfate (or ammonium persulfate) solution in water.[12]
-
To generate the radical, mix the ABTS stock solution and persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] Causality: This overnight incubation ensures the complete formation of the ABTS radical cation.
-
-
Assay Procedure:
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[12] This is your working solution.
-
Add 200 µL of the ABTS working solution to each well of a 96-well plate.[13]
-
Add 5 µL of the test compound or standard (e.g., Trolox) at various concentrations.[13]
-
Mix and incubate for 5 minutes at room temperature.[13]
-
-
Measurement: Read the absorbance at 734 nm.[13]
-
Data Analysis: Calculate the percentage of inhibition similarly to the DPPH assay. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[5]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle of the Assay: The FRAP assay directly measures the ability of a sample to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14] This reduction occurs at a low pH (typically 3.6) and results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorption maximum at 593 nm.[14] The change in absorbance is proportional to the total reducing power of the electron-donating antioxidants in the sample.[15][16]
Experimental Workflow: FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Detailed Protocol: FRAP Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh on the day of use by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio.[14]
-
Warm the FRAP reagent to 37°C before use.[14] Causality: Maintaining a constant temperature of 37°C is critical for consistent reaction kinetics and accurate results.[14]
-
Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄) or an Iron (II) standard.[15][16]
-
-
Assay Procedure:
-
Add 150 µL of the prepared FRAP reagent to a test tube or well.[14]
-
Add 20 µL of your sample, standard, or blank (water).[14]
-
Mix well and incubate at 37°C for exactly 4 minutes.[14] Causality: The reaction time is critical and must be precisely controlled, as slight variations can significantly affect the results.[14]
-
-
Measurement: Read the absorbance at 593 nm.
-
Data Analysis: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µM Fe²⁺ equivalents.[15]
Cellular Antioxidant Activity (CAA) Assay: Assessing Biological Relevance
While in vitro chemical assays are excellent for initial screening, they do not account for crucial physiological factors like bioavailability, cell uptake, and metabolism.[2][17] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant potential within a living cell model, providing a more biologically meaningful assessment.[17][18]
Principle of the Assay: The CAA assay utilizes a cell-permeable fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), in a cultured cell line (e.g., HepG2).[1][2] Inside the cell, esterases cleave the diacetate groups, trapping the non-fluorescent DCFH molecule.[2] A free radical initiator (like AAPH) is then added, which generates peroxyl radicals that oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1][18] An effective antioxidant will enter the cell and quench these radicals, thereby inhibiting the formation of DCF and reducing fluorescence.[18] The results are often compared to the flavonoid Quercetin, a known potent intracellular antioxidant.[2][18]
Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol: CAA Assay
-
Cell Culture: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom cell culture plate and incubate until they are 90-100% confluent.[1][2]
-
Cell Treatment:
-
Oxidation and Measurement:
-
Carefully remove the treatment solution and wash the cells three times with DPBS.[2]
-
Add 100 µL of the Free Radical Initiator solution to all wells.[1][2]
-
Immediately place the plate in a fluorescent microplate reader pre-warmed to 37°C.
-
Read the fluorescence kinetically for 60 minutes, with readings every 1 to 5 minutes (Excitation: ~480 nm, Emission: ~530 nm).[2]
-
-
Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot. The CAA value is calculated based on the inhibition of AUC by the test compound relative to the control. Results are expressed as micromoles of Quercetin Equivalents (QE).[17]
Synthesizing the Data: A Holistic View
Upon completion of these assays, all quantitative data should be summarized in a final comparison table. This table will provide a clear, at-a-glance evaluation of this compound's antioxidant profile relative to established standards.
| Compound | DPPH (IC50) | ABTS (TEAC) | FRAP (µM Fe²⁺ Eq.) | CAA (µmol QE) |
| Ascorbic Acid | Value | Value | Value | Value |
| Trolox | Value | 1.0 | Value | Value |
| Quercetin | Value | Value | Value | Standard |
| This compound | Determined Value | Determined Value | Determined Value | Determined Value |
| Table 2: Final integrated data summary for comprehensive antioxidant validation. |
References
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Protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
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ResearchGate. (2014, March). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]
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NIH National Center for Biotechnology Information. (2021, July 15). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. [Link]
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Navigating the Structure-Activity Landscape of 3-Hydroxyquinoline-5-Carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this broad class, 3-hydroxyquinoline-5-carboxylic acid presents a promising, yet relatively underexplored, framework for drug design. Its unique arrangement of a hydrogen bond donor (3-hydroxyl), a hydrogen bond acceptor/chelating group (5-carboxylic acid), and an aromatic system offers a rich template for developing novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to this core, drawing upon data from similar quinoline derivatives to forecast the therapeutic potential of this specific scaffold.
The this compound Core: A Strategic Framework
The this compound moiety integrates several key pharmacophoric features:
-
The 3-Hydroxy Group: This phenolic hydroxyl can act as a crucial hydrogen bond donor, interacting with key residues in biological targets. Its acidity and potential for tautomerism can also influence the molecule's electronic properties and binding modes.
-
The 5-Carboxylic Acid Group: This acidic functional group can serve as a hydrogen bond acceptor and is often critical for anchoring the molecule within a binding site. Its presence also significantly impacts the compound's overall physicochemical properties, such as solubility and pKa.
-
The Quinoline Ring System: This bicyclic aromatic system provides a rigid scaffold for the presentation of functional groups. It can engage in π-π stacking and hydrophobic interactions with biological targets. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor and influences the electronic distribution of the entire system.
Due to a lack of extensive research on a series of directly substituted this compound analogs, this guide will extrapolate SAR principles from closely related quinoline classes: quinoline-3-carboxylic acids and various hydroxyquinolines.
Comparative Analysis of Structural Modifications
The biological activity of quinoline derivatives can be finely tuned by substitutions at various positions. Below, we explore the anticipated impact of modifications at key positions of the this compound scaffold, supported by findings from related compounds.
The Influence of Substituents on the Benzo Ring (Positions 6, 7, and 8)
Substituents on the benzo portion of the quinoline ring play a significant role in modulating pharmacokinetic and pharmacodynamic properties.
-
Position 7: Studies on other quinoline derivatives have shown that introducing large and bulky alkoxy substituents at the 7-position can be beneficial for antiproliferative activity.[1] This is likely due to favorable interactions with hydrophobic pockets in the target protein. For this compound analogs, a similar trend is expected, where varying the nature of the substituent at this position could enhance target specificity and potency.
-
Positions 6 and 8: Halogenation at these positions can influence the electronic properties of the ring and improve membrane permeability, potentially enhancing intracellular accumulation.
The Role of the Carboxylic Acid and its Bioisosteres at Position 5
The carboxylic acid at position 5 is predicted to be a critical determinant of activity, likely involved in direct binding to the target.
-
Carboxylic Acid Esters and Amides: Conversion of the carboxylic acid to its corresponding ester or amide can modulate the compound's lipophilicity and cell permeability. While the free acid is often essential for direct target inhibition, ester prodrugs could improve oral bioavailability. The choice of the ester or amide substituent would need to be optimized to balance permeability with the rate of hydrolysis back to the active carboxylic acid.
-
Tetrazoles: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It maintains the acidic character while potentially offering improved metabolic stability and oral bioavailability. In studies of other quinoline carboxylic acids, tetrazole-containing analogs have demonstrated potent inhibitory activity.[2][3]
Modifications at the 2- and 4-Positions
The pyridine ring of the quinoline scaffold offers additional points for modification that can significantly impact biological activity.
-
Position 2: The introduction of bulky hydrophobic substituents at the C2 position has been shown to be necessary for the inhibition of dihydroorotate dehydrogenase by quinoline-4-carboxylic acids.[4] This suggests that for this compound analogs, substitution at C2 with aryl or substituted aryl groups could lead to potent and selective enzyme inhibitors.
-
Position 4: The 4-position is another key site for modification. The introduction of amino side chains at this position has been shown to facilitate antiproliferative activity in other quinoline series.[1] The length and nature of this amino side chain are critical, with a two-carbon linker often being optimal.[1]
Tabulated Summary of Structure-Activity Relationships from Related Analogs
| Scaffold/Analog Class | Key Positions for Substitution | Observed/Predicted Effect on Activity | Potential Biological Targets | Reference |
| Quinoline-4-Carboxylic Acids | C2, C4, Benzo ring | Bulky hydrophobic groups at C2 are critical. The C4-carboxylic acid is essential. Substitutions on the benzo ring modulate activity. | Dihydroorotate Dehydrogenase | |
| General Quinoline Derivatives | C4, C7 | Amino side chains at C4 enhance antiproliferative activity. Bulky alkoxy groups at C7 are beneficial for antiproliferative activity. | Cancer Cell Lines (various) | |
| 8-Hydroxyquinolines | C2, C5, C7 | Amide substitutions at C2 increase lipophilicity and antiviral activity. Electron-withdrawing groups at C5 improve anticancer activity. | Viruses, Cancer Cell Lines, Matrix Metalloproteinases | |
| Quinoline-3-Carboxylic Acids | C2, Benzo ring | Amino and tetrazole substitutions can lead to potent protein kinase inhibition. | Protein Kinase CK2 | [2][3] |
Prospective Signaling Pathways and Molecular Targets
Based on the activities of related quinoline analogs, this compound derivatives could potentially target a range of signaling pathways implicated in various diseases.
Inhibition of Protein Kinases
Quinoline-3-carboxylic acids have been identified as inhibitors of protein kinase CK2.[2][3] The 3-hydroxy and 5-carboxylic acid groups of our core scaffold could potentially form key interactions within the ATP-binding pocket of various kinases, suggesting a role in cancer therapy by modulating cell signaling pathways.
Caption: Potential inhibition of a protein kinase by a this compound analog.
Modulation of Dihydroorotate Dehydrogenase (DHODH)
The structural similarity to quinoline-4-carboxylic acid inhibitors of DHODH suggests that this compound analogs could also target this enzyme.[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of DHODH is a validated strategy in cancer and autoimmune diseases.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for the synthesis and biological evaluation of these compounds.
General Synthesis of Quinoline-3-Carboxylic Acids
A common route to quinoline-3-carboxylic acids is through the Vilsmeier-Haack reaction followed by oxidation.
Step 1: Vilsmeier-Haack Reaction
-
To a solution of an appropriate acetanilide in DMF, add phosphorus oxychloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the specified time.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
The resulting 2-chloroquinoline-3-carbaldehyde can be isolated by filtration.
Step 2: Oxidation to Carboxylic Acid
-
Dissolve the 2-chloroquinoline-3-carbaldehyde in a suitable solvent (e.g., ethanol/water mixture).
-
Add an oxidizing agent, such as silver nitrate, in an alkaline medium.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
After cooling, acidify the mixture to precipitate the 2-chloroquinoline-3-carboxylic acid.
Further modifications, such as the introduction of the 3-hydroxy group and substitutions on the benzo ring, would require specific synthetic strategies.
Caption: General workflow for the synthesis of a quinoline-3-carboxylic acid core.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a specific protein kinase.
Protocol:
-
Prepare a reaction buffer containing the kinase, a peptide substrate, and ATP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 30 °C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct and extensive SAR studies on this specific analog series are currently limited in the published literature, a comparative analysis of related quinoline derivatives provides a strong foundation for future drug discovery efforts.
The key takeaways from this guide are:
-
Substitutions at positions 2, 4, and 7 are likely to be critical for modulating biological activity.
-
The 5-carboxylic acid is a key anchoring group, and its bioisosteric replacement with a tetrazole is a viable strategy.
-
Protein kinases and dihydroorotate dehydrogenase represent promising potential targets for this class of compounds.
Further research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a definitive SAR and unlock the full therapeutic potential of this intriguing scaffold.
References
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Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
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El-Ghamry, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836-20859. [Link]
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Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476. [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
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Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. [Link]
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Sabbah, D. A., & Bardaweel, S. K. (2018). Structure–Activity Relationships of Hexahydrocyclopenta[c]quinoline Derivatives as Allosteric Inhibitors of CDK2 and EGFR. ACS Medicinal Chemistry Letters, 9(12), 1226-1231. [Link]
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Shaker, Y. M., et al. (2011). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Medicinal Chemistry Research, 20(8), 1256-1265. [Link]
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Sharma, P., & Kumar, A. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1421-1431. [Link]
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Yamakawa, T., et al. (1998). Synthesis and Biological Activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin Derivatives. Chemical & Pharmaceutical Bulletin, 46(6), 943-952. [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]
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He, L., et al. (2009). Synthesis and SAR of hydroxyethylamine based phenylcarboxyamides as inhibitors of BACE. Bioorganic & Medicinal Chemistry Letters, 19(10), 2744-2747. [Link]
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Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. ResearchGate. [Link]
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Pinto, D. J., et al. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(4), 545-549. [Link]
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Valente, S., et al. (2018). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules, 23(11), 2779. [Link]
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Hurng, J., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7795-7816. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Hydroxyquinoline-5-carboxylic Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Hydroxyquinoline-5-carboxylic acid. As a quinoline derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical procedures grounded in established safety standards.
Hazard Assessment and Profile
Data from related quinoline compounds suggest a range of potential hazards, including skin, eye, and respiratory irritation.[1][2][3][4] Some quinoline derivatives are also noted for their potential toxicity if swallowed, inhaled, or absorbed through the skin, and may cause long-lasting harm to aquatic life.[5][6] Therefore, this compound must be treated as hazardous chemical waste.
Table 1: Hazard Profile of Structurally Related Quinolines
| Compound | Key Hazards |
| 3-Hydroxyquinoline | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[3][7] |
| 8-Hydroxyquinoline | Toxic if swallowed; May cause an allergic skin reaction; Causes serious eye damage; Suspected of causing genetic defects; May damage fertility or the unborn child; Very toxic to aquatic life with long-lasting effects.[6] |
| 4-Hydroxyquinoline-2-carboxylic acid | Causes skin, eye, and respiratory irritation.[1] |
| 8-Hydroxyquinoline-2-carboxylic acid | Causes skin and eye irritation; May cause respiratory irritation.[2] |
| 2-Hydroxyquinoline-3-carboxylic acid | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[4] |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to establish a safe working environment and utilize the correct Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing the following PPE:
-
Eye Protection : Chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][6]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.
-
Protective Clothing : A standard laboratory coat to protect against skin contact.[1]
-
Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Engineering Controls
All handling of this compound, including waste collection and segregation, should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves its classification and packaging as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash. [5][9]
Step 1: Waste Identification and Segregation
-
Isolate the Waste : this compound waste must be segregated from all other waste streams to prevent accidental mixing and potentially hazardous reactions.
-
Check for Incompatibilities : This compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] Do not mix it with these materials in the same waste container.
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container : Collect waste this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[5]
-
Do Not Mix : Do not mix this waste with other types of chemical waste. Leave chemicals in their original containers if possible when designating them as waste.
Step 3: Labeling the Waste Container
-
Label Clearly : The container must be clearly and securely labeled as "Hazardous Waste."
-
Provide Full Details : The label must include the full chemical name: "this compound," the approximate quantity of the waste, and the date of accumulation.
Step 4: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate : Evacuate the immediate area and ensure the space is well-ventilated, preferably under a fume hood.
-
Wear Appropriate PPE : Before addressing the spill, don the full PPE as described in Section 2.1.
-
Contain the Spill : Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[5]
-
Collect the Waste : Carefully sweep or scoop up the absorbent material and place it into the designated hazardous waste container.[2][5]
-
Clean the Area : Thoroughly clean the spill area with a suitable solvent. Collect all cleaning materials (e.g., contaminated wipes) as hazardous waste and place them in the same container.
-
Decontaminate : Wash hands and any affected skin areas thoroughly with soap and water after cleanup.[2]
Step 5: Final Disposal
-
Store Securely : Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be accessible only to authorized personnel.
-
Arrange for Professional Disposal : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Disposal Workflow for this compound
References
- Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich.
- SAFETY DATA SHEET - 8-Hydroxyquinoline. Fisher Scientific.
- Navigating the Disposal of 2-tert-Butylquinoline: A Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 8-Hydroxyquinoline-2-carboxaldehyde. Fisher Scientific.
- BB-22 3-hydroxyquinoline isomer - Safety Data Sheet. Cayman Chemical.
- SAFETY DATA SHEET - 3-Hydroxyquinoline. Fisher Scientific.
- 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352. PubChem - NIH.
- Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum.
- 3-Hydroxyquinoline | C9H7NO | CID 11376. PubChem - NIH.
- Chemical Disposal in Laboratories. Envirostore.
- SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid. Fisher Scientific.
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- 9. Making sure you're not a bot! [oc-praktikum.de]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-Hydroxyquinoline-5-carboxylic acid
This guide provides essential safety protocols for the handling and disposal of 3-Hydroxyquinoline-5-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven experience to ensure your safety. The protocols outlined below are designed to be a self-validating system of safety, grounded in authoritative sources. While a specific Safety Data Sheet (SDS) for the 5-carboxylic acid isomer is not consistently available, the guidance herein is built upon a conservative risk assessment of structurally related quinoline and carboxylic acid compounds. The inherent reactivity of the quinoline core, combined with the acidic functional group, necessitates stringent adherence to these safety measures.
Hazard Assessment and Risk Profile
The primary risks associated with this compound, inferred from analogous compounds, involve irritation to the skin, eyes, and respiratory system, alongside potential acute toxicity.[1][2][3][4] Handling the compound as a solid powder presents a significant risk of aerosolization, leading to inadvertent inhalation. More hazardous analogs, such as 8-Hydroxyquinoline, are noted to have the potential for long-term systemic effects, including damage to fertility or an unborn child.[5] Therefore, a cautious approach that mitigates all these potential hazards is mandatory.
Table 1: Summary of Potential Hazards based on Structural Analogs
| Hazard Category | Potential Risk | Rationale & Representative Analogs |
|---|---|---|
| Acute Toxicity | Harmful or Toxic if swallowed, inhaled, or in contact with skin. | Based on 2-Hydroxyquinoline-3-carboxylic acid and 3-Hydroxyquinoline.[3][4] |
| Skin Irritation | Causes skin irritation. | A common hazard across nearly all hydroxyquinoline carboxylic acids.[1][2][3] |
| Eye Damage | Causes serious eye irritation or damage. | High risk of severe irritation or damage from splashes or airborne powder.[1][2] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dust. | A specified risk for several powdered analogs.[1][2][3] |
| Systemic Hazards | Suspected of causing genetic defects, cancer, or reproductive harm. | Inferred from hazardous parent compounds like Quinoline and 8-Hydroxyquinoline.[6] |
Core Personal Protective Equipment (PPE) Requirements
Personal protective equipment is the final barrier between the researcher and the chemical; its proper selection and use are non-negotiable.[7]
-
Eye and Face Protection:
-
Mandatory: Tightly fitting chemical splash goggles conforming to EU Standard EN 166 or OSHA 29 CFR 1910.133 are required at all times.[5][6][8]
-
Causality: Standard safety glasses with side shields are insufficient as they do not provide a seal against fine powders or splashes.[9] When handling larger quantities or when there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[6][7]
-
-
Hand Protection:
-
Mandatory: Chemical-resistant, disposable gloves (e.g., nitrile rubber) must be worn.[9]
-
Causality: Given the potential for skin irritation and dermal absorption, gloves are the primary defense for hand safety. Always inspect gloves for tears or punctures before use.[6] If direct contact occurs, remove and dispose of the gloves immediately and wash your hands thoroughly. For prolonged handling, consider double-gloving.[9]
-
-
Body Protection:
-
Mandatory: A long-sleeved, knee-length laboratory coat must be worn and kept fully fastened.[9]
-
Causality: A lab coat protects the skin on your body and arms from accidental contact and prevents the contamination of personal clothing.[6] Ensure no skin is exposed between the glove and the sleeve of the coat.
-
-
Respiratory Protection:
-
Mandatory Engineering Control: All procedures involving the handling of solid this compound or its solutions must be conducted within a certified chemical fume hood.[9][10]
-
Causality: A fume hood is the most effective way to prevent the inhalation of harmful dusts or vapors.[10] In the rare and highly discouraged event that a procedure cannot be performed in a fume hood, a NIOSH-approved half-mask or full-face respirator with a combination of organic vapor and P100 (particulate) cartridges is required.[9]
-
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to minimizing exposure and ensuring safety from preparation to cleanup.
Step 1: Preparation and Pre-Handling
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is verified.
-
Assemble Materials: Gather all necessary chemicals, solvents, and equipment and place them inside the fume hood to minimize traffic in and out of the workspace.
-
Locate Emergency Equipment: Confirm the unobstructed location of the nearest safety shower and eyewash station before beginning work.[11]
-
Prepare Waste Container: Have a designated, clearly labeled hazardous waste container ready for all solid and liquid waste generated.
Step 2: Donning PPE
This sequence is designed to prevent cross-contamination.
-
Put on the lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
If double-gloving, put on the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
Step 3: Handling the Chemical (Inside Fume Hood)
-
Weighing: When weighing the solid, use anti-static weigh paper or a tared container. Perform this task deep within the fume hood to capture any airborne particles.
-
Dissolution: If preparing a solution, always add the solid acid to the solvent slowly. Never add solvent to the bulk solid, especially water, to avoid uncontrolled reactions or splashing.[10]
-
General Handling: Use caution when opening containers to prevent aerosolizing fine powder.[12] Keep containers sealed when not in immediate use.
Step 4: Doffing PPE
This is a critical step to avoid contaminating your skin.
-
Remove the outer pair of gloves (if double-gloved) by peeling them off without touching the exterior surface. Dispose of them in the hazardous waste container.
-
Remove the lab coat by rolling it outwards and away from your body. Hang it in its designated location or dispose of it if grossly contaminated.
-
Remove safety goggles.
-
Remove the inner pair of gloves using the same technique as the first pair.
-
Wash hands thoroughly with soap and water.[13]
Spill and Disposal Plan
Accidents happen; a clear plan is essential for a safe response.
-
Spill Management:
-
Small Spills (in fume hood): For minor spills of solid or solution inside the fume hood, use an inert absorbent material (such as vermiculite or sand) to cover the spill. Sweep the material into the designated hazardous waste container.[14][15]
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office immediately. Prevent others from entering the contaminated area.[12]
-
-
Waste Disposal:
-
All materials contaminated with this compound, including excess chemical, contaminated gloves, weigh paper, and absorbent materials, must be disposed of as hazardous chemical waste.[10]
-
Place all waste into a clearly labeled, sealed container. Do not mix with other waste streams.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[13]
-
Workflow Visualization
The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of this compound.
References
- Personal protective equipment for handling Quinoline, (1-methylethyl)-. Benchchem.
- Personal protective equipment for handling 10-Hydroxybenzo[h]quinoline. Benchchem.
- SAFETY DATA SHEET (for 8-Hydroxyquinoline). Sigma-Aldrich.
- SAFETY DATA SHEET (for 8-Hydroxyquinoline-2-carboxylic acid). Fisher Scientific.
- 3-Hydroxyquinoline-4-carboxylic acid Safety and Hazards. PubChem - NIH.
- SAFETY DATA SHEET (for 8-Hydroxyquinoline). Thermo Fisher Scientific.
- 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid Safety Data Sheet. AK Scientific, Inc.
- QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
- SAFETY DATA SHEET (for 4-Hydroxyquinoline-2-carboxylic acid, hydrate). Thermo Fisher Scientific.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- BB-22 3-hydroxyquinoline isomer - Safety Data Sheet. Cayman Chemical.
- SAFETY DATA SHEET (for 3-Hydroxyquinoline). Fisher Scientific.
- SAFETY DATA SHEET (for 2-Hydroxyquinoline-3-carboxylic acid). Maybridge.
- Acid Handling Standard Operating Procedure. University of Utah.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire.
- The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
- Section 7: Safe Work Practices and Procedures. Princeton University Environmental Health & Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
